Product packaging for Ethyl 2-amino-2-cyanoacetate acetate(Cat. No.:CAS No. 612507-16-1)

Ethyl 2-amino-2-cyanoacetate acetate

Cat. No.: B1405154
CAS No.: 612507-16-1
M. Wt: 188.18 g/mol
InChI Key: ORLUYQVEOPQDDZ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-cyanoacetate acetate is a useful research compound. Its molecular formula is C7H12N2O4 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O4 B1405154 Ethyl 2-amino-2-cyanoacetate acetate CAS No. 612507-16-1

Properties

IUPAC Name

acetic acid;ethyl 2-amino-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.C2H4O2/c1-2-9-5(8)4(7)3-6;1-2(3)4/h4H,2,7H2,1H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLUYQVEOPQDDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the physical and chemical properties of ethyl 2-amino-2-cyanoacetate?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of ethyl 2-amino-2-cyanoacetate. It includes a summary of its known characteristics, a detailed experimental protocol for a representative reaction, and a proposed synthetic workflow. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Physical and Chemical Properties

Ethyl 2-amino-2-cyanoacetate is a bifunctional organic molecule containing an ester, a nitrile, and a primary amine group attached to a chiral center. Its unique structure makes it a potentially valuable building block in synthetic organic chemistry, particularly for the synthesis of non-proteinogenic amino acids and heterocyclic compounds.

While extensive experimental data for this specific compound is not widely published, its fundamental properties can be summarized. For comparison, data for the closely related and well-documented compound, ethyl cyanoacetate, is also provided.

Table 1: Physical and Chemical Properties

PropertyEthyl 2-Amino-2-CyanoacetateEthyl Cyanoacetate (for comparison)
Molecular Formula C₅H₈N₂O₂[1]C₅H₇NO₂
Molecular Weight 128.13 g/mol [1]113.11 g/mol [2]
IUPAC Name ethyl 2-amino-2-cyanoacetate[1]ethyl 2-cyanoacetate
CAS Number 32683-02-6105-56-6[2]
Appearance Data not availableColorless liquid[3]
Melting Point Data not available-22 °C[2][3][4]
Boiling Point Data not available208-210 °C[2][4]
Density Data not available1.063 g/mL at 25 °C[4]
Solubility Data not availableSlightly soluble in water (20 g/L at 20 °C); miscible with many organic solvents.[4]
Storage Conditions FreezerStore below +30°C[4]
Purity (Commercial) ≥98%≥99%[2]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of ethyl 2-amino-2-cyanoacetate is not readily found in the literature, a plausible and logical synthetic route can be devised based on the well-established Strecker synthesis of α-amino acids and α-amino nitriles.[5][6][7][8]

Proposed Synthetic Workflow

A modified Strecker-type synthesis starting from ethyl glyoxylate is a highly feasible method. This three-component reaction would involve the condensation of ethyl glyoxylate with ammonia to form an imine intermediate, which is then attacked by a cyanide nucleophile to yield the target α-amino nitrile.

G Proposed Synthesis of Ethyl 2-Amino-2-Cyanoacetate cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyanide Addition (Strecker Reaction) cluster_2 Step 3: Work-up & Purification A Ethyl Glyoxylate C Ethyl 2-iminoacetate (Intermediate) A->C + NH3 - H2O B Ammonia (NH3) B->C E Ethyl 2-amino-2-cyanoacetate (Product) C->E + CN- D Cyanide Source (e.g., KCN) D->E F Reaction Mixture E->F G Extraction & Washing F->G H Drying & Solvent Removal G->H I Purified Product H->I

Caption: Proposed workflow for the synthesis of ethyl 2-amino-2-cyanoacetate.

Detailed Proposed Synthesis Protocol

Materials:

  • Ethyl glyoxylate

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Imine Formation and Cyanation: In a well-ventilated fume hood, a flask equipped with a magnetic stirrer is charged with a solution of ethyl glyoxylate in water. An aqueous solution of ammonium chloride is added, followed by an aqueous solution of potassium cyanide, added dropwise at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction.

  • The reaction mixture is stirred at room temperature for several hours to allow for the formation of the α-amino nitrile. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: Upon completion, the reaction mixture is transferred to a separatory funnel. The aqueous layer is extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate.

  • The combined organic layers are washed sequentially with saturated sodium bicarbonate solution to remove any acidic impurities, and then with brine to remove residual water.

  • Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified by column chromatography on silica gel or by distillation under high vacuum, if thermally stable.

Known Chemical Reactivity

α-Amino nitriles are versatile synthetic intermediates.[9][10] The nitrile group can be hydrolyzed to a carboxylic acid to form an α-amino acid, or reduced to an amine to form a 1,2-diamine.[9] The amino group can undergo standard reactions such as acylation or alkylation.

One documented reaction pathway involves the trapping of α-amino nitriles by aminothiols like cysteine. This leads to the formation of five- or six-membered ring heterocycles, which can subsequently be hydrolyzed to dipeptides.[11] This highlights the compound's potential as a precursor in peptide synthesis and heterocyclic chemistry.

Spectroscopic Properties (Predicted)

No publicly available spectra for ethyl 2-amino-2-cyanoacetate were identified. However, the expected spectroscopic features can be predicted based on its functional groups.

Table 2: Predicted Spectroscopic Data

TechniqueFeaturePredicted Chemical Shift / WavenumberNotes
¹H NMR -CH- (methine)~4.0-4.5 ppm (singlet or multiplet)The α-proton is adjacent to the amine, nitrile, and ester groups, leading to a downfield shift.
-NH₂ (amine)~1.5-3.0 ppm (broad singlet)Chemical shift is variable and depends on solvent and concentration. Exchangeable with D₂O.
-O-CH₂- (ester)~4.2-4.4 ppm (quartet)Characteristic ethoxy group pattern, coupled to the methyl protons.
-CH₃ (ester)~1.2-1.4 ppm (triplet)Characteristic ethoxy group pattern, coupled to the methylene protons.
¹³C NMR -C≡N (nitrile)~115-125 ppmTypical range for a nitrile carbon.
C=O (ester)~168-175 ppmTypical range for an ester carbonyl carbon.
-CH- (methine)~50-60 ppmThe α-carbon is shifted downfield by the attached heteroatoms.
-O-CH₂- (ester)~60-65 ppmMethylene carbon of the ethyl ester.
-CH₃ (ester)~13-15 ppmMethyl carbon of the ethyl ester.
IR Spectroscopy N-H stretch3300-3500 cm⁻¹ (two bands for primary amine)Characteristic stretching vibrations for the -NH₂ group.
C-H stretch2850-3000 cm⁻¹Aliphatic C-H bonds.
C≡N stretch2210-2260 cm⁻¹ (weak to medium intensity)Characteristic nitrile stretch. For comparison, ethyl cyanoacetate shows a peak around 2265 cm⁻¹.
C=O stretch1735-1750 cm⁻¹ (strong intensity)Strong absorption typical for an ester carbonyl.
N-H bend1590-1650 cm⁻¹Bending vibration for the primary amine.
Mass Spectrometry Molecular Ion (M⁺)m/z = 128Corresponds to the molecular weight of the compound.
FragmentationLoss of -OC₂H₅ (m/z = 83), Loss of -COOC₂H₅ (m/z = 55)Common fragmentation patterns for ethyl esters. Other fragments involving the loss of HCN or cleavage alpha to the nitrogen are also expected.

Safety and Handling

  • Potential Hazards: As a nitrile, it may be toxic if ingested, inhaled, or absorbed through the skin, potentially releasing cyanide under certain conditions. It may also be an irritant to the skin, eyes, and respiratory system.

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • Storage: Commercial suppliers recommend storing the compound in a freezer to ensure stability.

This guide serves as a foundational resource. Researchers should always consult primary literature and safety data sheets for the most accurate and up-to-date information before use.

References

An In-depth Technical Guide to Ethyl 2-amino-2-cyanoacetate: Structure, Synthesis, and Chemical Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-2-cyanoacetate is a fascinating organic molecule that holds a significant position as a versatile building block in synthetic chemistry. Its unique trifunctional nature, possessing an amino group, a cyano group, and an ethyl ester moiety all attached to a single carbon atom, makes it a highly reactive and valuable precursor for the synthesis of a diverse array of heterocyclic compounds, many of which exhibit pronounced biological activity. This technical guide provides a comprehensive overview of the structure, molecular formula, and key chemical properties of ethyl 2-amino-2-cyanoacetate. While direct biological activity and signaling pathway modulation of this compound are not extensively documented in current literature, its critical role as a starting material in the synthesis of pharmacologically relevant molecules is highlighted. This guide also presents a detailed experimental protocol for a representative synthesis of a related compound and showcases its chemical reactivity through a generalized reaction workflow.

Chemical Structure and Molecular Formula

Ethyl 2-amino-2-cyanoacetate is a chiral α-amino acid derivative. The central carbon atom is bonded to four different substituents: an amino group (-NH2), a cyano group (-C≡N), an ethoxycarbonyl group (-COOCH2CH3), and a hydrogen atom.

Molecular Formula: C₅H₈N₂O₂[1]

Structure:

Key Identifiers:

  • IUPAC Name: ethyl 2-amino-2-cyanoacetate[1]

  • CAS Number: 32683-02-6[1]

  • Molecular Weight: 128.13 g/mol [1]

  • SMILES: CCOC(=O)C(C#N)N[1]

  • InChI Key: JYGRVMQGWVVHJE-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of ethyl 2-amino-2-cyanoacetate is presented in Table 1.

PropertyValueReference
Molecular Formula C₅H₈N₂O₂[1]
Molecular Weight 128.13 g/mol [1]
Appearance Not specified, likely a liquid or low-melting solid
Solubility Data not readily available
LogP (calculated) -0.4[1]

Spectroscopic Data (Reference Data for Ethyl Cyanoacetate)

Table 2: Spectroscopic Data for Ethyl Cyanoacetate

Spectroscopy Key Peaks / Signals
¹H NMR (CDCl₃) δ 4.27 (q, 2H, -OCH₂-), 3.48 (s, 2H, -CH₂-), 1.33 (t, 3H, -CH₃)
¹³C NMR (CDCl₃) δ 163.0 (C=O), 113.1 (C≡N), 63.2 (-OCH₂-), 25.0 (-CH₂-), 13.9 (-CH₃)
FT-IR (neat) ~2260 cm⁻¹ (C≡N stretch), ~1740 cm⁻¹ (C=O stretch)
Mass Spectrometry (EI) m/z 113 (M⁺), 68, 42, 29

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of ethyl 2-amino-2-cyanoacetate is not readily found in the reviewed literature, its synthesis would likely proceed from the parent compound, ethyl cyanoacetate. The reactivity of ethyl 2-amino-2-cyanoacetate is dominated by the three functional groups present.

General Reactivity

The amino group can act as a nucleophile, the cyano group can participate in addition reactions, and the ester can be hydrolyzed or transesterified. The presence of these three groups on the same carbon atom leads to a rich and varied chemistry, making it a valuable synthon.

Role as a Precursor in Drug Synthesis

Ethyl 2-amino-2-cyanoacetate and its parent compound, ethyl cyanoacetate, are pivotal starting materials in the synthesis of numerous pharmaceuticals. For instance, ethyl cyanoacetate is a key precursor in the synthesis of drugs like the gout medication allopurinol and the antiepileptic ethosuximide.[2] The amino and cyano functionalities of ethyl 2-amino-2-cyanoacetate make it particularly suitable for constructing nitrogen-containing heterocyclic rings, which are common scaffolds in many drug molecules.

Experimental Protocols

As a direct, detailed experimental protocol for the synthesis of ethyl 2-amino-2-cyanoacetate is not available, a representative protocol for the synthesis of a related compound, 2-Amino-2-cyanoacetamide , from ethyl 2-amino-2-cyanoacetate oxalate is provided below. This illustrates the type of transformations this class of compounds undergoes.

Synthesis of 2-Amino-2-cyanoacetamide

  • Materials:

    • Ethyl 2-amino-2-cyanoacetate oxalate

    • Methanol

    • Ammonia gas

  • Procedure:

    • A solution of ethyl 2-amino-2-cyanoacetate oxalate in methanol is cooled to 0-5 °C.

    • Ammonia gas is bubbled through the solution for approximately 1 hour.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is concentrated under reduced pressure at 40-45 °C.

    • The concentrated mixture is cooled to 0-5 °C and stirred for 1 hour to precipitate the product.

    • The solid product is collected by filtration, washed with chilled methanol, and dried under vacuum.

Mandatory Visualizations

Chemical Reactivity Workflow

The following diagram illustrates a generalized reaction of ethyl 2-amino-2-cyanoacetate, highlighting its utility in the synthesis of heterocyclic systems, a common strategy in drug discovery.

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product Ethyl 2-amino-2-cyanoacetate Ethyl 2-amino-2-cyanoacetate Cyclization Cyclization Ethyl 2-amino-2-cyanoacetate->Cyclization Nucleophilic attack (from Amino group) Electrophilic Reagent Electrophilic Reagent Electrophilic Reagent->Cyclization Reaction with electrophile Heterocyclic Compound Heterocyclic Compound Cyclization->Heterocyclic Compound Ring formation

Generalized reaction of ethyl 2-amino-2-cyanoacetate.
Synthetic Workflow for a Bioactive Compound

Given the absence of information on direct biological signaling pathways of ethyl 2-amino-2-cyanoacetate, the following diagram illustrates its role as a key intermediate in a multi-step synthesis of a hypothetical bioactive heterocyclic compound.

G cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Cyclization Starting Material A Starting Material A Reaction 1 Reaction 1 Starting Material A->Reaction 1 Starting Material B Starting Material B Starting Material B->Reaction 1 Ethyl 2-amino-2-cyanoacetate Ethyl 2-amino-2-cyanoacetate Reaction 1->Ethyl 2-amino-2-cyanoacetate Reaction 2 Reaction 2 Ethyl 2-amino-2-cyanoacetate->Reaction 2 Bioactive Heterocycle Bioactive Heterocycle Reaction 2->Bioactive Heterocycle

Synthetic workflow for a bioactive compound.

Conclusion

Ethyl 2-amino-2-cyanoacetate is a molecule of significant interest to the synthetic and medicinal chemistry communities. Its chemical structure, defined by the molecular formula C₅H₈N₂O₂, provides a rich platform for the construction of complex molecular architectures. While direct evidence of its interaction with specific biological signaling pathways is currently lacking, its utility as a precursor for a wide range of pharmacologically active compounds is well-established. This guide has summarized the core structural and chemical information of ethyl 2-amino-2-cyanoacetate and provided a framework for understanding its reactivity and application in synthesis. Further research into the potential intrinsic biological activities of this compound could open up new avenues for its application in drug discovery and development.

References

A Technical Guide to Dihydrothymine (C₅H₈N₂O₂): Nomenclature, Metabolism, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the C₅H₈N₂O₂ isomer, Dihydrothymine. It covers its formal nomenclature, physicochemical properties, critical role in human metabolism, and its significance in the context of drug development, particularly in oncology. Detailed experimental protocols for its quantification and a visualization of its metabolic pathway are included to support advanced research and application.

IUPAC Nomenclature and Chemical Identity

The molecular formula C₅H₈N₂O₂ most prominently corresponds to Dihydrothymine in biological and pharmaceutical contexts. It is a pyrimidone, representing a reduced form of the DNA nucleobase thymine.[1][2]

  • Preferred IUPAC Name : 5-methyl-1,3-diazinane-2,4-dione[1]

  • Systematic IUPAC Name : 5-methylhexahydropyrimidine-2,4-dione[3]

  • Common Synonyms : 5,6-Dihydrothymine, 5,6-Dihydro-5-methyluracil, 5-Methyl-5,6-dihydrouracil[1][4]

  • CAS Number : 696-04-8[1]

Physicochemical and Spectroscopic Data

The fundamental properties of dihydrothymine are summarized below. This data is essential for its identification, quantification, and for understanding its behavior in physiological and experimental settings.

PropertyValueSource
Molecular Formula C₅H₈N₂O₂[1]
Molar Mass 128.13 g/mol [1]
Monoisotopic Mass 128.058577502 Da[5]
Appearance Solid[4]
logP -0.6[5]
pKa (Strongest Acidic) 11.7[6]
Polar Surface Area 58.2 Ų[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 2[6]
Solubility (PBS, pH 7.2) 0.25 mg/ml[4]
¹³C NMR Shifts (DMSO-d₆) 12.37, 34.23, 41.94, 153.92, 173.63 ppm[1]
LC-MS/MS Transition m/z 129.1 → 68.9 ([M+H]⁺)[7]

Biological Significance in Drug Metabolism

Dihydrothymine is a key intermediate metabolite in the catabolic pathway of thymine.[3] This pathway is of high interest in pharmacology and drug development due to its role in the metabolism of fluoropyrimidine-based chemotherapy drugs like 5-fluorouracil (5-FU).[8][9]

The initial and rate-limiting step in this pathway is the reduction of thymine to dihydrothymine, a reaction catalyzed by the enzyme Dihydropyrimidine Dehydrogenase (DPD) , which is encoded by the DPYD gene.[8][10] The same enzyme is responsible for the breakdown of over 80% of administered 5-FU.[9][11]

Genetic variations in the DPYD gene can lead to DPD deficiency, reducing the enzyme's ability to metabolize both endogenous pyrimidines and 5-FU.[11] In patients with DPD deficiency, standard doses of 5-FU cannot be effectively cleared, leading to drug accumulation and a significantly increased risk of severe, life-threatening toxicity.[9][10] Therefore, understanding and measuring the levels of dihydrothymine and its precursor, thymine, can serve as a method for DPD phenotyping to predict patient response to fluoropyrimidine chemotherapy.[12]

Thymine Catabolic Pathway

The degradation of thymine is a three-step enzymatic pathway that converts the nucleobase into water-soluble metabolites that can be excreted or utilized in other metabolic processes.[13][14] Dihydrothymine is the product of the first, rate-limiting step.

Thymine_Catabolism cluster_pathway Thymine Degradation Pathway cluster_cofactors Cofactors & Products Thymine Thymine DHT Dihydrothymine (C5H8N2O2) Thymine->DHT Dihydropyrimidine Dehydrogenase (DPD) NADP NADP+ Thymine->NADP BUIB β-Ureidoisobutyrate DHT->BUIB Dihydropyrimidinase (DHP) BAIB β-Aminoisobutyrate (Excreted) BUIB->BAIB β-Ureidopropionase NH4_CO2 NH4+ + CO2 BUIB->NH4_CO2 NADPH NADPH + H+ NADPH->Thymine H2O_1 H2O H2O_1->DHT H2O_2 H2O H2O_2->BUIB

Fig. 1: Reductive catabolic pathway of thymine.

Experimental Protocols

The quantification of dihydrothymine in biological matrices is crucial for clinical research, particularly for assessing DPD enzyme activity. Below is a representative protocol for the simultaneous determination of thymine and dihydrothymine in human plasma using HPLC-tandem mass spectrometry (HPLC-MS/MS).

Protocol: Quantification of Dihydrothymine in Human Plasma by HPLC-MS/MS [7][12]

  • Objective: To accurately measure the concentration of endogenous dihydrothymine in human plasma samples.

  • Materials:

    • Human plasma (collected in EDTA tubes and stored at -80°C).

    • Dihydrothymine analytical standard.

    • Deuterated thymine (Thymine-d₄) as an internal standard (IS).

    • Acetonitrile (HPLC grade).

    • Formic acid (LC-MS grade).

    • Ultrapure water.

    • Waters Symmetry® C8 column (150mm x 3.9 mm; 5 µm particle size) or equivalent.[7]

  • Sample Preparation: a. Thaw frozen plasma samples on ice. b. To a 200 µL aliquot of plasma in a microcentrifuge tube, add 1 mL of acetonitrile containing the internal standard (e.g., deuterated-thymine). This step serves to precipitate plasma proteins.[7] c. Vortex the mixture vigorously for 1 minute. d. Centrifuge the sample at 14,000 x g for 10 minutes to pellet the precipitated proteins. e. Carefully transfer the supernatant to a new tube. f. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the dried extract in 150 µL of mobile phase A (0.1% formic acid in water).[7] h. Vortex briefly and transfer the reconstituted sample to an HPLC vial for analysis.

  • HPLC-MS/MS Analysis:

    • HPLC System: Agilent 1260 Infinity LC series or equivalent.[15]

    • Mass Spectrometer: API 3200 MS/MS or equivalent, equipped with an atmospheric pressure chemical ionization (APCI) source.[7]

    • Column: Waters Symmetry® C8 column (150mm x 3.9 mm; 5 µm particle size).[7]

    • Mobile Phase A: 0.1% Formic Acid in Water.[7]

    • Mobile Phase B: Acetonitrile with 15% Methanol and 0.1% Formic Acid.[7]

    • Gradient Elution: Implement a suitable gradient to separate dihydrothymine from thymine and other endogenous components.

    • Ionization Mode: Positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • Dihydrothymine (DHT) transition: m/z 129.1 → 68.9[7]

      • Thymine (T) transition: m/z 127.1 → 110.0[7]

      • Internal Standard (deuterated-T) transition: m/z 131.1 → 114.0[7]

  • Data Analysis: a. Construct a calibration curve using standards of known dihydrothymine concentrations. b. Quantify dihydrothymine in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. c. The lower limit of quantification (LLOQ) is typically established in the low ng/mL range.[12]

Conclusion

Dihydrothymine (C₅H₈N₂O₂), with the IUPAC name 5-methyl-1,3-diazinane-2,4-dione, is a pivotal metabolite in pyrimidine catabolism. Its role extends beyond basic biochemistry into the realm of clinical pharmacology, where its formation via the DPD enzyme directly impacts the safety and efficacy of fluoropyrimidine-based chemotherapies. The analytical methods detailed herein provide a framework for researchers and clinicians to investigate DPD activity, enabling a more personalized approach to cancer treatment and drug development.

References

The Versatility of Ethyl Cyanoacetate in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-amino-2-cyanoacetate, more commonly known as ethyl cyanoacetate, stands as a cornerstone building block in the edifice of modern organic synthesis. Its unique trifecta of reactive sites—an active methylene group, a nitrile, and an ester—renders it an exceptionally versatile precursor for the construction of a diverse array of carbocyclic and heterocyclic scaffolds. This technical guide delves into the core applications of ethyl cyanoacetate, providing an in-depth analysis of its utility in key synthetic transformations, complete with detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.

Synthesis of Polysubstituted 2-Aminothiophenes: The Gewald Reaction

The Gewald reaction is a powerful one-pot, multicomponent reaction for the synthesis of highly functionalized 2-aminothiophenes, a privileged scaffold in medicinal chemistry. The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile, such as ethyl cyanoacetate, in the presence of elemental sulfur and a base.

Reaction Mechanism and Workflow

The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate. This is followed by the addition of sulfur to the active methylene group, subsequent cyclization, and tautomerization to yield the 2-aminothiophene product.

Gewald_Reaction Start Ketone/Aldehyde + Ethyl Cyanoacetate + Sulfur + Base Knoevenagel Knoevenagel Condensation Start->Knoevenagel Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 Sulfur_Addition Sulfur Addition Intermediate1->Sulfur_Addition Intermediate2 Thiolate Intermediate Sulfur_Addition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Cyclized Intermediate Cyclization->Intermediate3 Tautomerization Tautomerization Intermediate3->Tautomerization Product 2-Aminothiophene Tautomerization->Product Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_cyclization Cyclization Aldehyde Aldehyde Knoevenagel Knoevenagel Product Aldehyde->Knoevenagel BetaKetoester1 Ethyl Acetoacetate (1 eq) BetaKetoester1->Knoevenagel BetaKetoester2 Ethyl Acetoacetate (1 eq) Enamine Enamine BetaKetoester2->Enamine Ammonia Ammonium Acetate Ammonia->Enamine Michael_Addition Michael Addition Knoevenagel->Michael_Addition Enamine->Michael_Addition Cyclization_Dehydration Cyclization & Dehydration Michael_Addition->Cyclization_Dehydration Product 1,4-Dihydropyridine Cyclization_Dehydration->Product Oxidation Oxidation Product->Oxidation Final_Product Pyridine Oxidation->Final_Product Thorpe_Ziegler Dinitrile Dinitrile Base Base (e.g., NaOEt) Dinitrile->Base Carbanion Carbanion Formation Base->Carbanion Cyclization Intramolecular Nucleophilic Attack Carbanion->Cyclization Cyclic_Imine Cyclic Imine Cyclization->Cyclic_Imine Tautomerization Tautomerization Cyclic_Imine->Tautomerization Enamine α-Cyanoenamine Tautomerization->Enamine Hydrolysis Acidic Hydrolysis Enamine->Hydrolysis Product Cyclic Ketone Hydrolysis->Product Knoevenagel_Condensation cluster_reactants Reactants Aldehyde Aldehyde/Ketone Nucleophilic_Attack Nucleophilic Attack Aldehyde->Nucleophilic_Attack ECA Ethyl Cyanoacetate Carbanion Carbanion Formation ECA->Carbanion Base Base Base (e.g., Piperidine) Carbanion->Nucleophilic_Attack Alkoxide Alkoxide Intermediate Nucleophilic_Attack->Alkoxide Protonation Protonation Alkoxide->Protonation Hydroxy_Intermediate β-Hydroxy Intermediate Protonation->Hydroxy_Intermediate Dehydration Dehydration Hydroxy_Intermediate->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Technical Guide: Ethyl 2-amino-2-cyanoacetate (CAS 32683-02-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of Ethyl 2-amino-2-cyanoacetate, a versatile reagent in organic synthesis.

Chemical and Physical Properties

Ethyl 2-amino-2-cyanoacetate is a colorless liquid with a pleasant odor.[1] It is a functionalized amino acid derivative containing both an ester and a nitrile group, making it a valuable building block for the synthesis of a variety of organic molecules.[1]

PropertyValueReference
CAS Number 32683-02-6[2][3]
Molecular Formula C₅H₈N₂O₂[2]
Molecular Weight 128.13 g/mol [2]
IUPAC Name ethyl 2-amino-2-cyanoacetate[2]
Synonyms Ethyl aminocyanoacetate, ethyl 3-nitriloalaninate[2]
Boiling Point 202.9 °C at 760 mmHg[4]
Density 1.144 g/cm³[4]
Flash Point 76.5 °C[4]

Suppliers

A variety of chemical suppliers offer Ethyl 2-amino-2-cyanoacetate. The following is a partial list of vendors:

  • AChemBlock[3]

  • Ambeed[5]

  • Pharmaffiliates[3]

  • Sigma-Aldrich

Experimental Protocols and Applications

Ethyl 2-amino-2-cyanoacetate is a versatile reagent, primarily utilized in condensation reactions and the synthesis of heterocyclic compounds.

Knoevenagel Condensation

The active methylene group in ethyl cyanoacetate makes it an ideal substrate for Knoevenagel condensation reactions with aldehydes and ketones.[6][7] This reaction is a cornerstone for the formation of carbon-carbon double bonds.

General Experimental Protocol for DABCO-catalyzed Knoevenagel Condensation: [7]

  • To a stirred mixture of an aromatic aldehyde (10 mmol) and ethyl cyanoacetate (12 mmol) in 6.0 g of a composite system of N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) and water (3 g [HyEtPy]Cl in 3 mL H₂O), add 1,4-diazabicyclo[2.2.2]octane (DABCO) (20 mmol) at room temperature.[7]

  • Monitor the reaction progress using thin-layer chromatography (TLC) until the aldehyde is consumed.[7]

  • Upon completion, dilute the reaction mixture with water (30 mL).[7]

  • Extract the product with diethyl ether (2 x 20 mL).[7]

  • Wash the combined organic phases with brine (2 x 20 mL).[7]

  • Dry the organic layer over anhydrous Na₂SO₄.[7]

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the nearly pure product.[7]

A variety of aromatic aldehydes bearing both electron-withdrawing and electron-donating groups can be successfully employed in this reaction, providing good to excellent yields of the corresponding α,β-unsaturated products.[7]

Knoevenagel_Condensation_Workflow reagents Aromatic Aldehyde Ethyl Cyanoacetate DABCO Catalyst [HyEtPy]Cl-H2O reaction Reaction Mixture (Stirring at RT) reagents->reaction tlc TLC Monitoring reaction->tlc workup Aqueous Workup (H2O, Et2O, Brine) tlc->workup Reaction Complete isolation Drying & Solvent Removal (Na2SO4, Rotary Evaporator) workup->isolation product α,β-Unsaturated Product isolation->product

Knoevenagel Condensation Workflow.
Synthesis of Heterocyclic Compounds

Ethyl cyanoacetate is a key precursor in the synthesis of a wide array of heterocyclic compounds, many of which are of medicinal importance.[6][8]

  • Pyridones: Multicomponent reactions involving ethyl cyanoacetate, aromatic aldehydes, acetophenone derivatives, and ammonium acetate can yield 2-pyridone structures.[8]

  • Purines: The synthesis of purine derivatives such as theophylline and caffeine can be achieved using ethyl cyanoacetate and N,N'-dimethylurea.[6]

  • Pyrimidines: Trimethoprim, a bacteriostatic agent, is synthesized from ethyl cyanoacetate and 3,4,5-trimethoxybenzaldehyde.[6]

  • Pyrroles: The antiepileptic drug ethosuximide can be synthesized in a multistep process starting from ethyl cyanoacetate and butanone.[6]

General Workflow for Heterocycle Synthesis:

The synthesis of these diverse heterocyclic systems often follows a common pattern involving an initial condensation reaction followed by a cyclization step.

Heterocycle_Synthesis_Workflow start Ethyl Cyanoacetate + Aldehyde/Ketone condensation Condensation Reaction (e.g., Knoevenagel) start->condensation intermediate α,β-Unsaturated Intermediate condensation->intermediate cyclization Cyclization Reaction intermediate->cyclization cyclization_reagent + Cyclizing Agent (e.g., Amine, Urea, Hydrazine) cyclization_reagent->cyclization heterocycle Heterocyclic Product (Pyridone, Purine, etc.) cyclization->heterocycle

General Heterocycle Synthesis Workflow.
Synthesis of Amino Acids

Ethyl cyanoacetate serves as a starting material for the synthesis of α-amino acids through a Curtius degradation pathway.[9] This involves the conversion of monosubstituted cyanoacetic esters to cyanoacetisocyanates, which are then hydrolyzed to the corresponding amino acids.[9]

Biological Activity

Currently, there is limited direct evidence for the biological activity of Ethyl 2-amino-2-cyanoacetate itself. However, many of its derivatives have been investigated for their therapeutic potential. For instance, cyanoacrylate derivatives synthesized via Knoevenagel condensation have been evaluated for their anticancer activity against various cell lines.[10][11] Furthermore, derivatives of ethyl 2-cyano-3-substituted amino-3-(N-2-fluorophenylethylamino) acrylates have been synthesized and tested for their bioactivity.[1]

Spectroscopic Data

Spectroscopic data for Ethyl 2-amino-2-cyanoacetate, including infrared (IR) and mass spectrometry, are available in public databases such as the NIST WebBook.[12] This information is crucial for reaction monitoring and product characterization.

Safety and Handling

Ethyl cyanoacetate is a combustible liquid and may cause irritation to the skin, eyes, and respiratory tract.[13] It is important to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

The Versatile Scaffold: Ethyl 2-Amino-2-Cyanoacetate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Drug Discovery Professionals

Ethyl 2-amino-2-cyanoacetate, a seemingly simple organic molecule, stands as a cornerstone in the synthesis of a vast array of heterocyclic compounds, many of which are endowed with significant pharmacological properties. Its unique trifunctional nature—possessing an amino group, a nitrile moiety, and an ester function—renders it an exceptionally versatile building block for the construction of diverse molecular architectures. This guide delves into the core applications of ethyl 2-amino-2-cyanoacetate in medicinal chemistry, offering insights into its synthetic utility, the pharmacological activities of its derivatives, and detailed experimental protocols for the synthesis of key compound classes.

A Gateway to Privileged Heterocyclic Scaffolds

The strategic placement of reactive functional groups in ethyl 2-amino-2-cyanoacetate allows it to participate in a variety of cyclization and multicomponent reactions, providing efficient access to several important classes of heterocycles. These include, but are not limited to, pyridones, pyrimidines, pyrazoles, and thiophenes, which are prevalent motifs in numerous clinically approved drugs.

Synthesis of Pyridone and Pyran Derivatives

Pyridone and its fused derivatives are a prominent class of heterocycles with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Ethyl 2-amino-2-cyanoacetate serves as a key precursor in the multicomponent synthesis of highly functionalized pyridones.

One common approach involves the one-pot reaction of an aldehyde, ethyl 2-amino-2-cyanoacetate, and a suitable active methylene compound in the presence of a basic catalyst.[1][3] This strategy, often employing green chemistry principles by using water or ethanol as a solvent, allows for the rapid assembly of complex pyridone structures.[1] Similarly, pyran derivatives, which also exhibit significant biological potential, can be synthesized through multicomponent reactions involving ethyl 2-amino-2-cyanoacetate.[4][5] For instance, the reaction with substituted benzaldehydes and malononitrile can yield various pyran derivatives.[5]

Construction of Pyrimidine and Pyrazole Scaffolds

Pyrimidines are fundamental components of nucleic acids and are found in a multitude of synthetic drugs. Ethyl 2-amino-2-cyanoacetate can be utilized in the synthesis of substituted pyrimidines, for example, through reactions with amidine-like compounds.[6]

The pyrazole nucleus is another critical pharmacophore present in a wide range of therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs.[7][8] Ethyl 2-amino-2-cyanoacetate can be transformed into pyrazole derivatives through multi-step synthetic sequences. For example, it can be first converted to a cyanoacetamide, which is then coupled with diazonium salts to form arylhydrazones, key precursors for pyrazole synthesis.[9] Four-component reactions of enaminones, benzaldehyde, hydrazine dihydrochloride, and ethyl cyanoacetate have also been developed for the synthesis of pyrazole derivatives under environmentally friendly conditions.[8]

Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes, which are valuable intermediates in drug discovery and are known to possess a range of biological activities, including anticancer and antimicrobial effects.[10][11] In a typical Gewald synthesis, ethyl 2-amino-2-cyanoacetate is reacted with a ketone or aldehyde and elemental sulfur in the presence of a base.[12] This one-pot procedure provides a straightforward route to highly substituted 2-aminothiophene-3-carboxylates.

Pharmacological Landscape of Ethyl 2-Amino-2-Cyanoacetate Derivatives

The synthetic versatility of ethyl 2-amino-2-cyanoacetate translates into a rich pharmacological profile for its derivatives. These compounds have been extensively evaluated for a variety of therapeutic applications.

Anticancer Activity

A significant number of heterocyclic compounds derived from ethyl 2-amino-2-cyanoacetate have demonstrated potent anticancer activity. For instance, certain ethyl 2-amino-pyrrole-3-carboxylates have been identified as novel anticancer agents that inhibit tubulin polymerization and induce G2/M cell-cycle arrest, leading to apoptosis in cancer cells.[13] Derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene have been synthesized and evaluated for their in vitro cytotoxicity against breast (MCF-7) and liver (HepG-2) cancer cell lines, with some compounds showing promising antiproliferative potential.[12] Similarly, various pyran, pyrimidine, and pyridone derivatives have shown inhibitory effects against different human cancer cell lines.[2][10]

Compound ClassCell LineIC50 (µM)Reference
Thiophene DerivativeMCF-723.2 - 95.9[12]
Pyran DerivativeSix Cancer Cell Lines-[5]
Pyridone DerivativeThree Cancer Cell Lines-[10]

Note: Specific IC50 values for all compounds were not available in the provided search results.

Antimicrobial Activity

The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. Derivatives of ethyl 2-amino-2-cyanoacetate have shown promise in this area. For example, pyrano[3,2-c]quinoline derivatives synthesized from ethyl cyanoacetate have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing moderate effectiveness, particularly against Pseudomonas aeruginosa.[14] Thiazole-based heterocycles synthesized using a derivative of ethyl cyanoacetate have also been investigated for their antibacterial and antifungal properties.[15]

Compound ClassOrganismMIC (µg/mL)Reference
Quinoxaline AnalogsS. aureus4–16[16]
Quinoxaline AnalogsB. subtilis8–32[16]
Quinoxaline AnalogsMRSA8–32[16]
Quinoxaline AnalogsE. coli4–32[16]
Antiviral and Other Therapeutic Activities

While less extensively documented, some derivatives of ethyl 2-amino-2-cyanoacetate have been explored for their potential as antiviral agents.[17][18] The broad structural diversity that can be achieved from this starting material suggests that it holds potential for the discovery of novel antiviral compounds.[19][20] Furthermore, various hydrazone derivatives, which can be synthesized from precursors derived from ethyl cyanoacetate, have been reported to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and antidepressant effects.[21]

Experimental Protocols

To illustrate the practical application of ethyl 2-amino-2-cyanoacetate in synthesis, detailed experimental protocols for the preparation of representative heterocyclic compounds are provided below.

Synthesis of 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide

This protocol describes the synthesis of a key intermediate for the preparation of various bioactive heterocyclic derivatives.[10]

Procedure:

  • To a solution of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene (1.78 g, 0.01 mol) in dimethylformamide (30 mL), add ethyl cyanoacetate (1.13 g, 0.01 mol).

  • Heat the reaction mixture under reflux for 5 hours.

  • Pour the reaction mixture onto an ice/water mixture.

  • Collect the resulting solid product by filtration.

  • Crystallize the crude product from 1,4-dioxane to obtain the pure compound.

Multicomponent Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol outlines the Gewald synthesis of a substituted 2-aminothiophene.[12]

Procedure:

  • To a mixture of ethyl cyanoacetate (0.03 mol) and cyclohexanone (0.03 mol) in ethanol (30 mL), add sulfur (0.02 mol).

  • Add triethylamine (4.3 mmol) to the mixture.

  • Stir the mixture at ambient temperature for 2 hours.

  • Reflux the reaction mixture for an additional 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice water.

  • Keep the mixture overnight to allow for complete precipitation.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the product from ethanol to yield yellow needle crystals.

General Procedure for the Synthesis of N-Alkylated-2-cyanoacetamide Derivatives

This procedure details the synthesis of N-alkylated-2-cyanoacetamides, which are precursors for 3-cyano-2-pyridone derivatives.[22]

Procedure:

  • Mix substituted anilines (0.02 mol) with ethyl cyanoacetate (0.02 mol).

  • Reflux the reaction mixture at a high temperature for 2 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, the desired products are obtained in good yields.

Visualizing Synthetic Pathways and Workflows

To better illustrate the synthetic utility of ethyl 2-amino-2-cyanoacetate, the following diagrams, generated using the DOT language, depict key transformations and workflows.

synthetic_pathways cluster_pyridones Pyridone Synthesis cluster_pyrimidines Pyrimidine Synthesis cluster_pyrazoles Pyrazole Synthesis cluster_thiophenes Thiophene Synthesis ECA Ethyl 2-Amino-2-Cyanoacetate Pyridone Pyridone Derivatives ECA->Pyridone Aldehyde, Active Methylene Cmpd. Pyrimidine Pyrimidine Derivatives ECA->Pyrimidine Amidine Arylhydrazone Arylhydrazone Intermediate ECA->Arylhydrazone Diazonium Salt Thiophene 2-Aminothiophene Derivatives ECA->Thiophene Ketone/Aldehyde, Sulfur (Gewald Rxn) Pyrazole Pyrazole Derivatives Arylhydrazone->Pyrazole Cyclization

Caption: Synthetic routes from ethyl 2-amino-2-cyanoacetate.

multicomponent_reaction start Start: Aldehyde, Ethyl 2-Amino-2-Cyanoacetate, Active Methylene Compound knoevenagel Knoevenagel Condensation start->knoevenagel michael Michael Addition knoevenagel->michael cyclization Intramolecular Cyclization michael->cyclization dehydration Dehydration/Aromatization cyclization->dehydration end Product: Substituted Pyridone dehydration->end

Caption: A generalized workflow for pyridone synthesis.

apoptosis_pathway drug EAPC Derivative tubulin Tubulin Polymerization drug->tubulin Inhibits g2m G2/M Phase Arrest tubulin->g2m mitosis Mitotic Blockage g2m->mitosis caspases Caspase Activation mitosis->caspases Triggers apoptosis Apoptosis (Cell Death) caspases->apoptosis

References

An In-depth Technical Guide to the Reactivity of the Aminocyanoacetate Functional Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The aminocyanoacetate functional group, characterized by the presence of an amino group and a cyano group attached to the same carbon atom which is also part of an ester, is a versatile building block in organic synthesis. Its unique electronic properties, arising from the interplay of the electron-withdrawing cyano and ester groups and the electron-donating amino group, confer a rich and varied reactivity profile. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this functional group, with a focus on providing actionable data and detailed experimental protocols for laboratory use.

Synthesis of Aminocyanoacetates

The most common and practical route to aminocyanoacetate esters involves a two-step sequence starting from the corresponding cyanoacetic acid ester. This method is scalable and provides the target compound in good yields.

Step 1: Nitrosation of Cyanoacetic Acid Ester

The first step is the nitrosation of a cyanoacetic acid ester, such as ethyl cyanoacetate, using a nitrosating agent like sodium nitrite in an acidic medium. This reaction proceeds through an electrophilic attack of the nitrosonium ion (NO⁺), generated in situ, on the enol form of the cyanoacetate.

Step 2: Reduction of the Hydroxyimino Intermediate

The resulting hydroxyiminocyanoacetic acid ester is then reduced to the aminocyanoacetate. Catalytic hydrogenation is a widely used method for this transformation.

Experimental Protocol: Synthesis of Ethyl Aminocyanoacetate Tosylate Salt

This protocol details the synthesis of the tosylate salt of ethyl aminocyanoacetate, which is a stable and easily handleable form of the compound.

Materials:

  • Ethyl cyanoacetate

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄), anhydrous

  • 5% Platinum on carbon (Pt/C) catalyst

  • Ethanol

  • p-Toluenesulfonic acid monohydrate

  • Toluene

Procedure:

  • Synthesis of Ethyl Hydroxyiminocyanoacetate:

    • In a suitable reaction vessel, dissolve 113.1 g (1.0 mol) of ethyl cyanoacetate and 83.0 g (1.2 mol) of sodium nitrite in 900 mL of water.

    • Cool the solution to below 10 °C in an ice bath.

    • Slowly add 83.0 g of glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 10 °C.

    • Stir the mixture at 20 °C for 4 hours.

    • Add 100 mL of concentrated hydrochloric acid.

    • Extract the mixture four times with 150 mL portions of ethyl acetate.

    • Combine the organic layers, wash four times with 50 mL portions of ice-cold water, and dry over anhydrous sodium sulfate.

    • Concentrate the solution to approximately 245 g and keep it at 4 °C for 12 hours to induce crystallization.

    • Filter the precipitated ethyl hydroxyiminocyanoacetate, wash with cold ethyl acetate, and dry. The expected yield is high, with a melting point of 129.5-131 °C.[1]

  • Synthesis of Ethyl Aminocyanoacetate Tosylate:

    • In a hydrogenation apparatus, suspend 14.2 g (0.1 mol) of ethyl hydroxyiminocyanoacetate in 200 mL of ethanol.

    • Add 3.2 g of 5% Pt/C catalyst.

    • Hydrogenate the mixture at room temperature under a hydrogen pressure of 10 bar until the hydrogen uptake ceases.

    • Filter the reaction mixture to remove the catalyst.

    • To the filtrate, add 500 mL of toluene and 19.0 g (0.1 mol) of p-toluenesulfonic acid monohydrate.

    • Concentrate the solution to approximately 204 g and keep it at 4 °C for 12 hours.

    • Filter the precipitated ethyl aminocyanoacetate tosylate, wash with toluene, and dry. The product is obtained as a beige to light brown crystalline solid with a melting point of 114-115 °C.[2]

Synthesis Workflow

Synthesis_of_Ethyl_Aminocyanoacetate_Tosylate cluster_step1 Step 1: Nitrosation cluster_step2 Step 2: Reduction and Salt Formation start1 Ethyl Cyanoacetate + Sodium Nitrite + Acetic Acid reaction1 Nitrosation start1->reaction1 product1 Ethyl Hydroxyiminocyanoacetate reaction1->product1 start2 Ethyl Hydroxyiminocyanoacetate + H₂/Pt-C product1->start2 reaction2 Hydrogenation start2->reaction2 intermediate Ethyl Aminocyanoacetate reaction2->intermediate product2 Ethyl Aminocyanoacetate Tosylate intermediate->product2 + reagent p-Toluenesulfonic Acid reagent->product2

Caption: Workflow for the synthesis of ethyl aminocyanoacetate tosylate.

Key Reactions of the Aminocyanoacetate Functional Group

The aminocyanoacetate functional group exhibits a range of reactivities at its three main centers: the amino group, the ester group, and the α-carbon.

Reactions at the Amino Group

The amino group of aminocyanoacetates behaves as a typical primary amine, readily undergoing N-alkylation and N-acylation reactions.

N-alkylation introduces alkyl substituents onto the nitrogen atom. This reaction is typically carried out by treating the aminocyanoacetate with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to control the degree of alkylation and minimize side reactions.

General Reaction Scheme:

Experimental Protocol: N-Methylation of an N-Protected Amino Ester (Illustrative)

Materials:

  • N-Boc-amino acid ester

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a nitrogen-flushed round-bottom flask, dissolve the N-Boc-amino acid ester (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hydride (5 equivalents) to the solution.

  • Stir the suspension at 0 °C for 30 minutes.

  • Add methyl iodide (3 equivalents) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then at room temperature for another hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the product by chromatography.[3]

Quantitative Data for N-Alkylation (Illustrative):

SubstrateAlkylating AgentBaseSolventYieldReference
N-Tosyl α-amino acidsMethyl iodideNaOH-64-91%[4]
N-Boc-amino acid esterMethyl iodideNaHTHFHigh[3]

N-acylation involves the introduction of an acyl group onto the nitrogen atom, forming an amide. This is a common method for protecting the amino group or for synthesizing more complex molecules. Acylating agents such as acid chlorides or anhydrides are typically used, often in the presence of a base to neutralize the acid byproduct.

General Reaction Scheme:

Experimental Protocol: N-Acetylation of an Amino Acid (General)

This protocol for the N-acetylation of a generic amino acid can be adapted for aminocyanoacetate.

Materials:

  • Amino acid

  • Acetic acid

  • Acetic anhydride

Procedure:

  • Mix the amino acid and acetic acid in a molar ratio of 1:4 to 1:7 in a reaction vessel.

  • Heat the mixture to 40-70 °C and stir for 1-6 hours.

  • Evenly add acetic anhydride (1.0 to 1.4 molar equivalents relative to the amino acid) over 1 to 5 hours while maintaining the temperature at 40-70 °C.

  • Continue stirring and maintain the temperature for an additional 1-4 hours.

  • Distill off the excess acetic acid and acetic anhydride under reduced pressure.

  • Add water to the residue, stir, and cool to induce crystallization.

  • Isolate the N-acetylated product by filtration and dry. High yields (92-98%) are typically obtained.[5]

Quantitative Data for N-Acylation (Illustrative):

Amine SubstrateAcylating AgentCatalyst/SolventTemperatureYieldReference
Various aminesEthyl acetateAcetic acid80-120 °CExcellent[6]
Primary aminesAcetyl chlorideBrine/NaOAcRoom TempExcellent[7]
NucleosidesAcetic anhydrideAcetic acid80 °CHigh[8]

Reaction Mechanism: N-Acylation with Acetic Anhydride

N_Acylation_Mechanism Amine R-NH₂ (Aminocyanoacetate) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Ac2O Acetic Anhydride (CH₃CO)₂O Ac2O->Intermediate Amide N-Acetylated Product R-NH-COCH₃ Intermediate->Amide Collapse of Intermediate AcOH Acetic Acid CH₃COOH Intermediate->AcOH Loss of Leaving Group

Caption: Mechanism of N-acylation with acetic anhydride.

Reactions at the Ester Group

The ester functionality of aminocyanoacetates can undergo hydrolysis under either acidic or basic conditions to yield the corresponding aminocyanoacetic acid.

Acid-Catalyzed Hydrolysis: This is a reversible reaction requiring a large excess of water to drive the equilibrium towards the products.

Base-Mediated Hydrolysis (Saponification): This is an irreversible reaction that goes to completion, forming the carboxylate salt, which can then be protonated to give the carboxylic acid.

Experimental Protocol: Alkaline Hydrolysis of an Ester (General)

A general procedure for the alkaline hydrolysis of an ester is provided below.

Materials:

  • Ester (e.g., Ethyl aminocyanoacetate)

  • Sodium hydroxide (NaOH) solution

  • Ethanol (optional, as a co-solvent)

  • Hydrochloric acid (for acidification)

Procedure:

  • In a round-bottom flask, dissolve the ester in ethanol (if necessary for solubility).

  • Add an aqueous solution of sodium hydroxide (typically 1-2 M).

  • Heat the mixture under reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and remove the ethanol by distillation.

  • Acidify the remaining aqueous solution with hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry.

Quantitative Data for Ester Hydrolysis (Illustrative):

EsterConditionsConversion/YieldReference
Ethyl acetateNaOH, 25 °Ck = 0.1120 L/mol/s[9]
Ethyl acetateNaOH (0.01M), EtOAc (0.07M)96% conversion

Reaction Mechanism: Base-Catalyzed Ester Hydrolysis

Saponification_Mechanism Ester R-COOR' Tetrahedral_Int Tetrahedral Intermediate Ester->Tetrahedral_Int Hydroxide OH⁻ Hydroxide->Tetrahedral_Int Nucleophilic Attack Carboxylate Carboxylate R-COO⁻ Tetrahedral_Int->Carboxylate Collapse Alcohol Alcohol R'-OH Tetrahedral_Int->Alcohol Loss of Alkoxide

Caption: Mechanism of base-catalyzed ester hydrolysis.

Reactions at the α-Carbon

The α-carbon of aminocyanoacetate is activated by both the adjacent cyano and ester groups, making the α-hydrogen acidic and susceptible to deprotonation to form a stabilized enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

The enolate of aminocyanoacetate can be alkylated with alkyl halides. This reaction provides a route to α-substituted amino acids.

General Reaction Scheme:

Cycloaddition Reactions

The cyano group and the ester group can participate in cycloaddition reactions, making aminocyanoacetates valuable precursors for the synthesis of various heterocyclic compounds.

Aminocyanoacetates are key intermediates in the synthesis of pteridines, a class of heterocyclic compounds with significant biological activity. For instance, ethyl aminocyanoacetate can be condensed with diisonitrosoacetone to form a pyrazine intermediate, which is then cyclized with guanidine to afford a pterin derivative.[10]

Pteridine Synthesis Pathway

Pteridine_Synthesis Aminocyanoacetate Ethyl Aminocyanoacetate Pyrazine Pyrazine Intermediate Aminocyanoacetate->Pyrazine Diketone Diisonitrosoacetone Diketone->Pyrazine Condensation Guanidine Guanidine Pterin Pterin Derivative Guanidine->Pterin Cyclization Pyrazine->Pterin

Caption: General pathway for pteridine synthesis from aminocyanoacetate.

Applications in Drug Development

The aminocyanoacetate functional group is a valuable synthon in the preparation of pharmaceutically active molecules, particularly as a precursor to complex heterocyclic systems.

Synthesis of Methotrexate Analogues

Aminocyanoacetate derivatives have been employed in the synthesis of analogues of methotrexate, a widely used anticancer drug. For example, a mixture of diastereomers of γ-cyanoMTX was prepared using a derivative of aminocyanoacetate.[1] The synthesis of methotrexate itself can involve intermediates derived from ethyl aminocyanoacetate.[11]

Precursors to Purine and Pteridine-Based Drugs

Given their role in the synthesis of purine and pteridine ring systems, aminocyanoacetates are important starting materials for a wide range of drugs. Purine analogues are used as antimetabolites in cancer therapy, and pteridine derivatives are found in various drugs, including diuretics and anticancer agents.[12][13]

Quantitative Data Summary

Table 1: Synthesis of Ethyl Hydroxyiminocyanoacetate

ReactantsReagentsConditionsYieldMelting PointReference
Ethyl cyanoacetate, Sodium nitriteAcetic acid, HCl0-10 °C, then 20 °C87%133 °C[11]

Table 2: Synthesis of Ethyl Aminocyanoacetate Tosylate

ReactantCatalystConditionsYieldMelting PointReference
Ethyl hydroxyiminocyanoacetate5% Pt/CH₂ (10 bar), RTHigh114-115 °C[2]

Table 3: Spectroscopic Data for Ethyl Cyanoacetate

TechniqueSolventChemical Shifts (δ, ppm)Reference
¹H NMRCDCl₃1.31 (t, 3H), 3.46 (s, 2H), 4.26 (q, 2H)[14]
¹³C NMRCDCl₃13.9, 25.0, 62.8, 113.1, 162.9[3]
IR (neat)-2990, 2260, 1745, 1250, 1025 cm⁻¹[15]

Conclusion

The aminocyanoacetate functional group is a highly reactive and versatile building block in organic synthesis. Its ability to undergo reactions at the amino group, the ester functionality, and the activated α-carbon makes it a valuable precursor for a wide range of molecules, particularly complex nitrogen-containing heterocycles of medicinal importance. The synthetic routes and reaction protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this important functional group. Further exploration of its cycloaddition chemistry and the development of stereoselective transformations will undoubtedly expand its utility in the synthesis of novel therapeutic agents.

References

The Synthesis of Ethyl 2-Amino-2-Cyanoacetate: A Historical and Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the discovery, historical synthetic routes, and modern applications of the versatile intermediate, ethyl 2-amino-2-cyanoacetate, tailored for researchers, scientists, and professionals in drug development.

Ethyl 2-amino-2-cyanoacetate, a molecule of significant interest in organic synthesis, serves as a valuable building block for a variety of heterocyclic compounds and amino acid derivatives. Its unique structure, possessing an amino group, a nitrile, and an ester functional group on the same carbon atom, makes it a highly reactive and versatile precursor in the synthesis of complex molecules, particularly in the pharmaceutical industry. This technical guide delves into the historical context of its synthesis, provides detailed experimental protocols for key methodologies, and presents a comparative analysis of various synthetic routes.

Historical Context: The Quest for α-Aminonitriles

The journey to the synthesis of ethyl 2-amino-2-cyanoacetate is rooted in the broader history of α-aminonitrile chemistry. The first significant breakthrough in this class of compounds was the Strecker synthesis, reported in 1850. This reaction, involving the one-pot, three-component condensation of an aldehyde, ammonia, and hydrogen cyanide, provided a straightforward method for the preparation of α-aminonitriles, which could then be hydrolyzed to α-amino acids. While not a direct synthesis of ethyl 2-amino-2-cyanoacetate, the Strecker synthesis laid the fundamental groundwork for the development of methods to produce α-aminonitriles with diverse functionalities.

The direct synthesis of ethyl 2-amino-2-cyanoacetate itself is less documented in early literature compared to its precursor, ethyl cyanoacetate. However, methods evolved from the need to introduce an amino group at the α-position of the cyanoacetate backbone. Key historical developments have centered on the reduction of a suitable precursor, a theme that continues in modern synthetic approaches.

Key Synthetic Methodologies

The synthesis of ethyl 2-amino-2-cyanoacetate has been approached through several key strategies. The most prominent methods involve the reduction of an oxidized precursor, typically derived from ethyl cyanoacetate. Below are detailed experimental protocols for two historically significant and practical synthesis routes.

Method 1: Catalytic Hydrogenation of Ethyl 2-Nitroso-2-Cyanoacetate

This method involves the nitrosation of ethyl cyanoacetate followed by catalytic hydrogenation of the resulting nitroso intermediate.

Experimental Protocol:

  • Synthesis of Ethyl 2-Hydroxyimino-2-Cyanoacetate: To a solution of ethyl cyanoacetate (1.0 mol) and sodium nitrite (1.2 mol) in 900 ml of ice water, glacial acetic acid (83.0 g) is added dropwise over 30 minutes while maintaining the temperature at or below 10°C. The mixture is stirred at 20°C for 4 hours. 100 ml of concentrated hydrochloric acid is then added, and the product is extracted with ethyl acetate (4 x 150 ml). The combined organic layers are washed with ice water (4 x 50 ml), dried over anhydrous sodium sulfate, and concentrated to a volume of 245 g. The solution is then kept at 4°C for 12 hours to facilitate crystallization of ethyl 2-hydroxyimino-2-cyanoacetate.

  • Hydrogenation to Ethyl 2-Amino-2-Cyanoacetate: 20.0 g of the synthesized ethyl 2-nitroso-2-cyanoacetate (technical grade, melting point 130-133°C) is placed in a 1-liter steel autoclave with 200 ml of absolute ethanol and 3 g of moist, commercial Raney nickel. The mixture is hydrogenated at a hydrogen pressure of 4 kg/cm ² and a temperature of 40°C for 11 hours with stirring (1000 rpm). After the reaction is complete, the catalyst is removed by filtration. The filtrate, containing ethyl 2-amino-2-cyanoacetate, can then be further purified or used directly in subsequent reactions. For isolation as a salt, the filtrate is mixed with 26.7 g of toluene sulfonic acid hydrate, and the ethanol is removed using a rotary evaporator.

Method 2: Reduction of Ethyl 2-Oximino-2-Cyanoacetate

A similar and often preferred method involves the reduction of the corresponding oxime, which is readily prepared from ethyl cyanoacetate.

Experimental Protocol:

  • Preparation of Ethyl 2-Oximino-2-Cyanoacetate: This intermediate is prepared in a similar manner to the nitroso compound, through the reaction of ethyl cyanoacetate with a nitrosating agent like sodium nitrite in an acidic medium.

  • Reduction to Ethyl 2-Amino-2-Cyanoacetate: The isolated ethyl 2-oximino-2-cyanoacetate is dissolved in a suitable solvent, such as ethanol. The reduction is then carried out using a reducing agent. While various reducing agents can be employed, catalytic hydrogenation over a platinum or palladium catalyst is a common and effective method. For instance, the hydrogenation can be performed using a 5% Pt/C catalyst under a hydrogen pressure of 10 bar at room temperature. Upon completion of the reaction, the catalyst is filtered off, and the resulting solution of ethyl 2-amino-2-cyanoacetate can be concentrated and purified.

Comparative Analysis of Synthesis Methods

The choice of synthetic route for ethyl 2-amino-2-cyanoacetate often depends on factors such as scale, available reagents, and desired purity. The following table summarizes key quantitative data for the described methods.

MethodStarting MaterialKey ReagentsReaction ConditionsTypical YieldPurity
Catalytic Hydrogenation of NitrosoEthyl CyanoacetateSodium Nitrite, Acetic Acid, Raney Nickel, H₂Nitrosation: 10-20°C; Hydrogenation: 40°C, 4 kg/cm ² H₂ pressure, 11 hoursGood to HighHigh
Reduction of OximinoEthyl CyanoacetateSodium Nitrite, Acid, Pt/C or Pd/C, H₂Oximation: Room Temp; Hydrogenation: Room Temp, 10 bar H₂ pressureHighHigh

Logical Workflow of Synthesis

The general synthetic pathway for producing ethyl 2-amino-2-cyanoacetate from its common precursor, ethyl cyanoacetate, can be visualized as a two-step process.

SynthesisWorkflow A Ethyl Cyanoacetate B Nitrosation / Oximation A->B NaNO₂, Acid C Ethyl 2-Nitroso/Oximino-2-Cyanoacetate (Intermediate) B->C D Reduction (e.g., Catalytic Hydrogenation) C->D H₂, Catalyst (Raney Ni, Pt/C) E Ethyl 2-Amino-2-Cyanoacetate (Final Product) D->E

Caption: General workflow for the synthesis of ethyl 2-amino-2-cyanoacetate.

Signaling Pathway in Drug Synthesis

Ethyl 2-amino-2-cyanoacetate is a valuable intermediate in the synthesis of various pharmaceutical agents. Its bifunctional nature allows it to be a key component in the construction of heterocyclic ring systems that are common in drug molecules. For example, it can be envisioned as a precursor to substituted pyrimidines or other nitrogen-containing heterocycles, which are known to interact with various biological targets.

DrugSynthesisPathway cluster_0 Synthesis of Bioactive Heterocycle cluster_1 Further Functionalization A Ethyl 2-Amino-2-Cyanoacetate C Heterocyclic Intermediate A->C B Cyclocondensation Reagent B->C D Modification Reactions (e.g., Alkylation, Acylation) C->D E Active Pharmaceutical Ingredient (API) D->E

Caption: Role of ethyl 2-amino-2-cyanoacetate in a hypothetical drug synthesis pathway.

Applications in Drug Development

While its precursor, ethyl cyanoacetate, has a broader documented history in the synthesis of drugs like allopurinol, ethosuximide, and trimethoprim, ethyl 2-amino-2-cyanoacetate offers a more direct route to certain classes of compounds. Its primary utility lies in its ability to introduce a glycine-like scaffold with a protected carboxylic acid (the ethyl ester) and a versatile nitrile group. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, making it a powerful tool for generating molecular diversity in drug discovery programs. Although specific blockbuster drugs directly synthesized from ethyl 2-amino-2-cyanoacetate are not widely publicized, its presence as an intermediate in numerous patented synthetic routes underscores its importance in the ongoing search for new therapeutic agents.

Conclusion

Ethyl 2-amino-2-cyanoacetate, a derivative of the historically significant α-aminonitriles, is a key synthetic intermediate with considerable potential in pharmaceutical research and development. The synthetic methods, primarily based on the reduction of readily available precursors, are well-established and offer high yields and purity. As the demand for novel and complex drug molecules continues to grow, the utility of versatile building blocks like ethyl 2-amino-2-cyanoacetate is poised to become even more critical in the arsenal of the medicinal chemist.

Fundamental reaction mechanisms involving ethyl 2-amino-2-cyanoacetate.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Reaction Mechanisms Involving Ethyl 2-Amino-2-Cyanoacetate

For researchers, scientists, and drug development professionals, understanding the reactivity of multifunctional building blocks is paramount for designing novel synthetic pathways. Ethyl 2-amino-2-cyanoacetate (CAS No. 32683-02-6) is a unique chemical entity possessing an amino group, a cyano moiety, and an ester function attached to a single stereocenter. This trifunctional arrangement provides a rich landscape of chemical reactivity, making it a potentially valuable, albeit less-documented, precursor for complex molecular architectures, particularly in the synthesis of alpha-amino acid derivatives and heterocyclic systems.

This technical guide delves into the fundamental reaction mechanisms of ethyl 2-amino-2-cyanoacetate, focusing on its core reactivity. We provide a detailed analysis of a key transformation, including experimental protocols and quantitative data, and explore other predicted reaction pathways based on the interplay of its functional groups.

Core Reactivity and Structural Analysis

The chemical behavior of ethyl 2-amino-2-cyanoacetate is dictated by the three distinct functional groups converging at the alpha-carbon (Cα). This structure imparts a unique set of reactive properties compared to the more common ethyl cyanoacetate, which features an acidic methylene group.

  • Amino Group (-NH₂): Acts as a potent nucleophile, readily participating in reactions with electrophiles.

  • Cyano Group (-C≡N): A versatile group that can undergo hydrolysis or reduction and influences the electronic properties of the molecule.

  • Ester Group (-COOEt): Susceptible to nucleophilic acyl substitution, providing a handle for modification or derivatization.

  • Alpha-Carbon (Cα): A chiral center whose proton is significantly less acidic than the methylene protons of ethyl cyanoacetate, altering its role in base-catalyzed condensation reactions.

The logical relationship between these functional groups determines the molecule's overall reactivity profile.

G ECA Ethyl 2-Amino- 2-Cyanoacetate Amino Amino Group (-NH₂) ECA->Amino Nucleophilicity Cyano Cyano Group (-C≡N) ECA->Cyano Hydrolysis/ Reduction Ester Ester Group (-COOEt) ECA->Ester Acyl Substitution AlphaC Alpha-Carbon (Chiral Center) ECA->AlphaC Stereochemistry

Functional group analysis of ethyl 2-amino-2-cyanoacetate.

Key Reaction: Amidation via Nucleophilic Acyl Substitution

One of the most fundamental reactions of ethyl 2-amino-2-cyanoacetate involves the nucleophilic attack on its ester carbonyl. A well-documented example is its conversion to 2-amino-2-cyanoacetamide through reaction with ammonia.[1] This transformation is a classic nucleophilic acyl substitution.

The mechanism proceeds via the addition of ammonia to the electrophilic ester carbonyl, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating an ethoxide leaving group to yield the more stable amide product.

G Reactants Ethyl 2-Amino-2-Cyanoacetate + NH₃ Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Addition Products 2-Amino-2-Cyanoacetamide + EtOH Intermediate->Products Elimination of Leaving Group (EtO⁻) G start Start: Solution of Ester in Methanol cool1 Cool to 0-5°C start->cool1 react Purge with NH₃ Gas (1 hr) cool1->react monitor Monitor by TLC react->monitor concentrate Concentrate under Reduced Pressure monitor->concentrate Reaction Complete cool2 Cool to 0-5°C & Stir (1 hr) concentrate->cool2 filter1 Filter, Wash & Dry Product cool2->filter1 purify Purification (Recrystallization from Methanol) filter1->purify end End: Pure 2-Amino-2-cyanoacetamide purify->end

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pyridone Derivatives Using Ethyl Cyanoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridone derivatives are a class of heterocyclic compounds that hold a privileged position in medicinal chemistry and drug discovery. Their unique structural features, including the ability to act as both hydrogen bond donors and acceptors, make them versatile scaffolds for the design of therapeutic agents.[1][2][3] Many pyridone-containing molecules exhibit a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][3] Several FDA-approved drugs, such as the kinase inhibitors Ripretinib and Tazemetostat, feature a 2-pyridone core, underscoring the importance of this moiety in modern drug development.[4][5]

This application note provides detailed protocols for the synthesis of functionalized pyridone derivatives via one-pot, multi-component reactions utilizing ethyl cyanoacetate as a key starting material. These methods offer an efficient and straightforward approach to generate diverse libraries of pyridone compounds for screening and lead optimization in drug discovery programs.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various pyridone derivatives as reported in the literature.

Table 1: Synthesis of 1,6-diamino-4-aryl-3-cyano-2-oxo-1,2-dihydropyridine-5-carboxylate Derivatives [4]

Aldehyde (Ar)SolventTime (min)Yield (%)
C₆H₅H₂O/EtOH (1:1)1090
4-ClC₆H₄H₂O/EtOH (1:1)1592
4-NO₂C₆H₄H₂O/EtOH (1:1)1295
4-CH₃OC₆H₄H₂O/EtOH (1:1)1588
2-ThienylH₂O/EtOH (1:1)1885

Table 2: Synthesis of N-Alkylated 3-Cyano-2-pyridone Derivatives [6]

AmineReaction Time (h)Yield (%)
Aniline275
4-Chloroaniline278
4-Fluoroaniline279
3,4-Dichloroaniline261

Experimental Protocols

Protocol 1: One-Pot, Three-Component Synthesis of Ethyl 1,6-diamino-4-aryl-3-cyano-2-oxo-1,2-dihydropyridine-5-carboxylates[4][7]

This protocol describes a facile and environmentally friendly method for the synthesis of highly functionalized pyridones in a water/ethanol solvent system.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl cyanoacetate (1 mmol)

  • Cyanoacetohydrazide (1 mmol)

  • Piperidine (0.02 mmol)

  • Water

  • Ethanol

Procedure:

  • A mixture of the aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), cyanoacetohydrazide (1 mmol), and piperidine (0.02 mmol) is prepared in a 1:1 (v/v) mixture of water and ethanol (10 mL).

  • The reaction mixture is stirred and heated to reflux.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is allowed to cool to room temperature.

  • The precipitated product is collected by filtration.

  • The solid product is washed with a mixture of water and ethanol to afford the pure product.

Protocol 2: Synthesis of N-Substituted 3-Cyano-2-pyridones[6]

This two-step protocol involves the initial formation of an N-alkylated-2-cyanoacetamide followed by cyclization to the pyridone.

Step 1: Synthesis of N-Alkylated-2-cyanoacetamide Derivatives

Materials:

  • Substituted aniline (0.02 mol)

  • Ethyl cyanoacetate (0.02 mol)

Procedure:

  • A mixture of the substituted aniline (0.02 mol) and ethyl cyanoacetate (0.02 mol) is refluxed at high temperature for 2 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the solid product is collected by filtration and washed with diethyl ether and ethanol.

Step 2: Synthesis of 3-Cyano-2-pyridone Derivatives

Materials:

  • N-alkylated-2-cyanoacetamide derivative (from Step 1) (0.006 mol)

  • Acetylacetone (0.006 mol)

  • Potassium hydroxide (KOH) (catalytic amount)

  • Ethanol (10 mL)

Procedure:

  • A mixture of the N-alkylated-2-cyanoacetamide (0.006 mol), acetylacetone (0.006 mol), and a catalytic amount of KOH in ethanol (10 mL) is stirred and refluxed at 80°C for 4 hours.

  • The reaction is monitored by TLC.

  • After cooling, the precipitate formed is collected by filtration and washed with ethanol to yield the final product.

Mandatory Visualizations

Experimental Workflow: One-Pot Synthesis of Pyridones

G Experimental Workflow: One-Pot Pyridone Synthesis start Start reactants Mix Aldehyde, Ethyl Cyanoacetate, Cyanoacetohydrazide, Piperidine in H2O/EtOH start->reactants reflux Reflux Reaction Mixture reactants->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter Precipitate cool->filter wash Wash with H2O/EtOH filter->wash product Pure Pyridone Derivative wash->product

Caption: A flowchart illustrating the key steps in the one-pot synthesis of pyridone derivatives.

Signaling Pathway: EGFR Inhibition by Pyridone-Based Kinase Inhibitors

Many pyridone derivatives function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[7][8] Small molecule inhibitors, a class to which many pyridone derivatives belong, typically compete with ATP for binding to the intracellular kinase domain of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways.[7][8]

G EGFR Signaling Pathway Inhibition ligand EGF Ligand egfr EGFR ligand->egfr dimer Dimerization & Autophosphorylation egfr->dimer ras_raf RAS-RAF-MAPK Pathway dimer->ras_raf pi3k_akt PI3K/AKT Proliferation dimer->pi3k_akt inhibitor Pyridone-based Kinase Inhibitor inhibitor->dimer Inhibition proliferation Cell Proliferation & Survival ras_raf->proliferation pi3k_akt->proliferation apoptosis Apoptosis

Caption: Inhibition of the EGFR signaling cascade by a pyridone-based kinase inhibitor.

References

Protocol for Knoevenagel condensation with ethyl 2-amino-2-cyanoacetate.

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Protocol for Knoevenagel Condensation with Ethyl Cyanoacetate and its Application in the Synthesis of Amino-Functionalized Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its high efficiency and broad applicability. This reaction typically involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a base, to yield an α,β-unsaturated product. These products are versatile intermediates in the synthesis of fine chemicals, pharmaceuticals, and natural products.

While the user's interest was in protocols involving ethyl 2-amino-2-cyanoacetate, it is important to note that the direct Knoevenagel condensation using this specific reagent is not a commonly documented procedure. The presence of a free amino group on the active methylene carbon can lead to complex side reactions, including self-condensation or reaction with the carbonyl compound.

Therefore, this document provides a detailed protocol for the well-established and highly reliable Knoevenagel condensation using ethyl cyanoacetate . Furthermore, it explores strategies for synthesizing amino-functionalized molecules starting from ethyl cyanoacetate, which is a common and effective approach to achieve the desired chemical space.

Knoevenagel Condensation: General Principles

The reaction proceeds via a base-catalyzed mechanism. The base abstracts a proton from the active methylene group of ethyl cyanoacetate, forming a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.

Experimental Protocols

Several catalytic systems can be employed for the Knoevenagel condensation of ethyl cyanoacetate. Below are two detailed protocols using different catalysts, showcasing the versatility of the reaction.

Protocol 1: DABCO-Catalyzed Knoevenagel Condensation in an Ionic Liquid Medium

This protocol utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in a hydroxyl-functionalized ionic liquid, which acts as both a solvent and a promoter. This system is noted for being environmentally friendly and allowing for easy work-up and catalyst recycling.[1][2]

Materials:

  • Aldehyde (10 mmol)

  • Ethyl cyanoacetate (12 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mmol)

  • N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare the solvent-catalyst system by mixing 3 g of [HyEtPy]Cl with 3 mL of H₂O.

  • To this mixture, add the aldehyde (10 mmol) and ethyl cyanoacetate (12 mmol) at room temperature with stirring.

  • Add DABCO (20 mmol) to the reaction mixture.

  • Monitor the reaction progress using thin-layer chromatography (TLC) until the aldehyde is completely consumed. Reactions with various aromatic aldehydes are often complete within 5-40 minutes at 50 °C.[1]

  • Upon completion, dilute the reaction mixture with 30 mL of water.

  • Extract the product with diethyl ether (2 x 20 mL).

  • Wash the combined organic phases with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, which is often pure enough for subsequent steps.

Protocol 2: DIPEAc-Catalyzed Knoevenagel Condensation

This protocol employs diisopropylethylammonium acetate (DIPEAc) as an efficient catalyst. It is characterized by short reaction times and high yields for a broad range of substrates.[3][4]

Materials:

  • Aldehyde (1 mmol)

  • Ethyl cyanoacetate (1 mmol)

  • Diisopropylethylammonium acetate (DIPEAc)

  • Dichloromethane (MDC) or other suitable solvent

  • Hexane

  • Ethyl acetate

Procedure:

  • In a suitable reaction vessel, dissolve the aldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in the chosen solvent.

  • Add the DIPEAc catalyst. The optimal catalyst loading may need to be determined empirically, but typically a catalytic amount is sufficient.

  • Stir the reaction mixture at the desired temperature. The reaction can often be carried out at room temperature or with gentle heating.

  • Monitor the reaction by TLC (e.g., using a hexane:ethyl acetate 8:2 mixture as eluent). Reaction times typically range from 3 to 6 hours.[4]

  • Once the reaction is complete, cool the mixture if heated.

  • If a two-phase system is used, separate the layers. Concentrate the product layer under vacuum.

  • The resulting material can be purified by recrystallization or column chromatography to yield the desired product.

Data Presentation

The following tables summarize the results obtained for the Knoevenagel condensation of various aromatic aldehydes with ethyl cyanoacetate under different catalytic conditions, demonstrating the high efficiency and broad scope of this reaction.

Table 1: DABCO-Catalyzed Knoevenagel Condensation of Aromatic Aldehydes with Ethyl Cyanoacetate [1]

AldehydeProductTime (min)Yield (%)
4-ChlorobenzaldehydeEthyl 2-cyano-3-(4-chlorophenyl)acrylate599
4-NitrobenzaldehydeEthyl 2-cyano-3-(4-nitrophenyl)acrylate598
4-CyanobenzaldehydeEthyl 2-cyano-3-(4-cyanophenyl)acrylate1096
4-MethoxybenzaldehydeEthyl 2-cyano-3-(4-methoxyphenyl)acrylate2095
BenzaldehydeEthyl 2-cyano-3-phenylacrylate2592
2-HydroxybenzaldehydeEthyl 2-cyano-3-(2-hydroxyphenyl)acrylate3085
3,4-DimethoxybenzaldehydeEthyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate4083

Table 2: DIPEAc-Catalyzed Knoevenagel Condensation of Aromatic Aldehydes with Ethyl Cyanoacetate [3][4]

AldehydeProductTime (h)Yield (%)
BenzaldehydeEthyl 2-cyano-3-phenylacrylate3-691
4-MethoxybenzaldehydeEthyl 2-cyano-3-(4-methoxyphenyl)acrylate3-696
2-ChlorobenzaldehydeEthyl 2-cyano-3-(2-chlorophenyl)acrylate3-688
Thiophene-2-carbaldehydeEthyl 2-cyano-3-(thiophen-2-yl)acrylate3-691

Synthesis of Amino-Functionalized Compounds from Ethyl Cyanoacetate

Ethyl cyanoacetate is a valuable precursor for synthesizing a variety of nitrogen-containing heterocyclic compounds and other amino-functionalized molecules. This is typically achieved by reacting ethyl cyanoacetate with a compound that introduces the amino functionality.

For instance, 2-cyano-N-substituted acetamides can be prepared by the reaction of ethyl cyanoacetate with primary or secondary amines. These cyanoacetamide derivatives are versatile intermediates for the synthesis of various heterocyclic systems like pyridines, pyrimidines, and thiazoles.

Example: Synthesis of 2-Cyano-N-(5-methylthiazol-2-yl)acetamide [5]

This reaction involves the amidation of ethyl cyanoacetate with an aminothiazole derivative.

Materials:

  • 5-Methylthiazol-2-amine

  • Ethyl cyanoacetate

  • 1,4-Dioxane

Procedure:

  • Dissolve 5-methylthiazol-2-amine (0.01 mol) in 30 mL of 1,4-dioxane.

  • Add an equimolar amount of ethyl cyanoacetate (0.01 mol).

  • Reflux the reaction mixture for three hours.

  • After cooling, remove the solvent under reduced pressure.

  • The resulting solid product can be purified by crystallization (e.g., from ethanol) to yield 2-cyano-N-(5-methylthiazol-2-yl)acetamide.

This N-substituted cyanoacetamide can then be used in subsequent reactions, including condensations with aldehydes, to build more complex, amino-functionalized molecules.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Mix Aldehyde and Ethyl Cyanoacetate B Add Solvent and Catalyst A->B C Stir at Specified Temperature B->C D Monitor by TLC C->D E Quench Reaction (e.g., add water) D->E Reaction Complete F Extraction E->F G Drying of Organic Layer F->G H Solvent Removal G->H I Purify Product (e.g., Recrystallization, Chromatography) H->I G cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product R1 Aldehyde (R-CHO) I2 Alkoxide Intermediate R2 Ethyl Cyanoacetate (NC-CH2-COOEt) I1 Carbanion (NC-CH(-)-COOEt) R2->I1 Deprotonation by Base Cat Base (e.g., DABCO) I1->I2 Nucleophilic Attack on Aldehyde I3 Hydroxylated Adduct I2->I3 Protonation P α,β-Unsaturated Product (R-CH=C(CN)COOEt) I3->P Dehydration (-H2O)

References

Application Notes and Protocols for the Synthesis of Purine Derivatives Using Ethyl 2-Amino-2-Cyanoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and synthetic strategies for the utilization of ethyl 2-amino-2-cyanoacetate and its close analog, ethyl cyanoacetate, as versatile starting materials for the synthesis of a variety of purine derivatives. The methodologies described herein are foundational for applications in medicinal chemistry and drug discovery, where purine scaffolds are of significant interest due to their diverse biological activities.

Introduction

Purine derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The synthesis of these bicyclic heteroaromatic compounds can be efficiently achieved through the construction of pyrimidine or imidazole intermediates, followed by a subsequent ring closure to form the fused purine system. Ethyl 2-amino-2-cyanoacetate, with its reactive amino, cyano, and ester functionalities, represents a valuable and flexible precursor for accessing these key intermediates.

This document outlines two primary synthetic pathways for the synthesis of purine derivatives:

  • The Pyrimidine Route: Involving the condensation of a cyanoacetate derivative with a guanidine or urea-based synthon to form a substituted pyrimidine, which is subsequently elaborated and cyclized to the desired purine.

  • The Imidazole Route: Centered on the reaction of ethyl 2-amino-2-cyanoacetate with a formamidine equivalent to construct a 5-aminoimidazole-4-carboxylate intermediate, a direct precursor to various purine analogs.

Pathway 1: The Pyrimidine Route for Purine Synthesis

This pathway is a well-established method for the synthesis of purine derivatives, often referred to as the Traube purine synthesis. It commences with the formation of a pyrimidine ring, which is then functionalized and cyclized to afford the final purine structure. A common and efficient starting point for this route is the reaction of ethyl cyanoacetate with guanidine.

Experimental Workflow: Pyrimidine Route

Pyrimidine_Route A Ethyl Cyanoacetate C 2,4-Diamino-6-hydroxypyrimidine A->C B Guanidine B->C D Nitrosation (NaNO2, Acetic Acid) C->D E 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine D->E F Reduction (e.g., Na2S2O4 or H2/Pd-C) E->F G 2,4,5-Triamino-6-hydroxypyrimidine F->G H Cyclization (Formamide or Formic Acid) G->H I Guanine H->I

General workflow for the synthesis of Guanine via the pyrimidine route.
Key Experiments and Protocols

1. Synthesis of 2,4-Diamino-6-hydroxypyrimidine

This protocol is adapted from a well-established Organic Syntheses procedure and provides a reliable method for the synthesis of a key pyrimidine intermediate.[1]

  • Materials:

    • Sodium (23 g, 1 g atom)

    • Anhydrous Ethanol (500 mL)

    • Ethyl Cyanoacetate (113 g, 1 mole)

    • Guanidine Hydrochloride (97 g, 1.02 moles)

    • Glacial Acetic Acid (67 mL)

    • Distilled Water

  • Procedure:

    • Prepare a solution of sodium ethoxide by dissolving sodium in anhydrous ethanol in a round-bottomed flask equipped with a reflux condenser.

    • After the sodium has completely dissolved, cool the solution and add ethyl cyanoacetate.

    • In a separate flask, prepare another equivalent of sodium ethoxide solution. To this, add guanidine hydrochloride.

    • Filter the resulting sodium chloride precipitate and add the clear guanidine solution to the ethyl sodiocyanoacetate solution.

    • Heat the mixture under reflux for 2 hours.

    • Evaporate the solvent to dryness.

    • Dissolve the solid residue in boiling water and acidify with glacial acetic acid.

    • Cool the solution to induce crystallization.

    • Collect the precipitated 2,4-diamino-6-hydroxypyrimidine by filtration, wash with cold water, and dry.

  • Expected Yield: 80-82%[1]

2. Synthesis of Guanine from 2,4-Diamino-6-hydroxypyrimidine

This multi-step protocol outlines the conversion of the pyrimidine intermediate to the purine derivative, guanine.

  • Step 2a: Nitrosation to form 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine

    • Suspend 2,4-diamino-6-hydroxypyrimidine in water.

    • Add a solution of sodium nitrite.

    • While stirring, slowly add glacial acetic acid.

    • The resulting nitroso derivative precipitates and can be collected by filtration.

  • Step 2b: Reduction to form 2,4,5-Triamino-6-hydroxypyrimidine

    • The 5-nitroso-pyrimidine derivative can be reduced using various methods, such as catalytic hydrogenation (H₂/Pd-C) or with a reducing agent like sodium dithionite (Na₂S₂O₄).

  • Step 2c: Cyclization to form Guanine

    • Heat the resulting 2,4,5-triamino-6-hydroxypyrimidine with formamide or formic acid at an elevated temperature to facilitate the ring closure to the purine system.[2][3]

Quantitative Data for the Pyrimidine Route
StepStarting MaterialReagentsSolventConditionsProductYield
1Ethyl Cyanoacetate, GuanidineSodium EthoxideEthanolReflux, 2h2,4-Diamino-6-hydroxypyrimidine80-82%[1]
2a2,4-Diamino-6-hydroxypyrimidineNaNO₂, Acetic AcidWaterStirring, rt2,4-Diamino-6-hydroxy-5-nitrosopyrimidineHigh Yield
2b2,4-Diamino-6-hydroxy-5-nitrosopyrimidineH₂/Pd-C or Na₂S₂O₄--2,4,5-Triamino-6-hydroxypyrimidine-
2c2,4,5-Triamino-6-hydroxypyrimidineFormamide-High TempGuanineGood Yield

Pathway 2: The Imidazole Route for Purine Synthesis

This pathway offers a more direct route to certain purine precursors by first constructing an imidazole ring. Ethyl 2-amino-2-cyanoacetate is a key starting material for this approach, reacting with formamidine to yield a 5-aminoimidazole-4-carboxylate.

Experimental Workflow: Imidazole Route

Imidazole_Route A Ethyl 2-amino-2-cyanoacetate C Ethyl 5-amino-1H-imidazole-4-carboxylate A->C B Formamidine B->C D Cyclization (e.g., Formamide, Urea, or Thiourea) C->D E Purine Derivatives (e.g., Hypoxanthine, Xanthine, etc.) D->E

General workflow for purine synthesis via the imidazole route.
Key Experiments and Protocols

1. Synthesis of Ethyl 5-amino-1H-imidazole-4-carboxylate

This protocol describes the key step of forming the imidazole ring from ethyl 2-amino-2-cyanoacetate.

  • Materials:

    • Ethyl 2-amino-2-cyanoacetate

    • Formamidine

    • Suitable solvent (e.g., ethanol or DMF)

    • Base (optional, e.g., sodium ethoxide)

  • Representative Procedure:

    • Dissolve ethyl 2-amino-2-cyanoacetate in a suitable solvent.

    • Add formamidine (or its salt, with a base to liberate the free base).

    • Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by crystallization or column chromatography.

  • Reported Yield: A 42% yield has been reported for a similar coupling reaction.

2. Cyclization to Purine Derivatives

The resulting ethyl 5-amino-1H-imidazole-4-carboxylate is a versatile intermediate that can be cyclized to various purine derivatives.

  • Synthesis of Hypoxanthine:

    • Heat ethyl 5-amino-1H-imidazole-4-carboxylate with formamide or diethoxymethyl acetate.

  • Synthesis of Xanthine:

    • React ethyl 5-amino-1H-imidazole-4-carboxylate with urea or ethyl chloroformate followed by treatment with a base.

  • Synthesis of 6-Thioxopurines:

    • Treat ethyl 5-amino-1H-imidazole-4-carboxylate with thiourea or carbon disulfide.

Quantitative Data for the Imidazole Route
StepStarting MaterialReagentsSolventConditionsProductYield
1Ethyl 2-amino-2-cyanoacetateFormamidine--Ethyl 5-amino-1H-imidazole-4-carboxylate42%
2 (Hypoxanthine)Ethyl 5-amino-1H-imidazole-4-carboxylateFormamide-HeatHypoxanthine-
2 (Xanthine)Ethyl 5-amino-1H-imidazole-4-carboxylateUrea-HeatXanthine-

Note: The yields for the cyclization step can vary significantly depending on the specific reagents and conditions employed.

Conclusion

The synthetic routes detailed in these application notes demonstrate the utility of ethyl 2-amino-2-cyanoacetate and its analogs as pivotal starting materials in the synthesis of diverse purine derivatives. The choice between the pyrimidine and imidazole pathway will depend on the desired substitution pattern of the final purine target. The provided protocols offer a solid foundation for researchers to develop and optimize synthetic strategies for novel purine-based compounds for drug discovery and development. Further exploration and optimization of reaction conditions are encouraged to enhance yields and expand the scope of accessible purine derivatives.

References

Experimental procedure for synthesizing N-substituted cyanoacetamides.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Synthesis of N-Substituted Cyanoacetamides

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-substituted cyanoacetamides are highly versatile building blocks in organic and medicinal chemistry.[1][2] Their unique structure, featuring a reactive methylene group flanked by a nitrile and an amide carbonyl, makes them valuable precursors for the synthesis of a wide array of heterocyclic compounds, including pyridones, pyrimidines, and thiazoles.[3] Many derivatives have demonstrated significant pharmacological activities, making their efficient synthesis a key focus in drug discovery and development.[2] This document provides detailed experimental procedures for the synthesis of N-substituted cyanoacetamides via classical and microwave-assisted methods.

General Synthetic Pathways

The most common and economical method for synthesizing N-substituted cyanoacetamides involves the direct reaction of a primary or secondary amine with an alkyl cyanoacetate, typically ethyl cyanoacetate.[1][2][4] This reaction is essentially an aminolysis of the ester. Alternative methods include the condensation of an amine with cyanoacetic acid, often requiring a coupling agent.[4]

The general reaction scheme is illustrated below:

Caption: General reaction for synthesizing N-substituted cyanoacetamides.

Experimental Protocols

Protocol 1: Conventional Synthesis via Amidation of Ethyl Cyanoacetate

This protocol describes the synthesis of N-(4-chlorophenyl)-2-cyanoacetamide by heating the corresponding amine with ethyl cyanoacetate in a high-boiling solvent.[4]

Materials:

  • Ethyl cyanoacetate

  • 4-chloroaniline

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter flask

  • Beakers and graduated cylinders

Procedure:

  • Combine ethyl cyanoacetate (11.3 g, 100 mmol) and 4-chloroaniline (12.8 g, 100 mmol) in a round-bottom flask containing N,N-dimethylformamide (50 mL).[4]

  • Heat the reaction mixture to 100°C with stirring for 10 hours.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Slowly add deionized water (150 mL) to the reaction mixture to precipitate the product.[4]

  • Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with deionized water to remove residual DMF and unreacted starting materials.[4]

  • Recrystallize the crude product from hot ethanol to afford pure N-(4-chlorophenyl)-2-cyanoacetamide.[4]

  • Dry the purified crystals under vacuum. The expected yield is approximately 73%.[4]

G start Start reactants Combine Amine, Ethyl Cyanoacetate, and DMF in Flask start->reactants heat Heat at 100°C for 10h with Stirring reactants->heat monitor Monitor via TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Add Water to Precipitate Product cool->precipitate filter Collect Solid by Vacuum Filtration precipitate->filter wash Wash with Water filter->wash recrystallize Recrystallize from Hot Ethanol wash->recrystallize dry Dry Product Under Vacuum recrystallize->dry end End dry->end

Caption: Workflow for the conventional synthesis of N-substituted cyanoacetamides.

Protocol 2: Microwave-Assisted Knoevenagel Condensation for α,β-Unsaturated Derivatives

This protocol details a rapid, solvent-free synthesis of 2-(4-hydroxybenzylidene)-cyanoacetamide using microwave irradiation, demonstrating a green chemistry approach.[5]

Materials:

  • 4-hydroxybenzaldehyde (0.488 g, 4 mmol)

  • 2-cyanoacetamide (0.336 g, 4 mmol)

  • Ammonium acetate (10 mg, catalyst)

  • n-hexane

  • Ethyl acetate

Equipment:

  • Porcelain dish

  • Domestic or laboratory microwave oven

  • TLC plate and chamber

Procedure:

  • In a porcelain dish, combine 4-hydroxybenzaldehyde and 2-cyanoacetamide.[5]

  • Add ammonium acetate (10 mg) as a catalyst and mix the components thoroughly with a spatula.[5]

  • Place the dish in a microwave oven and irradiate at 160 W for 40 seconds.[5]

  • Monitor the reaction progress via TLC using a mobile phase of n-hexane:ethyl acetate (6:1).[5]

  • Upon completion, the crude product is obtained directly.

  • Purify the product by recrystallization if necessary. This method often yields products with high purity.[5]

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the synthesis of various N-substituted cyanoacetamides.

Table 1: Synthesis of N-Substituted Cyanoacetamides via Conventional Heating

AmineSolventTemperature (°C)Time (h)Yield (%)Reference
4-chloroanilineDMF1001073[4]
2-Amino-3-cyanoquinolineDioxaneReflux571[6]
Ammonia (aqueous)NoneAmbient, then cooled186-88[7]
Dimethylamine (aqueous)None-10, then 70776[8]

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

ReactionMethodTimeYield (%)Reference
4-hydroxybenzaldehyde + 2-cyanoacetamideMicrowave (160W)40 seconds98.6[5]
Generic AmidationConventional Heating5 - 10 hours70 - 90[4][6]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Ethyl cyanoacetate and cyanoacetamide are harmful if swallowed or in contact with skin.

  • Many amines are corrosive and toxic; handle with care.

  • DMF is a skin irritant and can be absorbed through the skin. Avoid direct contact.

  • Consult the Safety Data Sheet (SDS) for each chemical before use.

References

Application Notes and Protocols: Microwave-Assisted Organic Synthesis with Ethyl Cyanoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for rapid, efficient, and environmentally benign synthetic methodologies is a constant pursuit. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to meet these demands, offering significant advantages over conventional heating methods. This document provides detailed application notes and protocols for the use of a versatile building block, ethyl cyanoacetate, in microwave-promoted synthesis of various heterocyclic scaffolds. The protocols detailed herein focus on the Gewald reaction for the synthesis of 2-aminothiophenes and a multicomponent reaction for the preparation of pyrimidinones.

Application 1: Microwave-Assisted Gewald Reaction for the Synthesis of 2-Aminothiophenes

The Gewald reaction is a multicomponent condensation that provides a straightforward route to highly substituted 2-aminothiophenes, a privileged scaffold in medicinal chemistry. The application of microwave irradiation dramatically accelerates this reaction, often leading to higher yields and cleaner product profiles in a fraction of the time required by conventional methods.[1][2][3][4][5]

Data Presentation: Comparison of Conventional and Microwave-Assisted Gewald Reaction
EntryCarbonyl Compoundα-Cyano EsterBase/CatalystSolventMethodPower (W)TimeYield (%)Ref
1CyclohexanoneEthyl cyanoacetateDiethylamineEthanolConventionalN/AStirred-[2]
2CyclohexanoneEthyl cyanoacetateDiethylamineEthanolMicrowave-8 min-[2]
3ButyraldehydeMethyl cyanoacetatePyrrolidineDMFMicrowave-30 min92[3]
44-NitroacetophenoneEthyl cyanoacetate-EthanolMicrowave-46 min-[4]
5Aromatic AldehydesEthyl cyanoacetateBenzamidineAqueousConventionalN/A16 h18[6]
6Aromatic AldehydesEthyl cyanoacetateBenzamidineAqueousMicrowave--Moderate[6]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-3-o/p-anisidyl-carboxamido-4,5,6,7-tetrahydro-benzo[b]thiophenes[2]

This protocol describes the synthesis of 2-aminothiophene derivatives using cyclohexanone, ethyl cyanoacetate, anisidine, and sulfur under microwave irradiation.

Step 1: Preparation of the Intermediate

  • Mix ortho or para-anisidine (0.1 mol) with ethyl cyanoacetate (0.1 mol).

  • Subject the mixture to microwave irradiation in a domestic microwave oven for 8 minutes.

Step 2: Gewald Reaction

  • Dissolve the intermediate from Step 1 in ethanol.

  • Add elemental sulfur and stir the mixture in the presence of diethylamine to obtain the desired 2-aminothiophene product.

Note: Specific microwave power and temperature settings were not detailed in the source document, but typical parameters for such reactions are in the range of 100-300 W with a target temperature of 80-120 °C.

Experimental Workflow: Gewald Reaction

G cluster_reactants Reactants cluster_process Microwave-Assisted Synthesis cluster_product Product R1 Ketone/Aldehyde MW Microwave Irradiation (Solvent, Time, Temp) R1->MW R2 Ethyl Cyanoacetate R2->MW R3 Sulfur R3->MW R4 Base (e.g., Amine) R4->MW P 2-Aminothiophene MW->P

Caption: Workflow for the microwave-assisted Gewald synthesis of 2-aminothiophenes.

Application 2: Three-Component Synthesis of Pyrimidinones

Microwave irradiation facilitates the efficient one-pot, three-component synthesis of substituted pyrimidinones from aromatic aldehydes, ethyl cyanoacetate, and benzamidine. This methodology provides a greener alternative to conventional approaches, often proceeding in aqueous media with reduced reaction times and improved yields.[6]

Data Presentation: Pyrimidinone Synthesis - Conventional vs. Microwave
EntryAldehydeActive MethyleneAmidineSolventMethodTimeYield (%)Ref
1Aromatic AldehydeEthyl CyanoacetateBenzamidineAqueousConventional16 h18[6]
2Aromatic AldehydeEthyl CyanoacetateBenzamidineAqueousMicrowaveShorterModerate[6]
Experimental Protocol: Base-Catalyzed Three-Component Synthesis of Substituted Pyrimidinones[6]

This protocol outlines the general procedure for the synthesis of pyrimidinones under microwave irradiation.

  • In a suitable microwave reaction vessel, combine the aromatic aldehyde (1.0 equiv.), ethyl cyanoacetate (1.0 equiv.), and benzamidine (1.0 equiv.).

  • Add an appropriate solvent (e.g., water).

  • Add a catalytic amount of a suitable base.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature and power for the required duration.

  • After cooling, the product is isolated, typically by filtration, and purified if necessary.

Note: The reference suggests that this microwave-assisted protocol leads to a significant rate enhancement and yield improvement compared to the conventional 16-hour reaction which only gave an 18% yield.[6]

Signaling Pathway: Proposed Mechanism for Pyrimidinone Formation

G A Aromatic Aldehyde + Ethyl Cyanoacetate B Knoevenagel Intermediate (A) A->B Knoevenagel Condensation D Michael Adduct (B) B->D + Benzamidine C Benzamidine C->D E Ring Closure Intermediate (C) D->E Michael Addition F Intermediate D E->F Ring Closure G Intermediate F F->G - EtOH H Pyrimidinone Product G->H Aerial Oxidation

Caption: Proposed reaction pathway for the synthesis of pyrimidinones.

Conclusion

The use of microwave irradiation in conjunction with ethyl cyanoacetate offers significant advantages for the synthesis of diverse heterocyclic structures. The protocols and data presented demonstrate the ability of MAOS to drastically reduce reaction times, improve yields, and promote greener chemical transformations. These methods are highly valuable for researchers in academia and industry, particularly in the field of drug discovery and development, where rapid library synthesis and optimization of lead compounds are paramount. The continued exploration of microwave-assisted reactions with versatile reagents like ethyl cyanoacetate will undoubtedly lead to further innovations in synthetic organic chemistry.

References

How to synthesize beta-amino alcohols using ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate.

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Synthesis of β-Amino Alcohols using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-amino alcohols are crucial structural motifs found in a wide array of biologically active molecules, including natural products, pharmaceuticals, and chiral auxiliaries. The development of efficient and mild synthetic methodologies for their preparation is of significant interest in organic synthesis and medicinal chemistry. This document provides detailed application notes and protocols for the synthesis of β-amino alcohols from N-protected amino acids utilizing ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate, also known as o-NosylOXY. This method presents a direct and efficient pathway for the reduction of carboxylic acids to the corresponding alcohols in the presence of a peptide coupling-like activation step. The reaction sequence involves the activation of the carboxylic acid moiety, followed by a chemoselective reduction.

Principle of the Method

The synthesis of β-amino alcohols via this protocol is a two-step, one-pot procedure. Initially, the carboxylic acid of an N-protected amino acid is activated with ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY). This activation is followed by the in-situ reduction of the activated carboxylic acid intermediate to the corresponding primary alcohol using a reducing agent such as sodium borohydride. A key advantage of this method is its compatibility with various common N-protecting groups used in peptide chemistry, such as Boc, Cbz, and Fmoc, as well as side-chain protecting groups.[1] Furthermore, the o-NosylOXY reagent is recyclable, adding to the sustainability of the process.[1]

Experimental Protocols

General Procedure for the Synthesis of β-Amino Alcohols

This protocol outlines the general steps for the synthesis of β-amino alcohols from N-protected amino acids.

Materials:

  • N-protected amino acid

  • Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY)

  • N,N-Diisopropylethylamine (DIPEA)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the N-protected amino acid (1.0 equivalent) in anhydrous THF (0.1 M), add DIPEA (1.0 equivalent) and stir the mixture at room temperature for 10 minutes.

  • Activation: Add o-NosylOXY (1.1 equivalents) to the reaction mixture and continue stirring at room temperature for 15 minutes.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (2.0 equivalents) portion-wise over a period of 10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 30-60 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired β-amino alcohol.

Data Presentation

The following table summarizes the yields of various β-amino alcohols synthesized using the described protocol with different N-protected amino acids.

EntryN-Protected Amino AcidProduct (β-Amino Alcohol)Yield (%)
1N-Boc-L-PhenylalanineN-Boc-L-Phenylalaninol92
2N-Cbz-L-ValineN-Cbz-L-Valinol90
3N-Fmoc-L-LeucineN-Fmoc-L-Leucinol88
4N-Boc-L-TryptophanN-Boc-L-Tryptophanol85
5N-Cbz-O-benzyl-L-SerineN-Cbz-O-benzyl-L-Serinol87
6N-Boc-L-ProlineN-Boc-L-Prolinol91

Data is representative of typical yields and may vary based on experimental conditions.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of β-amino alcohols using o-NosylOXY.

G cluster_activation Activation Step cluster_reduction Reduction Step cluster_end Final Product start1 N-Protected Amino Acid activation Formation of Activated Ester Intermediate start1->activation THF, rt start2 o-NosylOXY start2->activation start3 DIPEA start3->activation reduction Reduction to β-Amino Alcohol activation->reduction 0 °C to rt reducing_agent Sodium Borohydride (NaBH4) reducing_agent->reduction product β-Amino Alcohol reduction->product Workup & Purification

Caption: Workflow for the synthesis of β-amino alcohols.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key components of the reaction.

G reagent o-NosylOXY intermediate Activated Ester reagent->intermediate substrate N-Protected Amino Acid substrate->intermediate Activates base DIPEA base->intermediate Facilitates product β-Amino Alcohol intermediate->product is Reduced by reducing_agent NaBH4 reducing_agent->product

References

Application Notes and Protocols: The Use of Ethyl 2-Amino-2-Cyanoacetate and its Precursors in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, present in a vast majority of FDA-approved drugs.[1][2][3] Ethyl 2-amino-2-cyanoacetate and its direct precursor, ethyl cyanoacetate, are highly versatile building blocks in the synthesis of these crucial pharmaceutical intermediates.[4][5][6] Ethyl cyanoacetate, featuring a reactive methylene group flanked by nitrile and ester functionalities, is a cornerstone reagent for various multicomponent reactions (MCRs) that enable the efficient construction of complex molecular architectures.[4][7]

A key transformation of ethyl cyanoacetate is its use in the Gewald reaction to produce substituted ethyl 2-aminothiophene-3-carboxylates.[8][9] These products are, in effect, substituted derivatives of ethyl 2-amino-2-cyanoacetate integrated into a thiophene ring. This application note will detail protocols for the synthesis of these aminothiophene cores and other key heterocyclic systems like dihydropyridines, starting from ethyl cyanoacetate. It will further explore the subsequent utility of the resulting amino-ester intermediates in creating more complex molecules with therapeutic potential.

Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful one-pot, multicomponent condensation of a carbonyl compound (ketone or aldehyde), an α-cyanoester such as ethyl cyanoacetate, and elemental sulfur in the presence of a base.[8] The resulting polysubstituted 2-aminothiophenes are pivotal intermediates for a range of biologically active molecules, including anti-cancer and anti-inflammatory agents.[10][11]

Experimental Protocol: Four-Component Aqueous Gewald Reaction

This protocol outlines an efficient, organocatalyzed Gewald reaction performed under benign aqueous conditions at room temperature, adapted from established methods.[12]

Materials:

  • Aldehyde or Ketone (e.g., 3-phenylpropanal)

  • Ethyl Cyanoacetate

  • Primary or Secondary Amine (e.g., cyclohexanamine)

  • Elemental Sulfur

  • Triethylamine (Et3N)

  • Water

  • Ethanol (for recrystallization)

  • Ethyl Acetate / Hexanes (for recrystallization)

Procedure:

  • In a round-bottom flask, add the amine (1.2 mmol) to a suspension of ethyl cyanoacetate (1.0 mmol) in 5 mL of water.

  • Stir the mixture at room temperature for 10 minutes.

  • To the resulting mixture, add the carbonyl compound (1.0 mmol), elemental sulfur (1.2 mmol), and triethylamine (1.5 mmol).

  • Continue stirring the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-4 hours.

  • Upon completion, the solid product often precipitates from the aqueous medium.

  • Collect the precipitate by filtration and wash it with cold water.

  • Purify the crude product by recrystallization from an appropriate solvent system, such as ethyl acetate/hexanes or ethanol, to yield the pure 2-aminothiophene-3-carboxamide derivative.

Tabulated Data: Gewald Reaction Yields

The following table summarizes the reaction outcomes for the four-component Gewald synthesis of various 2-aminothiophene derivatives.[12]

Carbonyl CompoundAmineProductTime (h)Yield (%)
3-PhenylpropanalCyclohexanamine2-(Cyclohexylamino)-4-phenethylthiophene-3-carboxamide2.592
CyclohexanoneBenzylamine2-(Benzylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide390
AcetophenoneMorpholine2-Morpholino-4-phenylthiophene-3-carboxamide485
PropiophenonePiperidine4-Ethyl-5-phenyl-2-(piperidin-1-yl)thiophene-3-carboxamide3.588
Visualization: Gewald Reaction Pathway

The following diagram illustrates the key steps in the four-component Gewald reaction, beginning with the formation of a cyanoacetamide intermediate.

G Reactants Ethyl Cyanoacetate + Amine (R2-NH2) Intermediate1 Cyanoacetamide Intermediate Reactants->Intermediate1 Amidation Knoevenagel_Reactants Intermediate1 + Carbonyl (R-C=O) Knoevenagel_Product α,β-Unsaturated Nitrile (Knoevenagel Adduct) Knoevenagel_Reactants->Knoevenagel_Product Knoevenagel Condensation Sulfur_Addition Knoevenagel Adduct + Sulfur (S8) Thiolate_Intermediate Thiolate Intermediate Sulfur_Addition->Thiolate_Intermediate Michael Addition of Sulfur Cyclization Intramolecular Cyclization & Tautomerization Thiolate_Intermediate->Cyclization Product 2-Aminothiophene-3-carboxamide Cyclization->Product

Gewald four-component reaction workflow.

Synthesis of Thieno[2,3-d]pyrimidine Derivatives

The ethyl 2-aminothiophene-3-carboxylate core, synthesized via the Gewald reaction, is a valuable scaffold for constructing fused heterocyclic systems. Thieno[2,3-d]pyrimidines, for instance, are known to exhibit a wide range of pharmacological activities, including anticancer properties.[11]

Experimental Protocol: Synthesis of Benzo[13][14]thieno[2,3-d]pyrimidin-4(3H)-one

This protocol describes the cyclization of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate to form a thienopyrimidine, a key step in the synthesis of novel apoptosis-inducing agents.[11]

Materials:

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • Formamide

  • Round-bottom flask with reflux condenser

Procedure:

  • Place ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (10 mmol) in a round-bottom flask.

  • Add an excess of formamide (20 mL).

  • Heat the mixture to reflux (approximately 180-190 °C) and maintain for 6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, pour the reaction mixture into ice-water (100 mL).

  • A solid precipitate will form. Collect the solid by filtration.

  • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 3,5,6,7,8,9-hexahydrobenzo[13][14]thieno[2,3-d]pyrimidin-4(3H)-one.

Tabulated Data: Characterization of Thienopyrimidine Intermediate

The following table summarizes the characterization data for the synthesized thienopyrimidine intermediate.[11]

CompoundMolecular FormulaYield (%)Melting Point (°C)Key ¹H NMR Signals (DMSO-d₆, δ ppm)
Benzo[13][14]thieno[2,3-d]pyrimidin-4(3H)-oneC₁₀H₁₀N₂OS90250–25112.20 (s, 1H, NH), 7.96 (s, 1H, pyrimidine-H), 2.86, 2.72 (2brs, 4H), 1.80-1.74 (m, 4H)
Visualization: Synthesis of Fused Heterocycles

This diagram shows the workflow from the Gewald product to a fused thienopyrimidine system, a common strategy in drug discovery.

G start Gewald Product (Ethyl 2-aminothiophene-3-carboxylate) step1 Cyclization with Formamide start->step1 product1 Thieno[2,3-d]pyrimidin-4(3H)-one step1->product1 step2 Alkylation / Substitution (e.g., with R-X) product1->step2 product2 Functionalized Thienopyrimidines (Drug Candidates) step2->product2

Synthetic route to functionalized thienopyrimidines.

Synthesis of Dihydropyridine Derivatives

1,4-Dihydropyridines (DHPs) are a well-known class of calcium channel blockers used in the treatment of hypertension.[15] Multicomponent reactions involving aldehyde, a nitrile-containing active methylene compound (like malononitrile or ethyl cyanoacetate), and other reagents provide an efficient route to highly substituted DHP scaffolds.[16]

Experimental Protocol: Four-Component Synthesis of Dihydropyridines

This protocol details a one-pot, four-component reaction to synthesize functionalized dihydropyridines.[16]

Materials:

  • Aromatic Aldehyde (e.g., 4-fluorobenzaldehyde)

  • Malononitrile

  • Aniline

  • Allenoate (e.g., ethyl penta-2,3-dienoate)

  • Triethylamine (Et3N)

  • Ethanol

  • Silica Gel (for column chromatography)

  • Hexane/Ethyl Acetate (as eluent)

Procedure:

  • In a round-bottom flask under an argon atmosphere, dissolve the aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (3 mL).

  • Add triethylamine (1.2 mmol) and stir the mixture for 10 minutes at room temperature.

  • In a separate flask, prepare a solution of aniline (1.2 mmol) and the allenoate (1.2 mmol) in ethanol (3 mL).

  • Add the aniline/allenoate solution to the first reaction mixture.

  • Stir the combined reaction mixture for 12 hours at room temperature. Monitor for completion by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (100-200 mesh) using a hexane:ethyl acetate (e.g., 70:30) eluent to afford the pure dihydropyridine product.

Tabulated Data: Synthesis of Dihydropyridine Derivatives

The table below presents examples of dihydropyridine products synthesized using the four-component protocol.[16]

AldehydeProduct NameYield (%)M.P. (°C)
4-Fluorobenzaldehyde(E)-Ethyl 2-(6-amino-5-cyano-4-(4-fluorophenyl)-3-methyl-1-phenyl-3,4-dihydropyridin-2(1H)-ylidene)acetate62184-186
4-Chlorobenzaldehyde(E)-Ethyl 2-(6-amino-4-(4-chlorophenyl)-5-cyano-3-methyl-1-phenyl-3,4-dihydropyridin-2(1H)-ylidene)acetate68172-174
4-Bromobenzaldehyde(E)-Ethyl 2-(6-amino-4-(4-bromophenyl)-5-cyano-3-methyl-1-phenyl-3,4-dihydropyridin-2(1H)-ylidene)acetate71192-194
4-Methylbenzaldehyde(E)-Ethyl 2-(6-amino-5-cyano-3-methyl-1-phenyl-4-(p-tolyl)-3,4-dihydropyridin-2(1H)-ylidene)acetate65162-164
Visualization: Dihydropyridine Synthesis Workflow

The diagram illustrates the logical flow of the multicomponent reaction for synthesizing dihydropyridine pharmaceutical intermediates.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition & Cyclization Aldehyde Aldehyde Knoevenagel_Adduct Arylidene malononitrile Aldehyde->Knoevenagel_Adduct Malononitrile Malononitrile Malononitrile->Knoevenagel_Adduct Michael_Adduct Michael Adduct Intermediate Knoevenagel_Adduct->Michael_Adduct Reaction Aniline Aniline Aniline->Michael_Adduct Allenoate Allenoate Allenoate->Michael_Adduct Final_Product Substituted Dihydropyridine Michael_Adduct->Final_Product Cyclization & Tautomerization

Logical workflow for DHP synthesis.

Conclusion

Ethyl cyanoacetate and its derivative, ethyl 2-amino-2-cyanoacetate, are demonstrably powerful and versatile reagents in the field of pharmaceutical chemistry. Their utility in multicomponent reactions like the Gewald synthesis provides efficient, atom-economical pathways to key heterocyclic intermediates such as 2-aminothiophenes. These intermediates serve as valuable platforms for the subsequent construction of more complex, fused-ring systems like thienopyrimidines, which are of significant interest in drug discovery. Furthermore, the principles of using active methylene compounds extend to the synthesis of other important pharmacophores, including the dihydropyridine core of calcium channel blockers. The protocols and data presented herein offer a practical guide for researchers engaged in the synthesis and development of novel therapeutic agents.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Ethyl 2-Amino-2-Cyanoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory-scale synthesis of ethyl 2-amino-2-cyanoacetate, a valuable building block in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. The described method is a two-step process commencing with the nitrosation of ethyl cyanoacetate to yield an intermediate, ethyl 2-hydroxyimino-2-cyanoacetate. This intermediate is subsequently reduced via catalytic hydrogenation to afford the final product. Detailed experimental protocols for both steps are provided, along with a summary of quantitative data and characterization information.

Introduction

Ethyl 2-amino-2-cyanoacetate is a key intermediate in organic synthesis, primarily utilized in the construction of nitrogen-containing heterocycles. Its bifunctional nature, possessing both a reactive amine and a cyano group, allows for diverse chemical transformations, making it a versatile precursor for the development of novel therapeutic agents and other functional molecules. The following application note details a reliable and reproducible two-step synthesis suitable for a standard laboratory setting.

Overall Reaction Scheme

The synthesis proceeds through two distinct steps:

  • Nitrosation: Ethyl cyanoacetate is treated with sodium nitrite in the presence of acetic acid to form ethyl 2-hydroxyimino-2-cyanoacetate.

  • Reduction: The intermediate oxime is then reduced to the corresponding primary amine, ethyl 2-amino-2-cyanoacetate, via catalytic hydrogenation.

Caption: Overall two-step synthesis of ethyl 2-amino-2-cyanoacetate.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of ethyl 2-amino-2-cyanoacetate.

StepReactionStarting MaterialProductCatalystSolventYield (%)Purity (%)Reference
1NitrosationEthyl CyanoacetateEthyl 2-hydroxyimino-2-cyanoacetateN/AWater, Ether87>95[1]
2Catalytic HydrogenationEthyl 2-hydroxyimino-2-cyanoacetateEthyl 2-amino-2-cyanoacetatePt/CMethanol78>98[2]

Characterization Data for Ethyl 2-amino-2-cyanoacetate:

PropertyValue
Molecular FormulaC₅H₈N₂O₂
Molecular Weight128.13 g/mol
AppearanceExpected to be a solid or oil.
1H NMR (CDCl₃)δ (ppm): 4.64 (s, 1H), 4.30 (q, J=7.1 Hz, 2H), 1.95 (s, 2H), 1.33 (t, J=7.1 Hz, 3H)
13C NMR (CDCl₃)δ (ppm): 165.7, 116.8, 63.8, 51.5, 14.0

Note: NMR data is predicted based on the structure and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-hydroxyimino-2-cyanoacetate

This procedure outlines the nitrosation of ethyl cyanoacetate.[1]

Materials:

  • Ethyl cyanoacetate (11.3 g, 100 mmol)

  • Sodium nitrite (8.3 g, 120 mmol)

  • Distilled water (50 ml)

  • Acetic acid (8.0 ml, ~140 mmol)

  • 2N Hydrochloric acid (50 ml)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve sodium nitrite in distilled water.

  • To the stirred solution, add ethyl cyanoacetate.

  • Slowly add acetic acid to the mixture. The ester will dissolve, and yellow crystals of the sodium derivative of the product will begin to precipitate.

  • Allow the reaction to stir overnight.

  • Collect the yellow crystals by filtration.

  • Dissolve the collected crystals in 2N hydrochloric acid.

  • Extract the aqueous solution with diethyl ether (4 x 50 ml).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent by evaporation under reduced pressure to yield a crystalline residue of ethyl 2-hydroxyimino-2-cyanoacetate.

Step 2: Synthesis of Ethyl 2-amino-2-cyanoacetate by Catalytic Hydrogenation

This protocol describes the reduction of the intermediate oxime to the final product using a standard catalytic hydrogenation setup.[2][3]

Materials:

  • Ethyl 2-hydroxyimino-2-cyanoacetate (from Step 1)

  • 10% Palladium on carbon (Pd/C), 50% wet (catalyst)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Three-neck round-bottom flask or a dedicated hydrogenation vessel

  • Hydrogen balloon or gas inlet system

  • Magnetic stirrer

  • Celite® or a similar filter aid

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert gas (e.g., Argon).

  • Catalyst Addition: To the inerted flask, carefully add a catalytic amount of 10% Pd/C. Caution: Pd/C is flammable, especially when dry. Handle in an inert atmosphere.

  • Solvent and Substrate Addition: Add a suitable solvent such as methanol or ethanol, followed by the ethyl 2-hydroxyimino-2-cyanoacetate.

  • Hydrogenation Setup: Seal the flask and, using a vacuum/inert gas manifold, carefully evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen.

  • Reaction: Inflate a balloon with hydrogen gas and attach it to the flask to maintain a positive pressure of hydrogen (approximately 1 atm). Vigorously stir the reaction mixture at room temperature.

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the consumption of hydrogen (if using a gas burette).

  • Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove any residual hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent. Caution: The filter cake may be pyrophoric. Do not allow it to dry completely in the air. Quench it with water.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-amino-2-cyanoacetate. The product can be further purified by column chromatography if necessary.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the synthesis and the chemical transformations involved.

Synthesis_Workflow start Start step1_reagents Ethyl Cyanoacetate, NaNO2, Acetic Acid, Water start->step1_reagents step1_process Nitrosation Reaction (Stir Overnight) step1_reagents->step1_process step1_workup Filtration & Acidification (HCl) step1_process->step1_workup step1_extraction Ether Extraction & Drying (Na2SO4) step1_workup->step1_extraction step1_product Isolate Ethyl 2-hydroxyimino- 2-cyanoacetate step1_extraction->step1_product step2_reagents Intermediate, Pd/C, Solvent (e.g., Methanol) step1_product->step2_reagents step2_process Catalytic Hydrogenation (H2 atmosphere, RT) step2_reagents->step2_process step2_workup Inert Gas Purge step2_process->step2_workup step2_filtration Filtration through Celite® step2_workup->step2_filtration step2_product Isolate Ethyl 2-amino- 2-cyanoacetate step2_filtration->step2_product end End step2_product->end Reaction_Mechanism_Pathway start_material Ethyl Cyanoacetate NC-CH₂-COOEt intermediate Ethyl 2-hydroxyimino-2-cyanoacetate NC-C(=NOH)-COOEt start_material->intermediate Nitrosation reagent1 Nitrous Acid (from NaNO₂/H⁺) HONO reagent1->intermediate final_product Ethyl 2-amino-2-cyanoacetate NC-CH(NH₂)-COOEt intermediate->final_product Reduction reagent2 Hydrogen (H₂) & Pd/C catalyst reagent2->final_product

References

Troubleshooting & Optimization

Optimizing catalyst concentration for ethyl cyanoacetate synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of ethyl cyanoacetate, with a focus on optimizing catalyst concentration.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing ethyl cyanoacetate?

A1: Ethyl cyanoacetate is commonly synthesized via several methods, each employing different catalytic systems:

  • Fischer Esterification: This is a direct esterification of cyanoacetic acid with ethanol, typically catalyzed by strong mineral acids like concentrated sulfuric acid or p-toluenesulfonic acid.[1][2] Mixed catalyst systems, such as silicotungstic acid and p-toluene sulfonic acid, have also been used to optimize this reaction.[3][4]

  • Knoevenagel Condensation: While not a direct synthesis of ethyl cyanoacetate itself, this reaction is a key application where ethyl cyanoacetate is a reactant. Optimizing catalysts like piperidine, triphenylphosphine, DABCO, and various heterogeneous catalysts is crucial for synthesizing α-cyanoacrylates.[5][6][7]

  • Transesterification: This method involves the reaction of methyl cyanoacetate with ethanol, catalyzed by substances like hydrotalcite, to produce ethyl cyanoacetate.[8]

  • Kolbe Nitrile Synthesis: This route uses ethyl chloroacetate and a cyanide salt (e.g., sodium cyanide).[2]

Q2: For the esterification of cyanoacetic acid, what is considered an optimal catalyst concentration?

A2: The optimal catalyst concentration is highly dependent on the specific catalyst used. For a mixed catalyst system of silicotungstic acid and p-toluene sulfonic acid (in equal proportions), an orthogonal study identified 1.5% (by weight of total reactants) as the optimal amount.[1][4] In this study, the amount of catalyst was found to be the most influential factor affecting the esterification rate.[1] For concentrated sulfuric acid, patent literature describes using a mass ratio of cyanoacetic acid to sulfuric acid of 1:0.08.[9]

Q3: What types of catalysts are effective for the Knoevenagel condensation involving ethyl cyanoacetate?

A3: A wide range of catalysts can be used for the Knoevenagel condensation. These are typically basic in nature and include:

  • Homogeneous Bases: Weak organic bases like piperidine and DABCO are commonly used.[5][7]

  • Organocatalysts: Triphenylphosphine has been shown to be an efficient catalyst under solvent-free conditions.[6]

  • Heterogeneous Catalysts: Solid catalysts like amino-bifunctional frameworks, Cu-Mg-Al layered double hydroxides, and ellagic acid-bonded magnetic nanoparticles (nano-Fe3O4@EA) offer advantages such as easier separation and reusability.[10][11] Aluminum phosphate-aluminum oxide (AlPO4-Al2O3) has also been used effectively.[12]

Troubleshooting Guide

Q4: My reaction yield is consistently low. How can I troubleshoot this based on the catalyst?

A4: Low yield is a common issue that can often be traced back to the catalyst.

  • Incorrect Catalyst Concentration: The catalyst amount is often the most critical factor influencing the reaction rate.[1] If the concentration is too low, the reaction may proceed slowly or not reach completion. Conversely, an excessively high concentration can sometimes promote side reactions. It is recommended to perform a concentration screening to find the optimum level for your specific conditions.

  • Catalyst Inactivity or Degradation: Ensure your catalyst is pure and active. Some catalysts are sensitive to air or moisture. For heterogeneous catalysts, check for signs of deactivation or leaching. Some modern catalysts, like nano-Fe3O4@EA, have demonstrated good reusability for up to five cycles without a significant loss in efficiency.[11]

  • Poor Catalyst-Reactant Mixing: In heterogeneous catalysis, inefficient stirring can lead to poor contact between the reactants and the catalyst surface, resulting in lower yields. Ensure the reaction mixture is being agitated effectively.

Q5: I am observing the formation of diethyl malonate as a side product. What is causing this?

A5: The formation of diethyl malonate is a known side reaction, particularly during the esterification of cyanoacetic acid. This occurs when the nitrile group of ethyl cyanoacetate is hydrolyzed to a carboxylic acid and subsequently esterified. This side reaction is typically promoted by the presence of a strong mineral acid catalyst at high temperatures during workup, especially when evaporating solutions containing the acid.[13] To avoid this, it is crucial to maintain lower temperatures (e.g., 50-60°C) during solvent removal steps when a strong acid is present.[13][14]

Q6: The Knoevenagel condensation reaction is slow or requires harsh conditions. How can the catalyst system be improved?

A6: If the condensation is inefficient, consider the following catalytic adjustments:

  • Solvent and Catalyst Synergy: The choice of solvent can significantly impact catalyst performance. Some modern protocols use systems like hydroxy ionic liquids as both the solvent and a promoter for the catalyst (e.g., DABCO), leading to excellent yields in short reaction times at moderate temperatures (50°C).[7]

  • Microwave Irradiation: Reaction rates for Knoevenagel condensations can be dramatically enhanced by using microwave irradiation, often reducing reaction times from hours to minutes.[5][6]

  • Solvent-Free Conditions: For some catalysts, such as triphenylphosphine or AlPO4-Al2O3, running the reaction neat (solvent-free) can be highly effective and simplifies purification.[6][12]

Data Presentation: Catalyst Optimization Parameters

Table 1: Optimal Conditions for Ethyl Cyanoacetate Synthesis via Esterification

Catalyst SystemCatalyst ConcentrationMolar Ratio (Cyanoacetic Acid:Ethanol)TemperatureReaction TimeYieldReference
Silicotungstic Acid & p-Toluene Sulfonic Acid1.5% (total weight)1:3.580°C3.5 hours>95% (esterification rate)[1][4]
Concentrated H₂SO₄1:0.08 (mass ratio to acid)1:385°C4 hoursNot specified[9]
Cation Exchange ResinNot specified1:1.280°C5 hours>93.0%[15]
Concentrated H₂SO₄~2.5% (v/v of alcohol)~1:4.5Reflux3 hours77-80%[13][14]

Table 2: Selected Catalytic Systems for Knoevenagel Condensation with Ethyl Cyanoacetate

CatalystCatalyst LoadingSubstrate 1SolventTemperatureYieldReference
DABCO20 mol%Aromatic Aldehydes[HyEtPy]Cl–H₂O50°C83–99%[7]
TriphenylphosphineNot specifiedAromatic AldehydesSolvent-freeMW IrradiationExcellent[6]
Piperidine0.02 mole eq.ButyraldehydeAcetic AcidNot specifiedNot specified[16]
Nano-Fe3O4@EANot specified4-formyl phenylbenzenesulfonateNot specifiedNot specifiedHigh[11]

Experimental Protocols & Visualizations

Protocol 1: Esterification of Cyanoacetic Acid with a Mixed Acid Catalyst

This protocol is based on the optimization study by Chen et al.[1][4]

  • Setup: Equip a four-necked flask with an electric agitator, a reflux condenser, and a water separator.

  • Reagents: Charge the flask with cyanoacetic acid and absolute ethanol in a molar ratio of 1:3.5.

  • Catalyst Addition: Add the mixed catalyst (equal proportions of silicotungstic acid and p-toluene sulfonic acid) corresponding to 1.5% of the total reactant weight.

  • Reaction: Heat the mixture to 80°C and maintain vigorous stirring. The evaporated water and ethanol will be collected in the water separator, with the ethanol flowing back into the flask.

  • Monitoring: Continue the reaction for 3.5 hours. The progress can be monitored using gas chromatography.

  • Workup: After completion, cool the mixture, separate the catalyst (if heterogeneous), and purify the ethyl cyanoacetate via distillation under reduced pressure.[13][14]

G cluster_setup Reaction Setup cluster_reaction Reaction Conditions cluster_workup Product Isolation A Charge Flask: - Cyanoacetic Acid - Absolute Ethanol (1:3.5 molar ratio) B Add Mixed Catalyst (1.5% total weight) A->B Step 1-2 C Heat to 80°C B->C Step 3 D Stir for 3.5 hours C->D Step 4 E Monitor by GC D->E Step 5 F Cool Reaction Mixture E->F Reaction Complete G Purify via Vacuum Distillation F->G Step 6 G Reactants Cyanoacetic Acid + Ethanol TransitionState Esterification (Reversible Reaction) Reactants->TransitionState Catalyst H+ Catalyst (e.g., H₂SO₄, Mixed Acid) Catalyst->TransitionState Products Ethyl Cyanoacetate + Water TransitionState->Products Forward Reaction Products->TransitionState Reverse Reaction (Water Removal Shifts Equilibrium) G cluster_inputs Inputs cluster_analysis Analysis & Iteration cluster_outputs Outputs A Select Catalyst & Conditions (e.g., Conc., Temp.) B Perform Initial Experiment A->B C Analyze Yield & Purity (GC, TLC, etc.) B->C D Is Result Optimal? C->D E Vary One Parameter (e.g., Catalyst Conc. ±0.5%) D->E No F Final Optimized Protocol D->F Yes E->B Iterate

References

Side reactions and byproduct formation in ethyl 2-amino-2-cyanoacetate synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Ethyl 2-Amino-2-Cyanoacetate

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-amino-2-cyanoacetate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common synthetic route for ethyl 2-amino-2-cyanoacetate and what are the key starting materials?

The most prevalent method for synthesizing ethyl 2-amino-2-cyanoacetate is a variation of the Strecker synthesis. This one-pot, three-component reaction typically involves:

  • An aldehyde: Ethyl glyoxylate

  • A source of ammonia: Ammonium chloride or aqueous ammonia

  • A cyanide source: Sodium cyanide or potassium cyanide

The reaction proceeds through the formation of an intermediate α-aminonitrile.[1][2][3]

Q2: My reaction yield is significantly lower than expected. What are the potential causes?

Low yields can be attributed to several factors, often related to side reactions or suboptimal reaction conditions. The primary culprits include:

  • Hydrolysis of the starting material or product: The ester functionality in both ethyl glyoxylate and the final product can be hydrolyzed under acidic or basic conditions, especially in the presence of water.

  • Self-condensation of ethyl glyoxylate: Under basic conditions, aldehydes can undergo self-condensation reactions.

  • Formation of byproducts: Several side reactions can consume the reactants and reduce the yield of the desired product.

Troubleshooting Steps:

  • Ensure all reactants and solvents are anhydrous, if possible.

  • Maintain the recommended reaction temperature to minimize side reactions.

  • Control the stoichiometry of the reactants carefully. An excess of one reactant can favor byproduct formation.

Q3: I have identified an impurity in my final product. What are the likely byproducts in this synthesis?

Several byproducts can form during the synthesis of ethyl 2-amino-2-cyanoacetate. The most common impurities and their causes are summarized in the table below.

Byproduct NameChemical StructureLikely CauseSuggested Mitigation
Ethyl 2-hydroxy-2-cyanoacetate NC-CH(OH)-COOEtIncomplete amination of the intermediate cyanohydrin. This can occur if the ammonia concentration is too low or if the cyanide addition precedes the effective formation of the imine.[3]Ensure an adequate concentration of ammonia and allow sufficient time for imine formation before or during cyanide addition.
Glycine ethyl ester H2N-CH2-COOEtHydrolysis of the nitrile group of the product to a carboxylic acid, followed by decarboxylation under certain conditions, although this is less common under typical Strecker conditions. A more likely route is the presence of impurities in the ethyl glyoxylate.Use purified ethyl glyoxylate. Maintain neutral to slightly basic pH during workup to avoid harsh acidic conditions that could promote nitrile hydrolysis.
Ethyl Oxamate H2N-CO-COOEtThis can arise from the oxidation of the product or from side reactions of ethyl glyoxylate with ammonia under oxidative conditions.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
2,3-Dicyanopiperazine-2,5-dicarboxylic acid diethyl ester Dimerized productDimerization of the product can occur, especially during prolonged reaction times or under certain pH conditions.Optimize reaction time and quench the reaction upon completion. Control the pH of the reaction mixture.
Polymeric materials High molecular weight polymersEthyl glyoxylate is prone to polymerization, especially in the presence of impurities or upon prolonged storage.Use fresh or purified ethyl glyoxylate.
Q4: How can I minimize the formation of ethyl 2-hydroxy-2-cyanoacetate?

The formation of the hydroxyacetonitrile byproduct is a common issue in Strecker syntheses. To favor the formation of the desired aminonitrile, consider the following:

  • Pre-formation of the imine: In some protocols, the aldehyde and ammonia source are stirred together before the addition of the cyanide source to ensure the formation of the imine intermediate.

  • pH control: Maintaining a slightly basic pH can favor the presence of free ammonia, which is necessary for imine formation.

  • Stoichiometry: Use a slight excess of the ammonia source to push the equilibrium towards the imine.

Q5: My final product is a dark, tarry substance. What could be the reason for this?

The formation of dark, polymeric material is often due to:

  • Side reactions of cyanide: In the presence of acid, hydrogen cyanide can polymerize to form a brown-black solid.[4]

  • Aldehyde polymerization: Ethyl glyoxylate can polymerize, especially under acidic or basic conditions or upon heating.

  • Decomposition: The product itself may be unstable under harsh reaction or workup conditions.

Troubleshooting Steps:

  • Maintain careful temperature control throughout the reaction.

  • Ensure the reaction medium is well-mixed to avoid localized high concentrations of reactants.

  • Use a gentle workup procedure, avoiding strong acids or bases and high temperatures.

Quantitative Data Summary

ParameterTypical RangeFactors Influencing the Outcome
Product Yield 40-70%Purity of reactants, reaction temperature, reaction time, pH, and efficiency of workup and purification.
Ethyl 2-hydroxy-2-cyanoacetate 5-20%Low ammonia concentration, rapid cyanide addition.
Polymeric Byproducts VariableImpure ethyl glyoxylate, prolonged reaction times, high temperatures.

Experimental Protocols

General Protocol for the Synthesis of Ethyl 2-Amino-2-Cyanoacetate (Strecker Synthesis)

Materials:

  • Ethyl glyoxylate (50% solution in toluene)

  • Ammonium chloride

  • Sodium cyanide

  • Water

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (1.1 equivalents) in water.

  • Add the ethyl glyoxylate solution (1.0 equivalent) to the flask and stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.

  • In a separate beaker, dissolve sodium cyanide (1.05 equivalents) in a minimal amount of water.

  • Cool the reaction flask to 0-5 °C in an ice bath.

  • Slowly add the sodium cyanide solution to the reaction mixture dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-amino-2-cyanoacetate.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Visualizations

Reaction Pathway and Side Reactions

G cluster_reactants Starting Materials cluster_byproducts Potential Byproducts Ethyl Glyoxylate Ethyl Glyoxylate Cyanohydrin Cyanohydrin Ethyl Glyoxylate->Cyanohydrin + Cyanide Polymers Polymers Ethyl Glyoxylate->Polymers Self-condensation Ammonia Ammonia Cyanide Cyanide Ethyl 2-hydroxy-2-cyanoacetate Ethyl 2-hydroxy-2-cyanoacetate Cyanohydrin->Ethyl 2-hydroxy-2-cyanoacetate Incomplete Amination Glycine ethyl ester Glycine ethyl ester Dimer Dimer Imine Imine Ethyl 2-amino-2-cyanoacetate Ethyl 2-amino-2-cyanoacetate Imine->Ethyl 2-amino-2-cyanoacetate + Cyanide Ethyl 2-amino-2-cyanoacetate->Glycine ethyl ester Hydrolysis & Decarboxylation Ethyl 2-amino-2-cyanoacetate->Dimer Dimerization

Caption: Main reaction pathway and potential side reactions in the synthesis.

Troubleshooting Logic Flow

G start Low Yield or Impure Product check_reactants Check Reactant Purity (esp. Ethyl Glyoxylate) start->check_reactants check_conditions Review Reaction Conditions (Temp, Time, pH) start->check_conditions check_workup Analyze Workup Procedure start->check_workup impure_glyoxylate Impure Ethyl Glyoxylate? check_reactants->impure_glyoxylate temp_issue Incorrect Temperature? check_conditions->temp_issue hydrolysis_issue Evidence of Hydrolysis? check_workup->hydrolysis_issue impure_glyoxylate->check_conditions No purify_glyoxylate Purify or use fresh Ethyl Glyoxylate impure_glyoxylate->purify_glyoxylate Yes end Improved Yield and Purity purify_glyoxylate->end time_issue Incorrect Time? temp_issue->time_issue No adjust_temp Adjust Temperature temp_issue->adjust_temp Yes ph_issue Incorrect pH? time_issue->ph_issue No adjust_time Optimize Reaction Time time_issue->adjust_time Yes ph_issue->check_workup No adjust_ph Buffer or adjust pH ph_issue->adjust_ph Yes adjust_temp->end adjust_time->end adjust_ph->end use_mild_conditions Use milder acid/base during extraction hydrolysis_issue->use_mild_conditions Yes hydrolysis_issue->end No use_mild_conditions->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Ethyl 2-Amino-2-Cyanoacetate Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ethyl 2-amino-2-cyanoacetate and its reaction products.

Troubleshooting Guides

This section addresses common issues encountered during the purification of reaction products derived from ethyl 2-amino-2-cyanoacetate.

Issue 1: Low or No Yield After Purification

Question: I performed a reaction using ethyl 2-amino-2-cyanoacetate, and after the purification step (e.g., column chromatography or recrystallization), my product yield is very low or I've lost my product entirely. What could have gone wrong?

Answer:

Low yields after purification are a common issue in organic synthesis. Here’s a step-by-step guide to troubleshoot the problem.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Obtained check_reaction 1. Confirm Reaction Success (TLC, LC-MS, NMR of crude) start->check_reaction reaction_failed Reaction did not work or gave byproducts. Re-evaluate reaction conditions. check_reaction->reaction_failed Product not formed workup_loss 2. Check for Losses During Workup (e.g., extractions, washes) check_reaction->workup_loss Product formed workup_issue Product is in aqueous layer or lost during transfer. Optimize extraction pH, reduce transfers. workup_loss->workup_issue Loss detected purification_issue 3. Evaluate Purification Step workup_loss->purification_issue Minimal loss purification_choice Was the purification method appropriate? purification_issue->purification_choice column_issue Column Chromatography Issues purification_choice->column_issue Yes (Column) recrystallization_issue Recrystallization Issues purification_choice->recrystallization_issue Yes (Recrystallization) yield_improved Yield Improved purification_choice->yield_improved No, method changed column_issue->yield_improved recrystallization_issue->yield_improved

Caption: A flowchart for troubleshooting low product yields.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Product is too polar/non-polar for the chosen column chromatography conditions. Perform thin-layer chromatography (TLC) with various solvent systems to find an appropriate mobile phase that gives your product an Rf value of ~0.3. For highly polar compounds, consider reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2][3]
Product co-elutes with a byproduct or starting material. Adjust the solvent polarity. A shallower gradient or isocratic elution with a less polar solvent system can improve separation.[1]
Product is unstable on silica or alumina gel. Test the stability of your compound on a small amount of silica gel before performing column chromatography. If it degrades, consider using a different stationary phase (e.g., Florisil®, Celite®) or a different purification method like recrystallization or distillation.
Incorrect solvent for recrystallization. The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Test a range of solvents or solvent mixtures to find the optimal one.[4]
Product is an oil and does not crystallize. "Oiling out" can occur if the solution is supersaturated or if impurities are present. Try adding a co-solvent, scratching the inside of the flask with a glass rod, or seeding with a small crystal of the pure product.
Loss of product during transfers. Minimize the number of transfers between flasks. Ensure all vessels are rinsed with the appropriate solvent to recover any remaining product.[5]

Issue 2: The Product is an Inseparable Mixture

Question: My TLC/NMR analysis shows that my product is a mixture with impurities that I cannot separate by column chromatography or recrystallization. What are my options?

Answer:

When standard purification techniques fail, more advanced or alternative methods may be necessary.

Purification Strategy for Inseparable Mixtures

inseparable_mixture start Inseparable Mixture optimize_column 1. Optimize Column Chromatography (Change stationary/mobile phase) start->optimize_column try_hplc 2. Preparative HPLC optimize_column->try_hplc Still inseparable pure_product Pure Product Obtained optimize_column->pure_product Separation achieved derivatization 3. Chemical Derivatization try_hplc->derivatization Still inseparable try_hplc->pure_product Separation achieved distillation 4. Distillation/Sublimation (If applicable) derivatization->distillation Impurity still present derivatization->pure_product Separation achieved accept_purity Accept lower purity for next step distillation->accept_purity Still inseparable distillation->pure_product Separation achieved

Caption: Decision tree for purifying inseparable mixtures.

Alternative Purification Strategies:

Technique Description Best For
Preparative HPLC High-performance liquid chromatography on a larger scale can offer significantly better resolution than standard flash chromatography.[6]Closely related isomers or compounds with very similar polarities.
Chemical Derivatization Convert the desired product into a derivative with different physical properties (e.g., polarity, crystallinity). After purification, the derivatization can be reversed to yield the pure product.Compounds with functional groups that can be easily and reversibly modified (e.g., amines, alcohols, carboxylic acids).
Fractional Distillation If the components of the mixture have sufficiently different boiling points, they can be separated by careful distillation under atmospheric or reduced pressure.Liquid products with boiling point differences of at least 25 °C.
Acid-Base Extraction If your product has an acidic or basic functional group and the impurity does not (or vice versa), you can use liquid-liquid extraction with an appropriate aqueous acid or base to separate them.Separating acidic, basic, and neutral compounds from each other.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving ethyl 2-amino-2-cyanoacetate?

A1: Common impurities often include unreacted starting materials, the catalyst used in the reaction (e.g., piperidine, triethylamine), and byproducts. In Knoevenagel condensations, common byproducts can arise from Michael additions or self-condensation of the starting materials.[7][8] It is also possible for three molecules of ethyl cyanoacetate to undergo self-condensation.[9]

Q2: My reaction product is a dark-colored oil. How can I decolorize it?

A2: Colored impurities can sometimes be removed by treating a solution of your crude product with activated charcoal, followed by filtration through a pad of Celite®. Be aware that this can sometimes lead to a loss of product due to adsorption on the charcoal.

Q3: How do I choose the right solvent system for column chromatography?

A3: The best way to determine an appropriate solvent system is by running TLC plates. A good solvent system will move the desired compound to an Rf (retention factor) of approximately 0.2-0.4 and show good separation from all impurities.[1] A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a common starting point. For more polar products, adding a small amount of methanol may be necessary.

Q4: Can I use recrystallization to purify a product from a Knoevenagel condensation?

A4: Yes, recrystallization is often a very effective method for purifying solid products from Knoevenagel condensations. The choice of solvent is crucial. Ethanol is often a good starting point for recrystallizing cyanoacrylate products.[10]

Q5: What is the best way to remove a basic catalyst like piperidine or triethylamine after the reaction?

A5: These basic catalysts can typically be removed by performing an acidic wash during the workup. Dilute aqueous solutions of HCl or NH4Cl are commonly used to protonate the amine, making it water-soluble and easily extracted from the organic layer.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

  • Prepare the Column: Select a column of appropriate size. As a rule of thumb, use about 30-60g of silica gel for every 1g of crude material, depending on the difficulty of the separation.[11] Pack the column as a slurry with the initial, least polar eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column: Begin eluting with the non-polar solvent system determined by TLC. Gradually increase the polarity of the eluent (gradient elution) or maintain a constant solvent composition (isocratic elution).

  • Collect Fractions: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analyze Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization

  • Choose a Solvent: Select a solvent in which the compound is soluble at high temperatures but insoluble at low temperatures. This is often determined empirically by testing small amounts of the crude product in various solvents.

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cool the Solution: Allow the solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolate the Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.

  • Dry the Crystals: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Quantitative Data Summary

The following table summarizes typical yields for reactions involving ethyl cyanoacetate derivatives after purification, as reported in the literature. Note that yields are highly dependent on the specific substrates and reaction conditions.

Reaction Type Product Type Purification Method Reported Yield (%) Reference
Knoevenagel CondensationEthyl 2-cyano-3-phenylacrylateRecrystallization91[12]
Knoevenagel CondensationEthyl 2-cyano-3-(4-nitrophenyl)acrylateRecrystallization93[13]
Knoevenagel CondensationEthyl 2-cyano-3-(4-chlorophenyl)acrylateRecrystallization94[13]
Base-free KnoevenagelSubstituted ethyl 2-cyano-3-phenylacrylatesNot specified85-98[14][15]
Synthesis of ethyl 2-hydroxyimino-2-cyanoacetateEthyl 2-hydroxyimino-2-cyanoacetateExtraction & Evaporation87[5]

References

Troubleshooting low conversion rates in heterocycle synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Heterocycle Synthesis

Welcome to the technical support center for heterocycle synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low conversion rates in their experiments.

Frequently Asked Questions (FAQs)

Q1: My heterocycle synthesis has a low conversion rate. What are the fundamental aspects I should check first?

Low yields can often be traced back to foundational experimental techniques. Before exploring complex reaction parameters, ensure the following basics are covered:

  • Reagent and Solvent Quality:

    • Purity: Verify the purity of your starting materials. Impurities can act as catalyst poisons or introduce side reactions.

    • Solvents: Use dry, degassed solvents when necessary, as water and oxygen can quench sensitive reagents and deactivate catalysts.[1]

    • Accurate Measurement: Double-check all calculations and ensure reagents were weighed and transferred accurately.[1]

  • Reaction Setup:

    • Glassware: Ensure all glassware is thoroughly cleaned and dried (flame or oven-dried) to remove moisture and contaminants.[1]

    • Inert Atmosphere: For air- or moisture-sensitive reactions, confirm that the inert atmosphere (e.g., Nitrogen or Argon) was properly established and maintained.

  • Reaction Execution:

    • Stirring: Inadequate stirring can lead to poor mixing, localized concentration gradients, and reduced reaction rates. Ensure stirring is vigorous and continuous.[1]

    • Temperature Control: Verify that the reaction temperature was maintained correctly throughout the experiment.[1]

    • Monitoring: Monitor the reaction's progress using techniques like TLC, GC, or LC-MS. This helps determine if the reaction stalled, if the starting material is being consumed, or if decomposition is occurring.[1]

  • Workup and Purification:

    • Quenching: Quench the reaction at the appropriate time to prevent product decomposition or the formation of byproducts.[1]

    • Extraction & Transfer: Product can be lost during transfers and extractions. Ensure you rinse all flasks and equipment with the appropriate solvent to recover all material.[1]

    • Purification: Be mindful of product stability during purification. For example, some compounds are sensitive to silica gel.[1]

Q2: I suspect my catalyst is inactive or degrading. What are the common causes and solutions?

Catalyst deactivation is a primary cause of low conversion rates. Deactivation can be classified into several mechanisms, each with its own remedy.[2]

  • Poisoning: This occurs when a substance binds strongly to the active sites of the catalyst, rendering them inactive.

    • Common Poisons: Sulfur compounds, nitrogen heterocycles (for some metals), water, and oxygen can act as poisons.[2][3] Strongly coordinating atoms in the substrate itself can sometimes poison the catalyst.[3]

    • Solution: Purify starting materials and solvents rigorously. In some cases, using a sacrificial agent or a different catalyst that is resistant to the specific poison may be necessary.

  • Fouling: This involves the physical deposition of substances, like carbonaceous materials (coke) or insoluble polymers (humins), onto the catalyst surface, blocking active sites.[2][4]

    • Solution: For heterogeneous catalysts, regeneration through washing with solvents or calcination at high temperatures can sometimes remove the fouling agents.[4] Optimizing reaction temperature to minimize decomposition can also prevent fouling.

  • Thermal Degradation (Sintering): High temperatures can cause small catalyst particles to agglomerate into larger ones, reducing the active surface area.[2]

    • Solution: Operate at the lowest effective temperature. Ensure the catalyst support is thermally stable.

  • Leaching/Reduction: The active metal can leach from a solid support or be reduced to an inactive state. For example, active Pd(II) species can be reduced to catalytically inactive Pd(0) aggregates (palladium black).[5]

    • Solution: The addition of an oxidant or co-catalyst can sometimes prevent the reduction of the active species or regenerate it in situ.[5] For instance, using air as an oxidant can regenerate Pd(II) from Pd(0) in certain aerobic C-H activation reactions.[3]

G start Low Catalyst Activity q1 Are impurities in starting materials? start->q1 sol1 Purify Reagents & Solvents q1->sol1 Yes q2 Is the reaction run at high temperature? q1->q2 No sol2 Decrease Temperature or Choose a More Stable Catalyst q2->sol2 Yes q3 Is an insoluble byproduct forming? q2->q3 No sol3 Optimize Conditions to Reduce Side Reactions. Regenerate Catalyst. q3->sol3 Yes q4 Is the active metal changing oxidation state (e.g., Pd(II) -> Pd(0))? q3->q4 No sol4 Add Oxidant/Co-catalyst to Regenerate Active State q4->sol4 Yes cause1 Poisoning cause2 Thermal Degradation cause3 Fouling cause4 Leaching/Reduction

Caption: Decision tree for diagnosing catalyst deactivation.

Troubleshooting Specific Reaction Types

Q3: My Palladium-catalyzed C-H functionalization reaction is failing. What are the key parameters to investigate?

Palladium-catalyzed C-H functionalization is a powerful tool, but it is sensitive to several factors. Low conversion often points to issues with the catalyst's state or reaction components.

  • Catalyst Poisoning by Heterocycles: Nitrogen and sulfur atoms in heterocyclic substrates can coordinate strongly with palladium, leading to catalyst poisoning and preventing the desired C-H activation.[3]

    • Solution: A strategy to overcome this is to use a Pd(0) precursor with a directing group that promotes in-situ generation of the active Pd(II) species near the target C-H bond.[3] This avoids interference from the coordinating heteroatom.

  • Incorrect Palladium Oxidation State: Many C-H functionalization cycles require a specific palladium oxidation state (e.g., Pd(II)). Using a Pd(0) source without an effective oxidant, or the undesired reduction of Pd(II) to inactive Pd(0) black, can halt the reaction.[5][6]

    • Solution: Ensure the appropriate oxidant (e.g., benzoquinone, AgOAc, O₂) is present and effective. If using a Pd(II) source fails, trying a Pd(0) source like Pd₂(dba)₃ might be effective, as some ligands can facilitate the required oxidative addition.[3]

  • Ligand Effects: The choice of ligand is crucial. Ligands stabilize the palladium center, facilitate C-H cleavage, and prevent catalyst decomposition.[6]

    • Solution: Screen a variety of ligands (e.g., phosphines, N-heterocyclic carbenes, or specialized amino acid-based ligands) to find one that promotes the desired transformation.

Table 1: Example Optimization of a Pd-Catalyzed C-H Functionalization (Data is illustrative, based on principles from cited literature)

EntryCatalystLigandOxidantSolventTemperature (°C)Yield (%)
1Pd(OAc)₂NoneAg₂CO₃Toluene100<5
2Pd(OAc)₂PPh₃Ag₂CO₃Toluene10025
3Pd(OAc)₂XPhosAg₂CO₃Toluene10065
4Pd(OAc)₂L-Leu-OHAg₂CO₃Dioxane10040
5Pd(OAc)₂ XPhos Ag₂CO₃ Dioxane 120 85
Q4: I'm observing low yields and side products in my Ring-Closing Metathesis (RCM) reaction. How can I improve it?

Low conversion in RCM is frequently linked to catalyst deactivation or competing side reactions like olefin isomerization.

  • Catalyst Deactivation by Lewis Bases: Nitrogen atoms in substrates can act as Lewis bases, coordinating to the metal center of the Grubbs or Schrock catalyst and deactivating it.[7][8]

    • Solution: Convert the amine to a less coordinating functional group, such as an amide, carbamate, or sulfonamide, before performing RCM.[8] Alternatively, protonating the amine to form an ammonium salt can also prevent coordination.[7]

  • Olefin Isomerization: Catalyst degradation can produce ruthenium hydride species that catalyze the isomerization of the double bonds in your substrate or product, leading to undesired byproducts.[7][9]

    • Solution: Additives such as 1,4-benzoquinone or phenol can suppress isomerization.[9] However, these additives can sometimes slow the desired RCM reaction, so their concentration may need to be optimized.[9] Using fresh, high-purity catalyst and lower reaction temperatures can also minimize degradation.

  • Steric Hindrance and Ring Strain: The formation of sterically hindered or strained rings can be slow.

    • Solution: Switching to a more reactive catalyst (e.g., from a Grubbs I to a Grubbs II or Hoveyda-Grubbs II generation catalyst) can often overcome these barriers.[7] For macrocyclizations, running the reaction at high dilution is critical to favor intramolecular cyclization over intermolecular oligomerization.[8]

Table 2: Troubleshooting Common RCM Issues (Data is illustrative, based on principles from cited literature)

IssueSubstrate TypeCatalystConditionsPotential Solution
No ReactionDiene with free amineGrubbs IIDCM, 40°CProtect amine as N-Boc or N-Ts group.[10]
Low ConversionHindered tetra-substituted olefinGrubbs IIDCM, 40°CUse a more active catalyst (e.g., Grubbs III).
IsomerizationN-containing heterocycleGrubbs IIToluene, 80°CAdd 5-10 mol% 1,4-benzoquinone; lower temp to 60°C.[9]
OligomerizationMacrocycle synthesisGrubbs II0.1 M in DCMDecrease concentration to 0.001 M; use slow addition.[8]

Experimental Protocols & Workflows

General Protocol for Reaction Optimization Screening

This protocol outlines a systematic approach to optimize a reaction suffering from low conversion by screening key parameters in parallel.

  • Setup: Arrange an array of reaction vials (e.g., 2 mL microwave vials) on a multi-well reaction block with magnetic stirring. Ensure all glassware is clean and dry.

  • Stock Solutions: Prepare stock solutions of the starting material(s) and any common reagents in a suitable solvent to ensure accurate and consistent dispensing.

  • Parameter Screening (Array Setup):

    • Solvent Screen: To each vial, add the starting material, catalyst, and other reagents. Then, add a different solvent (e.g., Toluene, Dioxane, THF, DMF, MeCN) to each vial.

    • Catalyst/Ligand Screen: Keep the solvent and other parameters constant. To each vial, add a different catalyst or ligand from a pre-weighed library.

    • Temperature Screen: Set up identical reactions and run them in parallel at different temperatures (e.g., 60°C, 80°C, 100°C, 120°C).

  • Execution: Seal the vials and place them in the pre-heated reaction block. Run all reactions for the same amount of time (e.g., 12 hours).

  • Analysis: After cooling, take a small aliquot from each reaction vial. Dilute and analyze by LC-MS or GC-MS to determine the conversion rate and identify major byproducts.

  • Scale-Up: Once the optimal conditions are identified, confirm the result with a larger-scale reaction.

G start Low Conversion Identified check_basics Step 1: Verify Basics (Purity, Setup, Stoichiometry) start->check_basics optimize Step 2: Systematic Optimization (Parallel Screening) check_basics->optimize solvent Screen Solvents (Toluene, Dioxane, DMF, etc.) optimize->solvent catalyst Screen Catalyst/Ligand (Pd, Ru, Cu, etc.) optimize->catalyst temp Screen Temperature (60°C, 80°C, 100°C) optimize->temp time Screen Reaction Time (4h, 12h, 24h) optimize->time analysis Step 3: Analyze Results (LC-MS, GC, NMR) solvent->analysis catalyst->analysis temp->analysis time->analysis scaleup Step 4: Confirm & Scale Up Optimized Conditions analysis->scaleup end Successful Synthesis scaleup->end

Caption: General workflow for troubleshooting low conversion rates.

References

Effect of solvent choice on ethyl 2-amino-2-cyanoacetate reaction kinetics.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 2-amino-2-cyanoacetate. The information addresses common challenges encountered during experiments, with a focus on the impact of solvent selection on reaction kinetics.

Disclaimer: Specific kinetic data for ethyl 2-amino-2-cyanoacetate is limited in published literature. Much of the guidance provided is based on established principles and data from the closely related and widely studied compound, ethyl cyanoacetate. Researchers should consider this when applying these recommendations to their specific experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent for a reaction involving ethyl 2-amino-2-cyanoacetate?

A1: The choice of solvent is crucial and can significantly impact reaction rate, yield, and purity. Key factors include:

  • Solubility: Ensure all reactants, including ethyl 2-amino-2-cyanoacetate and any catalysts, are sufficiently soluble in the chosen solvent at the reaction temperature.

  • Polarity: The polarity of the solvent can influence the stability of transition states and intermediates. Polar aprotic solvents like DMF and acetonitrile can accelerate reactions involving charged intermediates.

  • Boiling Point: The solvent's boiling point determines the maximum temperature for the reaction under atmospheric pressure, which in turn affects the reaction rate.

  • Reactivity: The solvent should be inert under the reaction conditions to prevent side reactions with the reactants, intermediates, or products. For instance, protic solvents like ethanol can sometimes participate in transesterification or other side reactions.

Q2: How does the presence of water affect reactions with ethyl 2-amino-2-cyanoacetate?

A2: The presence of water can be detrimental. The cyano group can be hydrolyzed to a carboxylic acid, especially under acidic or basic conditions, leading to unwanted byproducts.[1] It is advisable to use dry solvents and inert atmospheric conditions for sensitive reactions.

Q3: What are some common side reactions to be aware of?

A3: Besides hydrolysis, other potential side reactions include:

  • Dimerization: Under basic conditions, ethyl cyanoacetate can undergo self-condensation.[2] Similar reactivity may be observed with ethyl 2-amino-2-cyanoacetate.

  • Decarboxylation: At elevated temperatures, the ester group can be cleaved.

  • Reactions with the amino group: The amino group can react with electrophiles present in the reaction mixture, leading to the formation of undesired byproducts.

Q4: Can I use microwave irradiation to accelerate my reaction?

A4: Yes, microwave irradiation is a common technique to accelerate organic reactions and has been successfully used in reactions involving ethyl cyanoacetate, often leading to shorter reaction times and higher yields.[3] However, solvent choice is critical for microwave chemistry, and solvents with high dielectric constants are generally more efficient at absorbing microwave energy.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no product yield 1. Poor solubility of reactants.2. Inappropriate solvent polarity.3. Reaction temperature is too low.4. Catalyst is inactive or poisoned.1. Select a solvent in which all reactants are fully soluble.2. Experiment with a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF).3. Increase the reaction temperature or switch to a higher-boiling solvent.4. Use a fresh batch of catalyst and ensure all reagents and solvents are free of impurities.
Formation of multiple products 1. Side reactions due to solvent participation (e.g., hydrolysis, transesterification).2. Reaction temperature is too high, leading to decomposition or side reactions.3. Incorrect stoichiometry of reactants.1. Use a dry, inert solvent.2. Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration.3. Carefully control the stoichiometry of the reactants.
Reaction is very slow 1. The solvent is not effectively stabilizing the transition state.2. Insufficient mixing.3. Low reaction temperature.1. For reactions involving polar intermediates, switch to a more polar solvent.2. Ensure efficient stirring throughout the reaction.3. Increase the reaction temperature, possibly using microwave irradiation if appropriate.
Difficulty in product isolation 1. The product is highly soluble in the reaction solvent.2. Formation of an emulsion during workup.1. Choose a solvent from which the product will precipitate upon cooling or upon the addition of an anti-solvent.2. Add brine during aqueous workup to break emulsions.

Quantitative Data on Solvent Effects

The following table summarizes the effect of different solvents on the yield and reaction time for the Knoevenagel condensation of ethyl cyanoacetate with aromatic aldehydes, a reaction analogous to those that ethyl 2-amino-2-cyanoacetate might undergo.

SolventCatalystTemperature (°C)Time (h)Yield (%)
MDCDIPEAcReflux--
HexaneDIPEAcReflux3-6High
EthanolDIPEAcReflux-Lower than hexane
MethanolDIPEAcReflux-Lower than hexane
DMFDIPEAcReflux-Lower than hexane
AcetonitrileDIPEAcReflux-Lower than hexane
THFDIPEAcReflux-Lower than hexane
Diisopropyl etherDIPEAcReflux-Lower than hexane

Data adapted from a study on the Knoevenagel condensation of ethyl cyanoacetate.[4][5] DIPEAc: Diisopropylethylammonium acetate.

Experimental Protocols

General Protocol for Knoevenagel Condensation

This protocol is for a representative Knoevenagel condensation reaction of an aromatic aldehyde with ethyl cyanoacetate, which can be adapted for ethyl 2-amino-2-cyanoacetate.[4][5]

  • To a solution of the aromatic aldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in the selected solvent (10 mL), add the catalyst (e.g., diisopropylethylammonium acetate, 0.1 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, filter and wash with a suitable solvent.

  • If the product is soluble, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol for Synthesis of Ethyl Cyanoacetate

This protocol describes a common method for the synthesis of ethyl cyanoacetate via esterification of cyanoacetic acid.[1][6]

  • Dissolve cyanoacetic acid in ethanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

  • Heat the mixture to reflux (typically 60-80°C) for several hours.

  • Monitor the reaction by TLC or GC.

  • After completion, allow the mixture to cool and separate the layers.

  • The organic layer containing ethyl cyanoacetate is then subjected to distillation for purification.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Reactants (Aldehyde, Ethyl 2-amino-2-cyanoacetate) Mixing Mixing and Heating Reactants->Mixing Solvent Solvent Selection Solvent->Mixing Catalyst Catalyst Catalyst->Mixing Monitoring Reaction Monitoring (TLC/GC) Mixing->Monitoring Cooling Cooling & Isolation Monitoring->Cooling Reaction Complete Purification Purification (Recrystallization/Chromatography) Cooling->Purification Product Final Product Purification->Product

Caption: A generalized experimental workflow for reactions involving ethyl 2-amino-2-cyanoacetate.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Product Yield Solubility Poor Reactant Solubility? Start->Solubility Temperature Incorrect Temperature? Start->Temperature Catalyst Catalyst Inactive? Start->Catalyst ChangeSolvent Change Solvent Solubility->ChangeSolvent Yes OptimizeTemp Optimize Temperature Temperature->OptimizeTemp Yes FreshCatalyst Use Fresh Catalyst Catalyst->FreshCatalyst Yes

Caption: A troubleshooting decision tree for addressing low product yield in experiments.

References

Technical Support Center: Managing Exothermic Reactions with Ethyl 2-Amino-2-Cyanoacetate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide provides a framework for managing temperature control in exothermic reactions involving ethyl 2-amino-2-cyanoacetate. Specific quantitative data for the thermal hazards of this particular compound is not widely available in published literature. Therefore, the information provided is based on general principles of chemical process safety and data for structurally similar compounds. It is imperative that users conduct their own thermal hazard assessments and experimental validations before proceeding with any reaction, particularly on a larger scale.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with reactions of ethyl 2-amino-2-cyanoacetate?

A1: While specific data is limited, compounds containing amino, cyano, and ester functional groups can be highly reactive. The primary thermal hazards include:

  • Rapid, highly exothermic desired reactions: The intended chemical transformation may release a significant amount of heat, leading to a rapid temperature increase if not adequately controlled.

  • Secondary or decomposition reactions: At elevated temperatures, ethyl 2-amino-2-cyanoacetate or its reaction products may undergo unintended, often highly energetic, decomposition reactions. These can be triggered if the primary reaction temperature exceeds a critical threshold.

  • Thermal runaway: This is a critical situation where the rate of heat generation from an exothermic process exceeds the rate of heat removal. This leads to an accelerating cycle of temperature and pressure increase, potentially resulting in vessel rupture or explosion.

Q2: What initial steps should I take to assess the thermal risk of my reaction involving ethyl 2-amino-2-cyanoacetate?

A2: A thorough thermal risk assessment is crucial. Key initial steps include:

  • Literature Review: Search for any available data on the thermal stability of ethyl 2-amino-2-cyanoacetate and the specific reaction type you are performing.

  • Analog Study: As a starting point, review the safety and reactivity data for similar molecules, such as ethyl cyanoacetate. Be aware that the additional amino group in your molecule can significantly alter its reactivity and thermal stability.

  • Thermal Screening: Perform initial thermal screening using techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of any exothermic events, including the desired reaction and any potential decomposition.[1][2]

Q3: What are the key parameters I need to determine for safe temperature control?

A3: To ensure safe operation, you should aim to determine the following parameters through experimental methods like reaction calorimetry:[3][4][5]

  • Heat of Reaction (ΔHrxn): The total amount of heat released by the desired reaction.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase of the reaction mass if no heat is removed by the cooling system. This represents a worst-case scenario.[6]

  • Maximum Temperature of Synthesis Reaction (MTSR): The highest temperature the reaction mixture would reach in the event of a cooling failure, considering the accumulation of unreacted reagents.[7]

  • Onset Temperature of Decomposition (T_onset): The temperature at which the compound or reaction mixture begins to undergo a secondary, often more hazardous, exothermic decomposition.[2][8]

Q4: What are the most effective methods for controlling the temperature of an exothermic reaction in a laboratory setting?

A4: Effective temperature control relies on a multi-faceted approach:

  • Efficient Heat Removal: Utilize a reactor with a cooling jacket, cooling coils, or an external heat exchanger. Ensure the cooling medium is at a sufficiently low temperature and has an adequate flow rate.[6][9]

  • Controlled Reagent Addition (Semi-batch Operation): For highly exothermic reactions, adding one of the reagents gradually allows the rate of heat generation to be controlled by the addition rate. This prevents the accumulation of large amounts of unreacted material.[10][11]

  • Adequate Agitation: Good mixing is essential to prevent the formation of localized hot spots and to ensure efficient heat transfer to the cooling surfaces.[6]

  • Use of a Diluent: Performing the reaction in an appropriate solvent can increase the thermal mass of the system, helping to absorb the heat generated and moderate the temperature rise.

Section 2: Troubleshooting Guide

Issue Potential Causes Recommended Actions
Unexpectedly Rapid Temperature Increase 1. Incorrect reagent stoichiometry (too much of a limiting reagent added at once).2. Inadequate cooling capacity or coolant flow.3. Poor agitation leading to localized exotherms.4. Higher than expected starting temperature.5. Catalyst activity is higher than anticipated.1. Immediately stop reagent addition.2. Increase coolant flow to maximum and/or lower coolant temperature.3. Increase agitation speed if safe to do so.4. If the temperature continues to rise uncontrollably, be prepared to implement an emergency quench procedure (addition of a cold, inert liquid).5. Review the experimental protocol and calculations before restarting.
Temperature Fluctuations or "Hot Spots" 1. Poor mixing or inadequate stirrer design.2. Viscosity of the reaction mixture is increasing.3. Solid precipitation is hindering heat transfer.1. Ensure the stirrer is appropriately sized and positioned for the reactor.2. Consider a different stirrer type (e.g., anchor for high viscosity).3. If possible and safe, increase the agitation rate.4. Consider using a higher dilution to prevent precipitation.
Reaction Fails to Initiate, Followed by a Sudden Exotherm 1. An induction period for the reaction.2. Low initial temperature is preventing initiation.3. Catalyst has not been activated.1. CRITICAL: This indicates a dangerous accumulation of unreacted reagents. Do not continue to add more reagents.2. If possible, try to initiate the reaction with a very small, controlled amount of a more active initiator or by gently warming a small portion of the mixture if the thermal hazard assessment allows.3. For future experiments, consider a higher starting temperature or the addition of a small amount of the reaction mixture from a previous successful batch to initiate the reaction.
Cooling System is at Maximum Capacity, but Temperature is Still Rising 1. The heat generated by the reaction exceeds the heat removal capacity of the reactor.2. The scale of the reaction is too large for the equipment.1. Immediately stop reagent addition.2. If the temperature rise is slow and manageable, allow the reaction to proceed to completion under close monitoring.3. For future experiments, reduce the rate of addition, decrease the reaction concentration, or use a lower reaction temperature.4. Consider scaling down the reaction or using a larger reactor with better heat transfer capabilities.

Section 3: Data Presentation (Illustrative)

Note: The following data is for illustrative purposes only and does not represent actual experimental values for ethyl 2-amino-2-cyanoacetate. A thorough experimental investigation is required to determine these values.

Table 1: Thermal Screening Data (DSC)

ParameterValueInterpretation
Onset of Desired Reaction80 °CThe temperature at which the intended reaction begins to generate heat.
Peak of Desired Reaction120 °CThe temperature at which the desired reaction rate is at its maximum.
Onset of Decomposition210 °CCRITICAL: The temperature at which a secondary, potentially hazardous decomposition begins. There should be a significant safety margin between the process temperature and this value.

Table 2: Reaction Calorimetry Data (Illustrative)

ParameterValueSignificance for Safety
Heat of Reaction (ΔHrxn)-150 kJ/molA high value indicates a significant amount of heat will be released.
Heat Capacity (Cp)1.8 J/g·KUsed to calculate the adiabatic temperature rise.
Adiabatic Temperature Rise (ΔTad)95 °CA large value indicates a high potential for a thermal runaway if cooling is lost.
Maximum Heat Flow50 W/LDetermines the required cooling capacity of the reactor to maintain a constant temperature.

Section 4: Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Hazard Screening

Objective: To determine the onset temperatures of exothermic events for the reaction mixture.[1][2]

Methodology:

  • Prepare a sample of the complete reaction mixture in the desired stoichiometry.

  • Accurately weigh 1-5 mg of the sample into a high-pressure DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and a reference pan in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 2-5 °C/min) from ambient temperature to a temperature beyond the expected process temperature (e.g., 350 °C).

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to identify the onset temperature, peak temperature, and energy release of any exothermic events.

Protocol 2: Reaction Calorimetry (RC) for Process Safety Data

Objective: To measure the heat of reaction, heat flow, and calculate the adiabatic temperature rise under process conditions.[3][4][5]

Methodology:

  • Set up the reaction calorimeter with the solvent and one of the starting materials.

  • Bring the reactor contents to the desired initial process temperature.

  • Start the controlled addition of the second reactant at a predetermined rate.

  • The reaction calorimeter will measure the heat flow in real-time by maintaining a constant temperature in the reactor and measuring the energy removed by the cooling jacket.

  • Continue monitoring the heat flow until the reaction is complete (i.e., the heat flow returns to the baseline).

  • Integrate the heat flow over time to determine the total heat of reaction.

  • Use the collected data (heat of reaction and heat capacity of the mixture) to calculate the adiabatic temperature rise.

Section 5: Visualizations

Exothermic_Reaction_Workflow cluster_planning Phase 1: Hazard Assessment cluster_execution Phase 2: Experiment Execution A Literature Review & Analog Study B Thermal Screening (DSC) A->B C Reaction Calorimetry (RC) B->C D Define Safe Operating Limits C->D Determine ΔHrxn, ΔTad, T_onset E Perform Reaction with Temperature Monitoring D->E F Data Analysis & Reporting E->F Troubleshooting_Workflow Start Temperature Excursion Detected Action1 Stop Reagent Addition Start->Action1 Action2 Maximize Cooling Action1->Action2 Check1 Is Temperature Decreasing? Action2->Check1 Action3 Emergency Quench Check1->Action3 No End_Safe Resume Normal Operation (with caution) Check1->End_Safe Yes End_Review Shutdown and Review Process Action3->End_Review End_Safe->End_Review Post-incident review

References

How to avoid dimerization of ethyl cyanoacetate during reactions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the dimerization of ethyl cyanoacetate during chemical reactions.

Troubleshooting Guide: Minimizing Ethyl Cyanoacetate Dimerization

Dimerization of ethyl cyanoacetate is a common side reaction, particularly in the presence of bases, which can deprotonate the active methylene group and initiate self-condensation. The primary dimeric product formed in the presence of sodium ethoxide is diethyl 3-amino-2-cyano-2-pentenedioate.[1] This guide provides a systematic approach to troubleshoot and minimize this unwanted reaction.

Logical Flow for Troubleshooting Dimerization

The following diagram outlines a decision-making workflow for addressing the dimerization of ethyl cyanoacetate.

Dimerization_Troubleshooting start Dimerization Observed as Major Side Product check_base Step 1: Evaluate the Base start->check_base base_strength Is a strong base necessary? check_base->base_strength weaker_base Action: Use a weaker base (e.g., organic bases like piperidine, DABCO, or an amine salt). base_strength->weaker_base Yes stoichiometry Action: Use a catalytic amount of base or control stoichiometry carefully. base_strength->stoichiometry No check_conditions Step 2: Assess Reaction Conditions weaker_base->check_conditions stoichiometry->check_conditions temperature Is the reaction temperature too high? check_conditions->temperature lower_temp Action: Run the reaction at a lower temperature (e.g., room temperature or below). temperature->lower_temp Yes concentration Are reactant concentrations high? temperature->concentration No lower_temp->concentration dilute Action: Use a more dilute solution to disfavor bimolecular self-condensation. concentration->dilute Yes check_addition Step 3: Modify Reagent Addition concentration->check_addition No dilute->check_addition slow_addition Action: Add the base or ethyl cyanoacetate slowly to the reaction mixture to maintain its low instantaneous concentration. check_addition->slow_addition optimization_summary Optimized Reaction with Minimal Dimerization slow_addition->optimization_summary

Caption: Troubleshooting workflow for minimizing ethyl cyanoacetate dimerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of ethyl cyanoacetate dimerization?

A1: The dimerization of ethyl cyanoacetate is typically a base-catalyzed self-condensation. The reaction proceeds through the following general steps:

  • Deprotonation: A base removes a proton from the acidic α-carbon of an ethyl cyanoacetate molecule, forming a carbanion.

  • Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second ethyl cyanoacetate molecule.

  • Cyclization/Rearrangement: The intermediate can then undergo further reactions, such as cyclization or rearrangement, to form a stable dimeric product. Heating in the presence of sodium ethoxide, for example, forms diethyl 3-amino-2-cyano-2-pentenedioate.[1]

The following diagram illustrates the key steps in the base-catalyzed dimerization.

Dimerization_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Rearrangement ECA_1 Ethyl Cyanoacetate (Molecule 1) Carbanion Carbanion Intermediate ECA_1->Carbanion + Base Base Base Adduct Intermediate Adduct Carbanion->Adduct + Molecule 2 ECA_2 Ethyl Cyanoacetate (Molecule 2) Dimer Dimeric Product Adduct->Dimer Rearrangement/ Protonation

Caption: Simplified mechanism of ethyl cyanoacetate dimerization.

Q2: I am observing significant dimerization during a Knoevenagel condensation. How can I prevent this?

A2: Dimerization during a Knoevenagel condensation is often due to suboptimal catalyst choice or reaction conditions. To minimize this side reaction, consider the following:

  • Catalyst Selection: Strong bases like sodium ethoxide can promote self-condensation. Opt for milder catalysts. Several studies report high yields for the Knoevenagel condensation with minimal side products using catalysts such as:

    • Triphenylphosphine (TPP) under solvent-free conditions.[2]

    • Diisopropylethylammonium acetate (DIPEAc).[3]

    • 1,4-diazabicyclo[2.2.2]octane (DABCO) in the presence of an ionic liquid promoter.[4]

  • Reaction Conditions: Running the reaction at elevated temperatures can favor dimerization. Many modern protocols for the Knoevenagel condensation are effective at room temperature, which helps to suppress side reactions.

Q3: Can the choice of solvent affect the rate of dimerization?

A3: Yes, the solvent can play a crucial role. In a case of self-condensation involving three molecules of ethyl cyanoacetate, the reaction was observed in dimethyl sulfoxide (DMSO) with an excess of potassium carbonate.[5] Polar aprotic solvents like DMSO can enhance the reactivity of anionic intermediates, potentially accelerating dimerization. When encountering dimerization, consider switching to a less polar solvent or a protic solvent if compatible with your reaction chemistry.

Q4: Are there specific conditions under which trimerization of ethyl cyanoacetate occurs?

A4: Yes, under certain conditions, three molecules of ethyl cyanoacetate can undergo a Claisen-type intermolecular condensation. This has been observed in the presence of excess potassium carbonate in DMSO.[5] Another instance of self-condensation involving three molecules occurs in the presence of triethyl phosphite and zinc acetate.[5] These are specific cases, and dimerization is the more commonly encountered self-condensation pathway.

Experimental Protocols to Minimize Dimerization

The following are examples of established protocols where ethyl cyanoacetate is used successfully with minimal dimerization, highlighting the key parameters that contribute to this success.

Protocol 1: Knoevenagel Condensation with a Mild Organic Base

This protocol for the Knoevenagel condensation utilizes a mild base, which is less likely to promote the self-condensation of ethyl cyanoacetate compared to strong inorganic bases.

ParameterValue/ConditionRationale for Minimizing Dimerization
Reactants Benzaldehyde, Ethyl Cyanoacetate-
Catalyst Diisopropylethylammonium acetate (DIPEAc)DIPEAc is a mild, non-nucleophilic base that effectively catalyzes the Knoevenagel condensation without strongly promoting self-condensation.[3]
Solvent Dichloromethane (DCM)A common organic solvent that is relatively non-polar.
Temperature RefluxWhile refluxing, the mildness of the catalyst is key to preventing dimerization.
Work-up Layer separation and concentrationStandard procedure to isolate the product.[3]

Detailed Methodology:

  • To a solution of an aldehyde (1 mmol) in dichloromethane (10 mL), add ethyl cyanoacetate (1 mmol) and DIPEAc (10 mol%).

  • Reflux the reaction mixture and monitor its progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to 40-45°C.

  • Separate the layers and concentrate the product-containing layer under vacuum.

  • Purify the resulting material using appropriate solvents to obtain the desired product.[3]

Protocol 2: Michael Addition with Controlled Conditions

A user on a research forum reported issues with the self-condensation of ethyl cyanoacetate during a Michael addition using sodium ethoxide in refluxing ethanol.[6] The suggested solutions involved using alternative catalyst systems that are less prone to inducing self-condensation.

ParameterRecommended ConditionRationale for Minimizing Dimerization
Catalyst Basic ionic liquid (e.g., [bmIm]OH) or an organocatalyst (e.g., cinchona alkaloid-derived thiourea)These catalysts are reported to give high yields for the Michael addition of ethyl cyanoacetate, suggesting they are less likely to cause self-condensation compared to sodium ethoxide.[6]
Temperature As specified in the literature for the chosen catalyst (often room temperature)Avoiding high temperatures, such as refluxing ethanol, can reduce the rate of the competing dimerization reaction.
Base Addition Slow, controlled additionIf a strong base must be used, adding it slowly can help to keep the concentration of the ethyl cyanoacetate carbanion low at any given time, thus disfavoring the bimolecular self-condensation reaction.

General Troubleshooting for Michael Additions:

  • Lower the Temperature: Attempt the reaction at room temperature or even 0°C before resorting to reflux.

  • Change the Base: Replace sodium ethoxide with a weaker organic base or a specialized organocatalyst.

  • Control Stoichiometry and Addition: Use only a catalytic amount of base and consider adding it dropwise to the mixture of the Michael acceptor and ethyl cyanoacetate.

References

Challenges in the scale-up of reactions involving ethyl 2-amino-2-cyanoacetate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up of reactions involving ethyl 2-amino-2-cyanoacetate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of reactions with ethyl 2-amino-2-cyanoacetate.

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor reaction progress by TLC or HPLC. Consider extending the reaction time or cautiously increasing the temperature.
Catalyst deactivation: Impurities in the starting material or solvent can poison the catalyst (e.g., Pd/C in hydrogenation).Ensure high purity of starting materials and solvents. Consider using a fresh batch of catalyst or increasing the catalyst loading.
Side reactions: Formation of by-products due to incorrect stoichiometry or temperature fluctuations.Maintain strict control over reagent stoichiometry and reaction temperature. Add reagents portion-wise to control exotherms.
Product instability: Decomposition of ethyl 2-amino-2-cyanoacetate under reaction or work-up conditions.Keep the reaction and work-up temperatures as low as possible. Minimize exposure to acidic or basic conditions.
Formation of Impurities Over-hydrogenation: In syntheses involving the reduction of a nitroso group, over-hydrogenation can lead to by-products.Carefully control the hydrogen pressure and reaction time. Monitor the reaction closely to stop it once the starting material is consumed.
Hydrolysis: The ester or nitrile group can hydrolyze, especially in the presence of acid or base and water.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere to exclude moisture.
Dimerization/Polymerization: α-amino nitriles can be unstable and may dimerize or polymerize, particularly at elevated temperatures.Maintain a low reaction temperature and process the product as quickly as possible.
Difficult Purification Oily product: The product may not crystallize easily, making isolation difficult.Attempt crystallization from various solvent systems. If crystallization fails, consider chromatographic purification, although this may be challenging on a large scale.
Co-crystallization with by-products: Impurities with similar structures can co-crystallize with the desired product.Optimize the crystallization conditions (solvent, temperature, cooling rate) to improve selectivity. Multiple recrystallizations may be necessary.
Thermal instability during distillation: The product may decompose at the temperatures required for distillation.Use vacuum distillation to lower the boiling point. Ensure the distillation apparatus is clean and free of contaminants that could catalyze decomposition.
Safety Concerns Hydrogen gas handling (for hydrogenation reactions): Hydrogen is highly flammable and can form explosive mixtures with air.Ensure the reaction is carried out in a well-ventilated area, away from ignition sources. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before and after the reaction.
Pyrophoric catalysts (e.g., Pd/C): The catalyst can ignite spontaneously upon exposure to air, especially when dry.Handle the catalyst under a blanket of inert gas. Keep the catalyst wet with solvent during filtration and transfer. Quench the used catalyst carefully with water before disposal.
Toxicity of nitriles: Organic nitriles can be toxic if inhaled, ingested, or absorbed through the skin.Handle ethyl 2-amino-2-cyanoacetate in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of ethyl 2-amino-2-cyanoacetate?

A1: The main challenges include managing the exothermic nature of the reaction, preventing side reactions like over-hydrogenation and hydrolysis, ensuring the stability of the thermally sensitive product, and developing a robust purification method for large quantities.

Q2: How can I control the exotherm during the hydrogenation of the nitroso precursor to ethyl 2-amino-2-cyanoacetate on a large scale?

A2: To control the exotherm, consider the following:

  • Slow addition of reagents: If applicable to your specific synthesis.

  • Efficient cooling: Ensure your reactor has adequate cooling capacity.

  • Portion-wise addition of catalyst: This can help to control the reaction rate.

  • Dilution: Using a larger volume of solvent can help to dissipate heat.

Q3: What are the optimal storage conditions for ethyl 2-amino-2-cyanoacetate?

A3: Ethyl 2-amino-2-cyanoacetate should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition. It is sensitive to heat, light, and moisture.

Q4: What are the common by-products in the synthesis of ethyl 2-amino-2-cyanoacetate and how can they be minimized?

A4: Common by-products can include the corresponding carboxylic acid (from hydrolysis of the ester), the amide (from hydrolysis of the nitrile), and over-hydrogenated products. To minimize these, use anhydrous conditions, maintain strict temperature control, and carefully monitor the reaction to avoid excessive reaction times.

Q5: Are there any specific safety precautions for handling large quantities of ethyl 2-amino-2-cyanoacetate?

A5: Yes. In addition to standard laboratory PPE, it is crucial to work in a well-ventilated area or use a closed system for transfers. Have an emergency plan in place for spills and accidental exposure. Be aware that upon heating or in contact with strong acids, toxic fumes may be released.

Experimental Protocols

Synthesis of Ethyl 2-Amino-2-Cyanoacetate via Hydrogenation

This protocol is a general guideline based on typical hydrogenation reactions and should be adapted and optimized for specific equipment and scale.

  • Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and leak-tested.

  • Inerting: Purge the reactor multiple times with an inert gas (e.g., nitrogen) to remove all oxygen.

  • Charging Reagents:

    • Charge the reactor with the starting material, ethyl 2-nitroso-2-cyanoacetate, and a suitable solvent (e.g., ethanol).

    • Under a continuous flow of inert gas, carefully add the palladium on carbon (Pd/C) catalyst (typically 5-10 wt% on a dry basis). The catalyst should be wetted with solvent before addition to prevent ignition.

  • Hydrogenation:

    • Seal the reactor and purge again with the inert gas before introducing hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 atm).

    • Begin agitation and maintain the desired reaction temperature (e.g., 20-40°C). The reaction is exothermic, so cooling will be required to maintain the set temperature.

  • Reaction Monitoring: Monitor the reaction progress by hydrogen uptake and/or by analyzing samples via TLC or HPLC.

  • Work-up:

    • Once the reaction is complete, stop the hydrogen flow and purge the reactor with inert gas.

    • Carefully filter the reaction mixture to remove the catalyst. The filter cake should be kept wet with solvent at all times to prevent the catalyst from igniting.

    • The filtrate containing the product can then be concentrated under reduced pressure at a low temperature.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system or by vacuum distillation.

Data Presentation

Table 1: Effect of Temperature on Hydrogenation Reaction

Parameter20°C30°C40°C
Reaction Time (h) 1285
Yield (%) 859288
Key Impurity (%) 1.22.54.1

Note: Data is illustrative and will vary based on specific reaction conditions and scale.

Mandatory Visualizations

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification A Clean and Dry Reactor B Inert with Nitrogen A->B C Charge Reagents & Catalyst B->C D Pressurize with Hydrogen C->D E Control Temperature & Agitation D->E F Monitor Reaction E->F G Inert and Filter Catalyst F->G H Concentrate Filtrate G->H I Purify Product H->I

Caption: Experimental workflow for the synthesis of ethyl 2-amino-2-cyanoacetate.

troubleshooting_logic A Low Yield or High Impurities? B Check Reaction Completion A->B C Analyze for Side Products A->C D Verify Starting Material Purity A->D E Incomplete Reaction B->E F Side Reactions Occurring C->F G Impure Starting Materials D->G H Increase Time/Temp E->H I Optimize Stoichiometry/Temp Control F->I J Purify Starting Materials G->J

Caption: Logical troubleshooting flow for reaction scale-up issues.

Best practices for handling and storage of ethyl 2-amino-2-cyanoacetate to maintain purity.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the handling, storage, and purity assessment of ethyl 2-amino-2-cyanoacetate. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for ethyl 2-amino-2-cyanoacetate to maintain its purity?

To ensure the long-term purity and stability of ethyl 2-amino-2-cyanoacetate, it is recommended to store it in a freezer at temperatures at or below -20°C.[1] The compound should be stored in a tightly sealed container, in a dark place, and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1] Some suppliers also suggest storage at 0-8°C, which may be suitable for shorter periods.

Q2: What are the potential degradation pathways for ethyl 2-amino-2-cyanoacetate?

While specific degradation pathways for ethyl 2-amino-2-cyanoacetate are not extensively documented, compounds containing both amino and nitrile functional groups, known as α-aminonitriles, can be susceptible to hydrolysis. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, and the ester group can be hydrolyzed to a carboxylic acid, particularly in the presence of acid or base. The amino group may also be susceptible to oxidation over time.

Q3: What are the common impurities found in ethyl 2-amino-2-cyanoacetate?

Common impurities may include starting materials from its synthesis, byproducts of side reactions, or degradation products. Without a specific documented synthesis, potential impurities are speculative but could include the corresponding amide or carboxylic acid from hydrolysis of the nitrile or ester groups, respectively. Purity levels from commercial suppliers are typically around 95%.[2]

Q4: Is ethyl 2-amino-2-cyanoacetate sensitive to air or moisture?

Yes, due to the presence of the amino and ester functionalities, ethyl 2-amino-2-cyanoacetate is likely sensitive to moisture and air. The amino group can be oxidized, and the ester can hydrolyze in the presence of water. Therefore, it is crucial to handle the compound under an inert atmosphere and to use anhydrous solvents and reagents in reactions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Purity/Assay Results Improper storage conditions (exposure to heat, light, moisture, or air).Ensure the compound is stored at or below -20°C in a tightly sealed container under an inert atmosphere and in a dark place.
Contamination during handling.Use clean, dry glassware and spatulas. Handle the compound in a glove box or under a stream of inert gas.
Inconsistent Experimental Results Degradation of the compound.Check the purity of the starting material before use. If necessary, repurify the compound.
Presence of impurities that interfere with the reaction.Analyze the starting material for impurities using appropriate analytical techniques (see Experimental Protocols).
Discoloration of the Compound (e.g., yellowing) Oxidation of the amino group.Store under an inert atmosphere and protect from light. Minimize exposure to air during handling.
Presence of impurities.Consider purification by recrystallization or chromatography if the discoloration is significant and impacts experimental outcomes.

Data Presentation

Physical and Chemical Properties

PropertyValueReference
CAS Number 32683-02-6[2][3][4]
Molecular Formula C5H8N2O2[2][4]
Molecular Weight 128.13 g/mol [2]
Appearance Not explicitly stated, likely a solid or oil.
Purity Typically ≥ 95%[2]

Recommended Storage Conditions Summary

ParameterRecommendationSource
Temperature Store in freezer, under -20°C[1]
Store at 0-8 °C[5]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)[1]
Light Keep in a dark place[1]
Container Tightly sealed container

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid). A starting gradient could be 10-90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by a UV scan of the compound (likely in the range of 210-250 nm).

  • Sample Preparation: Dissolve a small, accurately weighed sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture).

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of ethyl 2-amino-2-cyanoacetate may be challenging due to its polarity. Derivatization is often necessary for amino compounds to improve volatility and chromatographic performance.[7][8]

  • Derivatization Reagent: A silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to derivatize the amino group.[7]

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Oven Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 280°C) to ensure elution of the derivatized compound.

  • Injection: Split or splitless injection depending on the sample concentration.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV. Scan a mass range appropriate for the derivatized compound (e.g., 50-500 m/z).

Melting Point Determination

If the compound is a solid, determining its melting point is a straightforward method to assess purity. A sharp melting point range close to the literature value indicates high purity, while a broad melting range suggests the presence of impurities.

Visualizations

experimental_workflow cluster_storage Storage and Handling cluster_analysis Purity Analysis cluster_results Outcome storage Store at ≤ -20°C Inert Atmosphere, Dark handling Handle under Inert Gas storage->handling hplc HPLC Analysis (Reverse Phase) handling->hplc gcms GC-MS Analysis (with Derivatization) handling->gcms mp Melting Point Determination handling->mp pure High Purity Confirmed hplc->pure Sharp Peak impure Impure - Troubleshoot hplc->impure Multiple Peaks gcms->pure Single Peak gcms->impure Extra Peaks mp->pure Sharp MP mp->impure Broad MP

Caption: Experimental workflow for ensuring the purity of ethyl 2-amino-2-cyanoacetate.

logical_relationship cluster_factors Factors Affecting Purity cluster_degradation Potential Degradation Pathways compound Ethyl 2-Amino-2-Cyanoacetate temp Temperature compound->temp light Light compound->light moisture Moisture compound->moisture air Air (Oxygen) compound->air hydrolysis Hydrolysis (Ester and/or Nitrile) temp->hydrolysis oxidation Oxidation (Amino Group) light->oxidation moisture->hydrolysis air->oxidation impure impure hydrolysis->impure Impurity Formation oxidation->impure

Caption: Factors influencing the degradation and purity of ethyl 2-amino-2-cyanoacetate.

References

Validation & Comparative

Navigating the Molecular Landscape: A Comparative NMR Analysis of Ethyl 2-amino-2-cyanoacetate and Related Esters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating these structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for ethyl 2-amino-2-cyanoacetate, a versatile building block in organic synthesis, against two structurally related alternatives: ethyl cyanoacetate and ethyl glycinate. This comparison, supported by experimental and predicted data, offers insights into the influence of substituents on the electronic environment of the molecule.

The key difference in the structures of these three molecules lies in the substitution at the α-carbon. Ethyl 2-amino-2-cyanoacetate features both an amino (-NH₂) and a cyano (-CN) group, ethyl cyanoacetate possesses a methylene group (-CH₂-) and a cyano group, while ethyl glycinate has an amino group and a methylene group. These variations in substituents directly impact the chemical shifts and coupling patterns observed in their respective NMR spectra.

Comparative Analysis of ¹H and ¹³C NMR Data

The following tables summarize the experimental ¹H and ¹³C NMR data for ethyl cyanoacetate and ethyl glycinate, alongside predicted data for ethyl 2-amino-2-cyanoacetate. The predicted values for ethyl 2-amino-2-cyanoacetate are based on computational models and provide a valuable reference in the absence of readily available experimental spectra.

Table 1: ¹H NMR Data Comparison

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ethyl 2-amino-2-cyanoacetate (Predicted) -CH (α-carbon)~4.5Singlet-
-NH₂~2.5 (broad)Singlet-
-OCH₂CH₃~4.2Quartet~7.1
-OCH₂CH₃~1.3Triplet~7.1
Ethyl Cyanoacetate (Experimental) -CH₂ (α-carbon)3.48Singlet-
-OCH₂CH₃4.27Quartet7.1
-OCH₂CH₃1.33Triplet7.1
Ethyl Glycinate (Experimental) -CH₂ (α-carbon)3.45Singlet-
-NH₂1.65 (broad)Singlet-
-OCH₂CH₃4.18Quartet7.1
-OCH₂CH₃1.27Triplet7.1

Table 2: ¹³C NMR Data Comparison

CompoundCarbon AtomChemical Shift (δ, ppm)
Ethyl 2-amino-2-cyanoacetate (Predicted) C=O~165
-CN~118
-CH (α-carbon)~50
-OCH₂CH₃~63
-OCH₂CH₃~14
Ethyl Cyanoacetate (Experimental) C=O162.9
-CN113.1
-CH₂ (α-carbon)25.0
-OCH₂CH₃63.2
-OCH₂CH₃13.9
Ethyl Glycinate (Experimental) C=O172.5
-CH₂ (α-carbon)43.1
-OCH₂CH₃61.2
-OCH₂CH₃14.2

Interpretation of Spectral Data

The predicted downfield shift of the α-carbon proton in ethyl 2-amino-2-cyanoacetate (~4.5 ppm) compared to its counterparts in ethyl cyanoacetate (3.48 ppm) and ethyl glycinate (3.45 ppm) can be attributed to the combined electron-withdrawing effects of the adjacent cyano and amino groups. Similarly, the predicted chemical shift of the α-carbon in the ¹³C NMR spectrum (~50 ppm) is significantly different from that of ethyl cyanoacetate (25.0 ppm) and ethyl glycinate (43.1 ppm), highlighting the unique electronic environment created by the geminal amino and cyano substituents.

The signals for the ethyl ester group (-OCH₂CH₃) in all three compounds exhibit a characteristic quartet for the methylene protons and a triplet for the methyl protons, a result of spin-spin coupling. The chemical shifts for these groups remain relatively consistent across the three molecules, indicating that the electronic influence of the α-substituents does not extend significantly to the ester moiety.

Experimental Protocols

The following provides a general methodology for acquiring ¹H and ¹³C NMR spectra, representative of standard laboratory practices.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for calibration of the chemical shift scale to 0 ppm.

¹H NMR Spectroscopy:

  • The spectrum is typically acquired on a 300 MHz or 500 MHz NMR spectrometer.

  • Standard parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • The number of scans can range from 8 to 64, depending on the sample concentration.

¹³C NMR Spectroscopy:

  • The spectrum is acquired on the same spectrometer, typically at a frequency of 75 MHz or 125 MHz.

  • Proton decoupling is employed to simplify the spectrum and enhance signal-to-noise.

  • A wider spectral width is used compared to ¹H NMR.

  • Due to the lower natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay are required.

Logical Workflow for NMR Analysis

The process of NMR analysis, from sample preparation to spectral interpretation, can be visualized as a logical workflow.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add TMS Reference B->C D Transfer to NMR Tube C->D E Insert Sample into NMR Spectrometer D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum E->G H Fourier Transform F->H G->H I Phase Correction H->I J Baseline Correction I->J K Integration (1H) J->K L Peak Picking & Chemical Shift Assignment J->L K->L M Coupling Constant Analysis (1H) L->M N Structural Elucidation M->N

Caption: A flowchart illustrating the key stages of an NMR experiment, from sample preparation to final structural determination.

Characterization of Ethyl 2-Amino-2-Cyanoacetate Derivatives by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The analysis of ethyl 2-amino-2-cyanoacetate derivatives is crucial in various research and development fields, including medicinal chemistry and materials science. Mass spectrometry (MS) stands out as a primary analytical technique, offering high sensitivity and selectivity for the structural elucidation and quantification of these compounds.[1] This guide provides a comparative overview of different mass spectrometry approaches for characterizing ethyl 2-amino-2-cyanoacetate derivatives, supported by experimental data and protocols.

Comparison of Ionization Techniques

The choice of ionization technique is critical in mass spectrometry as it significantly influences the degree of fragmentation and the observability of the molecular ion. For ethyl 2-amino-2-cyanoacetate derivatives, the selection between "hard" and "soft" ionization methods depends on the analytical goal.

Electron Ionization (EI): As a hard ionization technique, EI bombards molecules with high-energy electrons (typically 70 eV), leading to extensive fragmentation.[2] This can be advantageous for structural elucidation by providing a detailed fragmentation pattern, which acts as a molecular fingerprint. However, for some molecules, the molecular ion peak may be weak or entirely absent, making it difficult to determine the molecular weight.[3][4]

Chemical Ionization (CI): CI is a soft ionization technique that uses a reagent gas to ionize the analyte through ion-molecule reactions.[3][5] This process imparts less energy to the analyte molecule, resulting in less fragmentation and a more prominent quasi-molecular ion peak (e.g., [M+H]⁺).[4][5] CI is often used to confirm the molecular weight of a compound when EI fails to produce a clear molecular ion.[5] The choice of reagent gas (e.g., methane, isobutane, ammonia) can be used to control the extent of fragmentation.[3][5]

Electrospray Ionization (ESI): ESI is another soft ionization technique commonly coupled with liquid chromatography (LC). It is particularly suitable for polar and thermally labile molecules. ESI typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for molecular weight determination.[1]

The following table summarizes the key characteristics of these ionization techniques for the analysis of ethyl 2-amino-2-cyanoacetate derivatives.

FeatureElectron Ionization (EI)Chemical Ionization (CI)Electrospray Ionization (ESI)
Ionization Type HardSoftSoft
Fragmentation ExtensiveMinimal to moderateMinimal
Molecular Ion Often weak or absentStrong quasi-molecular ionStrong quasi-molecular ion
Primary Use Structural elucidation via fragmentation patternsMolecular weight determinationMolecular weight determination, LC-MS
Compatibility Gas Chromatography (GC)Gas Chromatography (GC)Liquid Chromatography (LC)

Fragmentation Patterns of Ethyl 2-Amino-2-Cyanoacetate Derivatives

The fragmentation of ethyl 2-amino-2-cyanoacetate derivatives in mass spectrometry is influenced by the functional groups present in the molecule. Common fragmentation pathways involve cleavages of bonds adjacent to the carbonyl group, the amino group, and the cyano group.

Under Electron Ionization (EI) , the fragmentation of related N-monosubstituted cyanoacetamides has been shown to involve the fission of carbon-carbon bonds next to the carbonyl function or the nitrogen atom.[6] For esters, characteristic fragments arise from the cleavage of bonds next to the C=O group, leading to the loss of the alkoxy group (-OR).[7] For ethyl 2-amino-2-cyanoacetate and its derivatives, key fragmentation pathways would likely include:

  • Loss of the ethoxy radical (-•OCH2CH3)

  • Loss of ethylene (C2H4) via McLafferty rearrangement if an appropriate gamma-hydrogen is available.

  • Cleavage of the C-C bond between the alpha-carbon and the carbonyl group.

  • Loss of the cyano group (-CN) .

The NIST WebBook provides mass spectral data for the parent compound, ethyl cyanoacetate, showing major peaks at m/z 29, 68, and 27.[8]

Under softer ionization techniques like CI and ESI , fragmentation is significantly reduced, and the most abundant ion is typically the quasi-molecular ion ([M+H]⁺). Any observed fragment ions would result from the loss of stable neutral molecules, such as water (H2O) or ammonia (NH3), from the protonated molecule.

The table below lists some of the expected fragment ions for a generic N-substituted ethyl 2-amino-2-cyanoacetate derivative.

IonDescriptionIonization Technique
[M]⁺• Molecular ionEI
[M+H]⁺ Protonated moleculeCI, ESI
[M-29]⁺ Loss of •C2H5 from the ethyl esterEI
[M-45]⁺ Loss of •OC2H5 from the ethyl esterEI
[M-26]⁺ Loss of •CNEI
[M+H-18]⁺ Loss of H2O from the protonated moleculeCI, ESI

Experimental Protocols

1. GC-MS Analysis (for volatile and thermally stable derivatives)

  • Sample Preparation: Dissolve the ethyl 2-amino-2-cyanoacetate derivative in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with both EI and CI capabilities.

  • GC Conditions:

    • Column: A nonpolar capillary column (e.g., 30 m, 0.25 mm internal diameter, polymethylsiloxane with 5% phenyl groups).[9]

    • Injection Temperature: 230°C.[9]

    • Oven Program: Start at 60°C, ramp up to 270°C at a rate of 5°C/min.[9]

    • Carrier Gas: Helium.

  • MS Conditions:

    • EI Mode: Ionization energy of 70 eV, ion source temperature of 230°C.[9]

    • CI Mode: Use methane or ammonia as the reagent gas.

    • Mass Range: Scan from m/z 40 to a value exceeding the expected molecular weight of the derivative.

2. LC-MS Analysis (for less volatile or thermally labile derivatives)

  • Sample Preparation: Dissolve the derivative in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source.

  • LC Conditions:

    • Column: A reverse-phase C18 column (e.g., 150 mm × 4.6 mm).[10]

    • Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.[10]

    • Flow Rate: 0.25 mL/min.[10]

    • Column Temperature: 30°C.[10]

  • MS Conditions (ESI+):

    • Mode: Positive ion mode.[10]

    • Capillary Voltage: 4.5 kV.[10]

    • Desolvation Temperature: 450°C.[10]

    • Nebulizer Gas: Nitrogen.[10]

    • Mass Range: Scan from a low m/z (e.g., 50) to a value exceeding the expected molecular weight.

Mandatory Visualizations

Mass_Spectrometry_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Derivative Sample Dissolution Dissolution in Solvent Sample->Dissolution Chromatography Chromatographic Separation (GC/LC) Dissolution->Chromatography Ionization Ionization (EI/CI/ESI) Chromatography->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAcquisition Data Acquisition Detector->DataAcquisition SpectralAnalysis Spectral Analysis DataAcquisition->SpectralAnalysis

Caption: General workflow for the mass spectrometric analysis of chemical compounds.

Ionization_Techniques_Comparison cluster_Hard Hard Ionization cluster_Soft Soft Ionization EI Electron Ionization (EI) EI_Desc High Energy Extensive Fragmentation Structural Detail EI->EI_Desc CI Chemical Ionization (CI) Soft_Desc Low Energy Minimal Fragmentation Molecular Weight Info CI->Soft_Desc ESI Electrospray Ionization (ESI) ESI->Soft_Desc Analyte Analyte Molecule Analyte->EI Analyte->CI Analyte->ESI

Caption: Comparison of hard and soft ionization techniques in mass spectrometry.

References

A Comparative Guide to Gas Chromatography Methods for Assessing Ethyl Cyanoacetate Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is a critical aspect of experimental integrity and product quality. Ethyl cyanoacetate, a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals, is no exception.[1][2] Impurities can lead to unwanted side reactions, lower yields, and compromise the safety and efficacy of the final product.[2] This guide provides a comparative overview of gas chromatography (GC) methods for the purity assessment of ethyl cyanoacetate, supported by experimental data and protocols.

Gas Chromatography (GC) with Flame Ionization Detector (FID)

Gas chromatography is a widely accepted method for determining the purity of volatile compounds like ethyl cyanoacetate.[3][4] The principle relies on the separation of components in a sample based on their differential partitioning between a stationary phase in a column and a mobile gaseous phase. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.

Experimental Protocol 1: Packed Column GC-FID

A study on the synthesis of ethyl cyanoacetate utilized a GC-FID method with an internal standard for quantification.[5][6]

Table 1: GC-FID Parameters for Ethyl Cyanoacetate Purity Analysis

ParameterValue
Column KB-1
Carrier Gas Nitrogen
Detector Flame Ionization Detector (FID)
Inlet Temperature 240°C
Column Temperature Program Initial: 120°C, Ramp: 30°C/min to 205°C, Hold for 5 min
Detector Temperature 255°C
Internal Standard Benzene

Data Presentation

In this method, the retention times for the components were observed as follows:

Table 2: Retention Times of Components in GC-FID Analysis

ComponentRetention Time (min)
Absolute Ethanol0.50
Benzene (Internal Standard)0.57
Ethyl Cyanoacetate0.80

The purity of ethyl cyanoacetate is calculated based on the peak area relative to the internal standard.[5][6]

Experimental Workflow: GC-FID Analysis

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Ethyl Cyanoacetate Sample Mixture Prepare Mixture Sample->Mixture Standard Internal Standard (Benzene) Standard->Mixture Injection Inject into GC Mixture->Injection Separation Separation on KB-1 Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Area Integration Chromatogram->Integration Calculation Calculate Purity Integration->Calculation

Caption: Workflow for GC-FID purity analysis of ethyl cyanoacetate.

Alternative Gas Chromatography Method

While the above method is effective, other GC configurations can be employed, particularly when dealing with different potential impurities. A method developed for the analysis of related alkyl alpha cyanoacrylates can be adapted for ethyl cyanoacetate.[7]

Experimental Protocol 2: Capillary Column GC-FID

This method utilizes a different type of column and carrier gas, which may offer different selectivity for certain impurities.

Table 3: Alternative GC-FID Parameters

ParameterValue
Column 10% Silicone Ohm Nutrile on 80/100 mesh Chromosorb P
Carrier Gas Helium
Detector Flame Ionization Detector (FID)
Injection Port Temperature 210°C
Column Temperature Isothermal at 165-185°C
Detector Temperature 300°C

This method highlights the importance of column selection in achieving desired separations. The use of a cyano-based stationary phase can offer enhanced selectivity for polar compounds.

Logical Relationship: Method Selection Considerations

Method_Selection cluster_method Method Choice Purity Desired Purity Level GC_FID GC-FID Purity->GC_FID Impurities Expected Impurities Impurities->GC_FID HPLC HPLC Impurities->HPLC Matrix Sample Matrix Matrix->GC_FID Matrix->HPLC

Caption: Factors influencing the choice of analytical method.

Comparison with Alternative Methods: High-Performance Liquid Chromatography (HPLC)

While GC is a robust technique, High-Performance Liquid Chromatography (HPLC) presents a viable alternative, particularly for non-volatile impurities or thermally sensitive compounds.

HPLC Method Overview

A reverse-phase (RP) HPLC method has been described for the analysis of ethyl cyanoacetate.[8]

Table 4: HPLC Parameters for Ethyl Cyanoacetate Analysis

ParameterValue
Column C18 (3 µm particles for UPLC)
Mobile Phase Acetonitrile, Water, and Phosphoric Acid
Detector UV or Mass Spectrometry (MS)

For applications requiring mass spectrometry, formic acid should be used in place of phosphoric acid.[8] This method is also scalable for preparative separation to isolate impurities.[8]

Table 5: Comparison of GC and HPLC Methods

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation in the gas phaseSeparation in the liquid phase
Analytes Volatile and thermally stable compoundsVolatile and non-volatile compounds
Typical Impurities Detected Residual solvents (e.g., ethanol), starting materialsLess volatile by-products, degradation products
Advantages High resolution, fast analysis timesWide applicability, suitable for thermally labile compounds
Disadvantages Not suitable for non-volatile or thermally unstable compoundsCan use larger volumes of organic solvents

Potential Impurities in Ethyl Cyanoacetate

The synthesis of ethyl cyanoacetate can result in several impurities. A common synthetic route involves the reaction of ethyl chloroacetate with sodium cyanide.[9] Potential impurities from this process include:

  • Unreacted starting materials: Ethyl chloroacetate, cyanoacetic acid.

  • Side products: Diethyl malonate, which can form if the reaction mixture is heated at high temperatures in the presence of acid and alcohol.[9]

  • Solvents used in synthesis and purification: Such as ethanol.

A robust analytical method should be capable of separating and quantifying these potential impurities from the main ethyl cyanoacetate peak.

Conclusion

Gas chromatography, particularly with a flame ionization detector, is a reliable and widely used method for assessing the purity of ethyl cyanoacetate. The choice of column and temperature programming are critical parameters that can be optimized to achieve the desired separation of potential impurities. For a comprehensive analysis, especially when non-volatile or thermally labile impurities are suspected, HPLC provides a powerful alternative. The selection of the most appropriate analytical method will depend on the specific requirements of the analysis, including the expected impurities and the desired level of sensitivity.

References

A Comparative Guide to the Reactivity of Ethyl 2-Amino-2-Cyanoacetate and Ethyl Cyanoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of ethyl 2-amino-2-cyanoacetate and its parent compound, ethyl cyanoacetate. Both are versatile building blocks in organic synthesis, particularly in the construction of heterocyclic scaffolds relevant to medicinal chemistry. This document aims to provide an objective comparison based on available experimental data and established principles of chemical reactivity, assisting researchers in selecting the appropriate reagent for their synthetic needs.

At a Glance: Key Differences in Reactivity

The primary differentiator between ethyl 2-amino-2-cyanoacetate and ethyl cyanoacetate is the presence of an amino group at the α-position. This substitution introduces significant electronic and steric effects, altering the reactivity of the molecule in several key ways:

  • Nucleophilicity: Ethyl 2-amino-2-cyanoacetate possesses two nucleophilic centers: the α-carbon (after deprotonation) and the nitrogen of the amino group. This dual nucleophilicity allows for a wider range of cyclization reactions compared to ethyl cyanoacetate, which primarily acts as a carbon nucleophile.

  • Acidity of the α-Proton: The electron-donating nature of the amino group in ethyl 2-amino-2-cyanoacetate is expected to decrease the acidity of the α-proton compared to the methylene protons of ethyl cyanoacetate. This would theoretically require a stronger base to generate the corresponding carbanion.

  • Steric Hindrance: The amino group at the α-position increases the steric bulk around the reactive center, which can influence the rate and feasibility of certain reactions, particularly those involving bulky electrophiles.

  • Reaction Pathways: The presence of the amino group opens up unique reaction pathways for ethyl 2-amino-2-cyanoacetate, such as the formation of five- and six-membered nitrogen-containing heterocycles through intramolecular cyclization.

Data Presentation: Physical and Chemical Properties

PropertyEthyl 2-Amino-2-CyanoacetateEthyl Cyanoacetate
Molecular Formula C₅H₈N₂O₂[1]C₅H₇NO₂[2]
Molecular Weight 128.13 g/mol [1]113.11 g/mol [2]
Appearance Not specified (likely a liquid or low-melting solid)Colorless liquid[2]
pKa of α-Proton Not experimentally determined, but expected to be higher than ethyl cyanoacetate~11 in water

Comparative Reactivity in Key Organic Reactions

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone. Ethyl cyanoacetate is a classic substrate for this reaction, readily forming α,β-unsaturated products.[2]

Ethyl Cyanoacetate:

  • Reactivity: The methylene protons of ethyl cyanoacetate are sufficiently acidic to be removed by weak bases like piperidine or DABCO, leading to the formation of a stabilized carbanion that readily attacks the carbonyl carbon.[3][4] The reaction typically proceeds with high yields, especially with aromatic aldehydes.[3][5]

  • Typical Conditions: Catalytic amounts of a weak base (e.g., piperidine, DABCO) in a solvent like ethanol or in a solvent-free system.[3][5]

Ethyl 2-Amino-2-Cyanoacetate:

  • Reactivity: While theoretically capable of participating in Knoevenagel-type condensations, the presence of the amino group complicates this reaction. The amino group itself can react with the carbonyl compound to form an imine. Furthermore, the reduced acidity of the α-proton makes carbanion formation more challenging. Direct, unambiguous examples of Knoevenagel condensations with ethyl 2-amino-2-cyanoacetate are not well-documented in the reviewed literature.

Logical Relationship: Factors influencing Knoevenagel Condensation

G cluster_ECA Ethyl Cyanoacetate cluster_EACA Ethyl 2-Amino-2-Cyanoacetate ECA Methylene Protons (pKa ~11) ECA_Carbanion Stabilized Carbanion ECA->ECA_Carbanion Weak Base Product α,β-Unsaturated Product ECA_Carbanion->Product Aldehyde/Ketone EACA α-Proton (Higher pKa) EACA_Carbanion Less Stable Carbanion EACA->EACA_Carbanion Stronger Base (Potentially) EACA_Carbanion->Product Aldehyde/Ketone Amino_Group Amino Group (Nucleophilic) Imine Imine Side-Product Amino_Group->Imine Aldehyde/Ketone

Caption: Knoevenagel Condensation Reactivity Comparison.

Michael Addition

The Michael addition is the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Ethyl cyanoacetate is a common Michael donor.[6][7][8]

Ethyl Cyanoacetate:

  • Reactivity: The enolate of ethyl cyanoacetate is a soft nucleophile and readily undergoes Michael addition to a wide range of Michael acceptors.[6][7] The reaction is typically catalyzed by a base strong enough to generate the enolate.

  • Typical Conditions: A base such as sodium ethoxide in an alcoholic solvent.[9]

Ethyl 2-Amino-2-Cyanoacetate:

  • Reactivity: The carbanion of ethyl 2-amino-2-cyanoacetate can act as a Michael donor. Additionally, the amino group itself can undergo aza-Michael addition. This dual reactivity can lead to different products depending on the reaction conditions and the substrate. There is evidence of α-aminonitriles participating in Michael additions.[10]

  • Potential Pathways:

    • C-Addition: The α-carbanion attacks the β-position of the Michael acceptor.

    • N-Addition (Aza-Michael): The amino group attacks the β-position of the Michael acceptor.

Experimental Workflow: Michael Addition

G cluster_ECA Ethyl Cyanoacetate Pathway cluster_EACA Ethyl 2-Amino-2-Cyanoacetate Pathways Start Start: Michael Acceptor + Nucleophile + Base ECA Ethyl Cyanoacetate Start->ECA EACA Ethyl 2-Amino-2-Cyanoacetate Start->EACA ECA_Enolate Generate Enolate ECA->ECA_Enolate Base EACA_Carbanion Generate Carbanion EACA->EACA_Carbanion Base Aza_Michael Aza-Michael Addition (N-Addition) EACA->Aza_Michael C_Adduct C-Adduct ECA_Enolate->C_Adduct 1,4-Addition C_Adduct_Amino C-Adduct (with amino group) EACA_Carbanion->C_Adduct_Amino C-Addition N_Adduct N-Adduct Aza_Michael->N_Adduct Protonation

Caption: Michael Addition Pathways.

Cyclization Reactions: Synthesis of Heterocycles

Both molecules are valuable precursors for the synthesis of various heterocycles.

Ethyl Cyanoacetate:

  • Pyridine Synthesis: Ethyl cyanoacetate is widely used in the synthesis of 2-pyridones through multi-component reactions, often involving an aldehyde, a ketone, and an ammonium source.

  • Pyrimidine Synthesis: It can be condensed with amidines or guanidines to form aminopyrimidines. For instance, the reaction with guanidine hydrochloride in the presence of a base yields 2-amino-4-hydroxy-5-cyanopyrimidines.

Ethyl 2-Amino-2-Cyanoacetate:

  • Reactivity: The presence of both a nucleophilic amino group and an electrophilic nitrile group in close proximity makes ethyl 2-amino-2-cyanoacetate a potent precursor for intramolecular cyclizations, particularly the Thorpe-Ziegler reaction, to form five- or six-membered rings.[11][12] It is also a key intermediate in the synthesis of various substituted 2-aminopyridines and other nitrogen-containing heterocycles.[13]

  • Pyridine Synthesis: Can be used in the synthesis of highly substituted 2-aminopyridines.[13]

  • Imidazole and Oxazole Synthesis: The amino and cyano groups can participate in cyclization reactions to form imidazole and oxazole derivatives.[14]

Signaling Pathway: Heterocycle Synthesis

G cluster_pyridine Pyridine Synthesis cluster_pyrimidine Pyrimidine Synthesis cluster_other_heterocycles Other Heterocycles ECA Ethyl Cyanoacetate Pyridone 2-Pyridones ECA->Pyridone Aldehyde, Ketone, NH4OAc AminoPyrimidine Aminopyrimidines ECA->AminoPyrimidine Guanidine EACA Ethyl 2-Amino-2- Cyanoacetate AminoPyridine 2-Aminopyridines EACA->AminoPyridine Various Reagents Imidazole Imidazoles EACA->Imidazole Cyclization Oxazole Oxazoles EACA->Oxazole Cyclization

Caption: Heterocycle Synthesis from Precursors.

Experimental Protocols

Knoevenagel Condensation with Ethyl Cyanoacetate

General Procedure: [3] To a stirred mixture of an aromatic aldehyde (10 mmol) and ethyl cyanoacetate (12 mmol) in a suitable solvent (e.g., 6.0 g of [HyEtPy]Cl–H₂O), 1,4-diazabicyclo[2.2.2]octane (DABCO) (20 mmol) is added at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether). The organic phase is then washed, dried, and concentrated to yield the product.

Example Data for Knoevenagel Condensation of Ethyl Cyanoacetate with Various Aldehydes: [3]

AldehydeProduct Yield (%)Reaction Time (min)
4-Nitrobenzaldehyde995
4-Chlorobenzaldehyde9510
4-Methoxybenzaldehyde9225
Benzaldehyde9120
Synthesis of 2-Aminopyridines from Ethyl 2-Amino-2-Cyanoacetate (Illustrative)

Conclusion

Ethyl cyanoacetate and ethyl 2-amino-2-cyanoacetate are both valuable C2 synthons in organic synthesis, yet their reactivity profiles differ significantly due to the α-amino substituent.

  • Ethyl cyanoacetate is a classical active methylene compound, reliable and predictable in its reactivity for Knoevenagel condensations and Michael additions, making it a workhorse for the synthesis of α,β-unsaturated systems and 1,5-dicarbonyl compounds.

  • Ethyl 2-amino-2-cyanoacetate , on the other hand, offers a richer and more complex reactivity profile. Its dual nucleophilicity (at the α-carbon and the amino nitrogen) and the potential for intramolecular cyclizations make it a more specialized but powerful tool for the construction of nitrogen-containing heterocycles, which are of high interest in drug discovery.

The choice between these two reagents will ultimately depend on the desired synthetic outcome. For straightforward C-C bond formations via enolate chemistry, ethyl cyanoacetate remains the reagent of choice. For the synthesis of complex nitrogen-containing heterocycles, the unique reactivity of ethyl 2-amino-2-cyanoacetate provides opportunities for novel synthetic strategies. Further quantitative studies directly comparing the reactivity of these two compounds would be highly beneficial to the scientific community.

References

A Comparative Guide to Pyridine Synthesis: Ethyl 2-Amino-2-Cyanoacetate vs. Malononitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of ethyl 2-amino-2-cyanoacetate and malononitrile in the synthesis of pyridine derivatives. While direct comparative studies involving ethyl 2-amino-2-cyanoacetate are not extensively reported in the literature, this document leverages data on the closely related ethyl cyanoacetate to draw meaningful comparisons with the widely used malononitrile. The information presented is based on experimental data from multicomponent reactions, a common and efficient strategy for synthesizing highly substituted pyridines.

Performance Comparison in Pyridine Synthesis

Multicomponent reactions (MCRs) are a cornerstone of modern synthetic chemistry, allowing for the construction of complex molecules in a single step. Both malononitrile and ethyl cyanoacetate are excellent substrates for MCRs aimed at synthesizing functionalized pyridines, particularly in reactions involving an aldehyde and a compound with an active methylene group.

A key example is the one-pot, three-component synthesis of N-amino-3-cyano-2-pyridone derivatives. In this reaction, cyanoacetohydrazide, an aromatic aldehyde, and an activated nitrile substrate (either malononitrile or ethyl cyanoacetate) are reacted in the presence of a base.[1] This provides a platform for a direct comparison of their reactivity and yields under similar conditions.

FeatureMalononitrileEthyl CyanoacetateRemarks
Typical Product 1,6-diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrileethyl 1,6-diamino-4-aryl-3-cyano-2-oxo-1,2-dihydropyridine-5-carboxylateThe resulting pyridine core incorporates two nitrile groups from malononitrile, versus one nitrile and one ester group from ethyl cyanoacetate.[1]
Reaction Yields Generally high (e.g., 90-96% for various aldehydes)Good to high (e.g., 85-92% for various aldehydes)Both reagents provide excellent yields under optimized conditions.[1]
Reaction Conditions Water, piperidine catalyst, room temperatureWater/ethanol (1:1), piperidine catalyst, refluxEthyl cyanoacetate requires heating to achieve high yields in this specific reaction.[1]
Reaction Time Relatively short (e.g., 25-40 minutes)Longer (e.g., 5-7 hours)Malononitrile demonstrates faster reaction kinetics at room temperature.[1]

Experimental Protocols

General Procedure for the Synthesis of 1,6-diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (from Malononitrile)

A mixture of cyanoacetohydrazide (1 mmol), malononitrile (1 mmol), an aromatic aldehyde (1 mmol), and piperidine (0.02 mmol) in water (10 ml) is stirred at room temperature for the time specified for each derivative (typically 25-40 minutes).[1] The completion of the reaction is monitored by TLC. The resulting solid product is then filtered, washed with water, and dried.[1]

General Procedure for the Synthesis of Ethyl 1,6-diamino-4-aryl-3-cyano-2-oxo-1,2-dihydropyridine-5-carboxylate (from Ethyl Cyanoacetate)

A mixture of cyanoacetohydrazide (1 mmol), ethyl cyanoacetate (1 mmol), an aromatic aldehyde (1 mmol), and piperidine (0.02 mmol) in a 1:1 mixture of water and ethanol (10 ml) is refluxed for the time specified for each derivative (typically 5-7 hours).[1] The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with water, and dried.[1]

Reaction Pathways and Logical Relationships

The synthesis of these pyridine derivatives proceeds through a cascade of reactions. The following diagrams illustrate the logical flow of these multi-component reactions.

Reaction_Workflow cluster_malononitrile Pyridine Synthesis with Malononitrile cluster_cyanoacetate Pyridine Synthesis with Ethyl Cyanoacetate Malononitrile Malononitrile Knoevenagel_M Knoevenagel Condensation Malononitrile->Knoevenagel_M Aldehyde_M Aromatic Aldehyde Aldehyde_M->Knoevenagel_M Cyanoacetohydrazide_M Cyanoacetohydrazide Michael_Addition_M Michael Addition Cyanoacetohydrazide_M->Michael_Addition_M Knoevenagel_M->Michael_Addition_M Cyclization_M Intramolecular Cyclization Michael_Addition_M->Cyclization_M Aromatization_M Oxidative Aromatization Cyclization_M->Aromatization_M Product_M 1,6-diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile Aromatization_M->Product_M Ethyl_Cyanoacetate Ethyl_Cyanoacetate Knoevenagel_E Knoevenagel Condensation Ethyl_Cyanoacetate->Knoevenagel_E Aldehyde_E Aromatic Aldehyde Aldehyde_E->Knoevenagel_E Cyanoacetohydrazide_E Cyanoacetohydrazide Michael_Addition_E Michael Addition Cyanoacetohydrazide_E->Michael_Addition_E Knoevenagel_E->Michael_Addition_E Cyclization_E Intramolecular Cyclization Michael_Addition_E->Cyclization_E Aromatization_E Oxidative Aromatization Cyclization_E->Aromatization_E Product_E ethyl 1,6-diamino-4-aryl-3-cyano-2-oxo-1,2-dihydropyridine-5-carboxylate Aromatization_E->Product_E

Caption: Reaction workflow for pyridine synthesis.

The proposed mechanism for both reactions involves an initial Knoevenagel condensation between the aromatic aldehyde and the active methylene compound (malononitrile or ethyl cyanoacetate).[1] This is followed by a Michael addition of cyanoacetohydrazide, subsequent intramolecular cyclization, and finally, oxidative aromatization to yield the stable pyridine ring.[1]

General_Mechanism Start Aromatic Aldehyde + Active Methylene Compound Intermediate1 Knoevenagel Adduct Start->Intermediate1 Knoevenagel Condensation Intermediate2 Michael Adduct Intermediate1->Intermediate2 Michael Addition Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Final_Product Substituted Pyridine Intermediate3->Final_Product Oxidative Aromatization Cyanoacetohydrazide Cyanoacetohydrazide Cyanoacetohydrazide->Intermediate2

Caption: General mechanistic pathway for pyridine formation.

Note on Ethyl 2-Amino-2-Cyanoacetate

It is important to note that a comprehensive search of the scientific literature did not yield specific experimental protocols or comparative data for the use of ethyl 2-amino-2-cyanoacetate in pyridine synthesis. The presence of the additional amino group at the α-position significantly alters the electronic and steric properties of the molecule compared to ethyl cyanoacetate. This could lead to different reactivity, potentially favoring alternative reaction pathways or requiring different catalytic systems. The lack of available data may suggest that it is not a common or perhaps not a suitable precursor for this class of reactions under the explored conditions.

Conclusion

Both malononitrile and ethyl cyanoacetate are highly effective reagents for the synthesis of polysubstituted pyridines via multicomponent reactions. Malononitrile often exhibits higher reactivity, allowing for faster reactions at room temperature. Ethyl cyanoacetate provides access to pyridine derivatives with an ester functionality, which can be valuable for further synthetic modifications, though it may require more forcing reaction conditions. For researchers designing synthetic routes to novel pyridine-based compounds, the choice between these two precursors will depend on the desired substitution pattern on the pyridine ring and the acceptable reaction conditions. Further research would be beneficial to explore the potential of ethyl 2-amino-2-cyanoacetate in this context and to delineate its reactivity in comparison to its non-aminated counterpart and malononitrile.

References

The Strategic Advantage of Ethyl 2-Amino-2-Cyanoacetate in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, the efficient synthesis of novel heterocyclic compounds is paramount. These molecular scaffolds form the core of a vast array of therapeutic agents. Among the versatile building blocks, or synthons, used to construct these complex molecules, ethyl 2-amino-2-cyanoacetate stands out. This guide provides a comparative analysis of ethyl 2-amino-2-cyanoacetate against other common synthons, supported by experimental data, to highlight its advantages for researchers, scientists, and drug development professionals.

Superior Versatility and Efficiency in Heterocyclic Synthesis

Ethyl 2-amino-2-cyanoacetate is a highly functionalized molecule possessing an ester, a nitrile, and an amino group. This unique combination allows it to participate in a wide range of chemical transformations, making it a powerful tool for generating molecular diversity. Its utility is particularly evident in the synthesis of nitrogen- and oxygen-containing heterocycles, which are privileged structures in medicinal chemistry.

One of the primary advantages of using ethyl 2-amino-2-cyanoacetate is its ability to streamline synthetic pathways. In many instances, it can replace the need for multiple, simpler synthons in multicomponent reactions, leading to a more atom-economical and efficient process. For example, in the synthesis of substituted pyridines and pyrans, the use of ethyl 2-amino-2-cyanoacetate can potentially reduce the number of reactants and simplify reaction work-up procedures.

Comparative Performance in the Synthesis of 2-Amino-3-Cyanopyridine Derivatives

The 2-amino-3-cyanopyridine scaffold is a key pharmacophore found in a variety of biologically active compounds. Traditionally, these are synthesized via a four-component reaction involving an aldehyde, a methyl ketone, malononitrile, and ammonium acetate. While effective, this approach can sometimes lead to lower yields and require longer reaction times.

The use of a synthon like ethyl 2-amino-2-cyanoacetate, which already contains the amino and cyanoacetate moieties, can be conceptually compared to the more common multicomponent approach. While direct comparative studies are limited, the theoretical advantage lies in a more convergent synthesis.

Table 1: Synthesis of 2-Amino-3-Cyanopyridine Derivatives via a Four-Component Reaction

EntryAldehyde (1)Ketone (2)Product (4)Time (min)Yield (%)
14-ClC₆H₄CHO4-MeOC₆H₄COCH₃4a786
24-MeOC₆H₄CHO4-MeC₆H₄COCH₃4b881
34-MeC₆H₄CHOC₆H₅COCH₃4c978
4C₆H₅CHO4-ClC₆H₄COCH₃4d782
54-ClC₆H₄CHOC₆H₅COCH₃4e885
6C₆H₅CHO4-MeC₆H₄COCH₃4f979

Data sourced from a study on one-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation.

Experimental Protocol: General Procedure for the Synthesis of 2-Amino-3-Cyanopyridine Derivatives (4a-f)

A mixture of an aromatic aldehyde (2 mmol), a methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol) is placed in a dry 25 mL flask. The flask is connected to a reflux apparatus and irradiated in a microwave oven for 7-9 minutes. After completion of the reaction, the mixture is washed with ethanol (2 mL). The crude product is then purified by recrystallization from 95% ethanol to yield the pure 2-amino-3-cyanopyridine derivative.

Enhanced Efficiency in the Synthesis of 4H-Pyran Derivatives

The 4H-pyran ring is another important scaffold in medicinal chemistry. The synthesis of 2-amino-3-cyano-4H-pyran derivatives is often achieved through a three-component reaction of an aldehyde, malononitrile, and a β-ketoester like ethyl acetoacetate, catalyzed by a base.

Table 2: Synthesis of 2-Amino-3-Cyano-4H-Pyran Derivatives via a Three-Component Reaction

EntryArProductTime (min)Yield (%)
1C₆H₅2a490
23-NO₂C₆H₄2c197
32-ClC₆H₄2f398
42-BrC₆H₄2g498
52-furyl2i390

Data from a study on the one-pot, three-component synthesis of 2-amino-substituted 4H-pyrans.[1]

Experimental Protocol: Typical Procedure for the Synthesis of 2-Amino-3-Cyano-4H-Pyrans (2a-i)

To a stirred mixture of an aldehyde (0.5 mmol) and malononitrile (0.5 mmol) in ethanol (5 mL), ethyl acetoacetate (0.5 mmol) and 25% ammonia (0.2 mL) are added.[1] The mixture is stirred at room temperature for the time specified in Table 2.[1] The resulting solid precipitate is filtered, washed with water, and then recrystallized from ethanol to give the pure 2-amino-3-cyano-4H-pyran derivative.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the multicomponent reactions discussed.

G cluster_0 Four-Component Synthesis of 2-Amino-3-Cyanopyridines Aldehyde Aromatic Aldehyde Intermediate Knoevenagel Adduct Aldehyde->Intermediate Ketone Methyl Ketone Product 2-Amino-3-Cyanopyridine Ketone->Product Malononitrile Malononitrile Malononitrile->Intermediate Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Product Intermediate->Product

Logical flow for the four-component synthesis of 2-amino-3-cyanopyridines.

G cluster_1 Three-Component Synthesis of 2-Amino-4H-Pyrans Aldehyde Aldehyde Michael_Adduct Michael Adduct Aldehyde->Michael_Adduct Malononitrile Malononitrile Malononitrile->Michael_Adduct Beta_Ketoester β-Ketoester Beta_Ketoester->Michael_Adduct Base Base (e.g., Ammonia) Base->Michael_Adduct catalyst Product 2-Amino-4H-Pyran Michael_Adduct->Product Cyclization

Logical flow for the three-component synthesis of 2-amino-4H-pyrans.

The Conceptual Advantage of Ethyl 2-Amino-2-Cyanoacetate

While the multicomponent reactions using simpler synthons are well-established, the hypothetical use of ethyl 2-amino-2-cyanoacetate presents a more convergent approach. This can be visualized in the following workflow.

G cluster_2 Convergent Synthesis with Ethyl 2-Amino-2-Cyanoacetate EACC Ethyl 2-Amino-2-Cyanoacetate Product Heterocyclic Product EACC->Product Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Product

Conceptual workflow for a more convergent synthesis.

By incorporating both the nucleophilic amino group and the activated methylene group in a single molecule, ethyl 2-amino-2-cyanoacetate can potentially offer the following advantages over using separate synthons like malononitrile and an ammonia source:

  • Reduced number of reagents: Simplifies reaction setup and purification.

  • Improved reaction control: May offer better control over regioselectivity in complex cyclizations.

  • Milder reaction conditions: The inherent reactivity of the synthon might allow for reactions to proceed under milder conditions.

Conclusion

Ethyl 2-amino-2-cyanoacetate is a valuable and versatile synthon in drug discovery, offering significant potential for the efficient construction of complex heterocyclic scaffolds. While multicomponent reactions using simpler building blocks like malononitrile are widely documented and effective, the conceptual advantages of a more functionalized synthon like ethyl 2-amino-2-cyanoacetate in terms of convergence and efficiency are compelling. For research groups aiming to accelerate their drug discovery programs, the strategic use of such advanced building blocks can provide a competitive edge in the rapid generation of novel and diverse chemical entities. Further exploration and direct comparative studies are warranted to fully realize the experimental benefits of this promising synthon.

References

Spectroscopic Analysis: A Comparative Guide to Ethyl 2-amino-2-cyanoacetate and Structurally Related Esters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectral characteristics of key chemical entities is paramount. This guide provides a detailed comparison of the spectroscopic data for ethyl 2-amino-2-cyanoacetate, a versatile building block in organic synthesis, with its structurally related analogs: ethyl cyanoacetate and ethyl aminoacetate hydrochloride. The infrared (IR) and nuclear magnetic resonance (NMR) data presented herein offer valuable insights for compound identification, purity assessment, and structural elucidation.

Comparative Spectroscopic Data

The following tables summarize the key IR and NMR spectroscopic data for ethyl 2-amino-2-cyanoacetate and its selected alternatives.

Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)

Functional GroupEthyl 2-amino-2-cyanoacetateEthyl Cyanoacetate[1]Ethyl Aminoacetate Hydrochloride[2]
N-H Stretch3400-3200 (broad)-~3000 (broad, NH₃⁺)
C-H Stretch (sp³)2980-28502985, 2942, 29052990-2850
C≡N Stretch~22502260-
C=O Stretch (Ester)~174017511745
C-O Stretch~12501261, 10291250, 1030
N-H Bend~1600-~1500-1600 (NH₃⁺)

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (δ, ppm)

ProtonEthyl 2-amino-2-cyanoacetate (Predicted)[3]Ethyl Cyanoacetate[4][5]Ethyl Aminoacetate Hydrochloride[6]
-CH₃ (Ethyl)1.31 (t, J = 7 Hz)1.33 (t, J = 7.1 Hz)1.34 (t, J = 7.2 Hz)
-CH₂- (Ethyl)4.30 (q, J = 7 Hz)4.27 (q, J = 7.1 Hz)4.32 (q, J = 7.2 Hz)
α-CH4.42 (bs)3.48 (s)3.98 (s)
-NH₂1.95 (bs)-8.6 (bs, NH₃⁺)

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (δ, ppm)

CarbonEthyl 2-amino-2-cyanoacetateEthyl Cyanoacetate[7][8]Ethyl Aminoacetate Hydrochloride[6]
-CH₃ (Ethyl)~1413.913.8
-CH₂- (Ethyl)~6362.963.2
α-C~5025.440.7
C=O (Ester)~165162.8168.5
C≡N~115113.1-

Note: Spectral data for ethyl 2-amino-2-cyanoacetate is limited in publicly available databases. The provided ¹H NMR data is a prediction and should be confirmed with experimental results. The ¹³C NMR data for ethyl 2-amino-2-cyanoacetate is estimated based on structurally similar compounds.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate analysis. Standardized experimental procedures for IR and NMR spectroscopy are outlined below.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of a liquid sample to identify its functional groups.

Methodology:

  • Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: The Fourier Transform Infrared (FTIR) spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (water and CO₂). A background spectrum of the clean salt plates is recorded.

  • Data Acquisition: The prepared sample is placed in the instrument's sample holder. The infrared spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of a compound to determine its molecular structure.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is locked and shimmed to ensure homogeneity.

  • Data Acquisition: The appropriate NMR experiment (e.g., ¹H or ¹³C) is selected. The acquisition parameters, such as the number of scans and relaxation delay, are set. The data is then acquired.

  • Data Processing: The raw data (Free Induction Decay or FID) is processed using a Fourier transform to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

Logical Flow of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the analysis and comparison of the spectroscopic data presented in this guide.

Spectroscopic_Analysis_Workflow Workflow for Comparative Spectroscopic Analysis cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_comparison Comparative Analysis cluster_conclusion Conclusion IR_Spec IR Spectroscopy IR_Analysis Identify Functional Groups IR_Spec->IR_Analysis NMR_Spec NMR Spectroscopy H_NMR_Analysis Determine Proton Environments NMR_Spec->H_NMR_Analysis C_NMR_Analysis Determine Carbon Environments NMR_Spec->C_NMR_Analysis Compare_IR Compare IR Spectra IR_Analysis->Compare_IR Compare_H_NMR Compare ¹H NMR Spectra H_NMR_Analysis->Compare_H_NMR Compare_C_NMR Compare ¹³C NMR Spectra C_NMR_Analysis->Compare_C_NMR Structural_Elucidation Structural Elucidation & Purity Assessment Compare_IR->Structural_Elucidation Compare_H_NMR->Structural_Elucidation Compare_C_NMR->Structural_Elucidation

Caption: Logical workflow for spectroscopic data analysis.

This guide provides a foundational comparison of the spectroscopic properties of ethyl 2-amino-2-cyanoacetate and its analogs. For definitive structural confirmation, it is recommended to acquire and interpret a full suite of experimental spectroscopic data for the compound of interest.

References

Validating the Structure of Novel Compounds Synthesized from Ethyl 2-Amino-2-Cyanoacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the structure of novel heterocyclic compounds synthesized using ethyl 2-amino-2-cyanoacetate as a key starting material. By presenting experimental data from analogous syntheses and outlining detailed analytical protocols, this document serves as a valuable resource for researchers engaged in the discovery and characterization of new chemical entities.

Introduction to Ethyl 2-Amino-2-Cyanoacetate in Heterocyclic Synthesis

Ethyl 2-amino-2-cyanoacetate is a versatile building block in organic synthesis, possessing multiple reactive centers that allow for the construction of a diverse range of heterocyclic systems. Its amino, cyano, and ester functionalities enable participation in various condensation and cyclization reactions, leading to the formation of privileged scaffolds in medicinal chemistry, such as pyrimidines, pyridines, and imidazoles. The validation of the resulting molecular structures is a critical step in the drug discovery pipeline, ensuring the correct assignment of stereochemistry and connectivity, which are paramount for understanding structure-activity relationships (SAR).

Comparative Synthesis and Performance

For the purpose of this guide, we will compare the synthesis of a hypothetical novel pyrimidine derivative from ethyl 2-amino-2-cyanoacetate with established syntheses of similar structures from alternative starting materials, namely ethyl cyanoacetate and malononitrile.

Table 1: Comparison of Starting Materials for Pyrimidine Synthesis

Starting MaterialTypical ReactionProduct ClassReported Yield (%)Key AdvantagesKey Disadvantages
Ethyl 2-amino-2-cyanoacetate Cyclocondensation with amidines4-Amino-5-cyanopyrimidinesVariesDirect route to amino-substituted pyrimidinesLimited commercial availability and literature
Ethyl CyanoacetateThree-component reaction with aldehydes and guanidine2-Amino-5-cyano-6-hydroxypyrimidines70-90%[1]Readily available, well-documented reactivity[2]Requires additional steps for amination at position 4
MalononitrileThree-component reaction with aldehydes and amidines4-Amino-5-pyrimidinecarbonitrilesGood to excellent[3]High reactivity, good yieldsCan lead to different substitution patterns

Experimental Protocols for Synthesis and Structure Validation

This protocol is adapted from a known synthesis of a related pyrimidine.[4]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve freshly cut sodium (1 g atom) in absolute ethanol (625 ml).

  • Addition of Reactants: To the sodium ethoxide solution, add thiourea (1.0 mole) followed by the dropwise addition of ethyl 2-amino-2-cyanoacetate (1.0 mole).

  • Reflux: The reaction mixture is stirred and refluxed for 6 hours.

  • Workup: After cooling, the mixture is poured into water (1.75 L) and acidified with acetic acid. The resulting precipitate is collected by filtration, washed with water, acetone, and ether.

  • Purification: The crude product is recrystallized from 50% acetic acid to yield the pure 2-mercapto-4-amino-5-carbethoxypyrimidine.

The definitive structural elucidation of novel compounds relies on a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for a Hypothetical 4-Amino-5-Carbethoxypyrimidine Derivative

TechniqueExpected Observations
¹H NMR Signals for ethyl ester protons (triplet and quartet), distinct singlets for aromatic and amino protons.
¹³C NMR Resonances for carbonyl carbon, aromatic carbons, and aliphatic carbons of the ethyl group.
Mass Spec (MS) Molecular ion peak corresponding to the calculated molecular weight of the target compound.
Infrared (IR) Characteristic absorption bands for N-H (amino), C=O (ester), and C≡N (cyano) functional groups.

Visualization of Key Processes

The following diagram illustrates a generalized workflow for the synthesis and structural validation of a novel compound.

G cluster_synthesis Synthesis cluster_validation Structure Validation start Starting Materials (Ethyl 2-amino-2-cyanoacetate, Amidine) reaction Cyclocondensation Reaction start->reaction workup Workup & Purification reaction->workup product Isolated Novel Compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir data Data Analysis & Structure Elucidation nmr->data ms->data ir->data G cluster_analytical Analytical Techniques compound Synthesized Compound mass_spec Mass Spectrometry (Molecular Formula) compound->mass_spec ir_spec IR Spectroscopy (Functional Groups) compound->ir_spec nmr_spec NMR Spectroscopy (Connectivity) compound->nmr_spec structure Proposed Structure mass_spec->structure ir_spec->structure nmr_spec->structure structure->compound Inconsistent Data (Re-evaluate) validated Validated Structure structure->validated Consistent Data G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Promotion Inhibitor Novel Heterocyclic Compound Inhibitor->PI3K Inhibition

References

A comparative study of different synthetic routes to functionalized pyridones.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridone scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in numerous natural products and pharmaceuticals. The development of efficient and versatile synthetic routes to access functionalized pyridones is therefore a critical area of research. This guide provides a comparative analysis of prominent synthetic strategies, offering quantitative data, detailed experimental protocols, and visual representations of key reaction pathways to aid researchers in selecting the optimal method for their specific needs.

Comparison of Synthetic Routes

The following tables summarize the performance of different synthetic methodologies for producing functionalized 2-pyridones and 4-pyridones, highlighting their key features, substrate scope, and reaction efficiencies.

Table 1: Synthesis of Functionalized 2-Pyridones
Synthetic RouteKey FeaturesSubstrate ScopeTypical ConditionsYield Range
Multicomponent Reactions One-pot synthesis, high atom economy, operational simplicity.[1][2]Aldehydes, active methylene compounds (e.g., malononitrile, ethyl cyanoacetate), and a nitrogen source.Piperidine or other bases, often in green solvents like water or ethanol, at room temperature or reflux.[1]62-98%[2]
Rhodium-Catalyzed C-H Activation Direct functionalization of C-H bonds, high regioselectivity.[3]Acrylamides and alkynes.[Cp*RhCl₂]₂ or other Rh(III) catalysts, often with a copper co-catalyst, at elevated temperatures.[3]40-90%[4]
Intramolecular Ketene Trapping Versatile for 4-hydroxy-2-pyridones, good yields without chromatography.Functionalized keto-dioxinones.Thermolysis in toluene at reflux.84-93%
Table 2: Synthesis of Functionalized 4-Pyridones

| Synthetic Route | Key Features | Substrate Scope | Typical Conditions | Yield Range | | :--- | :--- | :--- | :--- | | From Diynones and Amines | One-pot, two-step process, applicable to a wide range of amines.[5] | Skipped diynones and primary amines. | Base (e.g., Cs₂CO₃) or Ag(I)-catalyzed intramolecular hydroamination.[5] | Good to excellent[5] | | From γ-Pyrones and Amines | Replacement of the oxygen atom in the pyrone ring with nitrogen. | γ-Pyrones and various amines or ammonia.[6] | Often requires heating in a suitable solvent.[6] | 56-92%[6] | | Aza-Diels-Alder Reaction | Cycloaddition reaction to form dihydropyridone precursors. | Imines and dienes (e.g., Danishefsky's diene).[7] | Often catalyzed by Lewis acids or proceeds under thermal conditions. | Varies widely |

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below.

Multicomponent Synthesis of 3-Cyano-2-Pyridones

This protocol describes a one-pot, three-component reaction for the synthesis of N-amino-3-cyano-2-pyridone derivatives.[1]

Materials:

  • Cyanoacetohydrazide

  • Malononitrile (or ethyl cyanoacetate/cyanoacetamide)

  • Aromatic aldehyde

  • Piperidine (catalyst)

  • Water or a 1:1 mixture of water and ethanol

Procedure:

  • In a round-bottom flask, dissolve cyanoacetohydrazide (1 mmol) and malononitrile (1 mmol) in water (10 mL).

  • Add the aromatic aldehyde (1 mmol) to the mixture.

  • Add a catalytic amount of piperidine (2-3 drops).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product precipitates out of the solution.

  • Collect the product by filtration, wash with cold water, and dry.

Rhodium-Catalyzed Synthesis of N-Substituted 2-Pyridones

This procedure outlines the synthesis of N-substituted 2-pyridones via a Rh(III)-catalyzed C-H activation and annulation of acrylamides with alkynes.[3]

Materials:

  • N-aryl-acrylamide derivative

  • Internal alkyne

  • [Cp*RhCl₂]₂ (catalyst)

  • AgNTf₂ (co-catalyst)

  • Ag₂O (oxidant)

  • Pivalic acid (PivOH, additive)

  • 1,2-Dichloroethane (DCE, solvent)

Procedure:

  • To a sealed reaction tube, add the N-aryl-acrylamide (0.2 mmol), internal alkyne (0.45 mmol), [Cp*RhCl₂]₂ (2 mol %), AgNTf₂ (8 mol %), and Ag₂O (1.1 equiv).

  • Add pivalic acid (2.2 equiv) and 1,2-dichloroethane (1 mL).

  • Seal the tube and heat the reaction mixture at 80 °C for 7 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4]

Aza-Diels-Alder Reaction for 2,3-Dihydro-4-Pyridones

This protocol describes the synthesis of dihydropyridones using an in-situ generated imine in an aza-Diels-Alder reaction.[7]

Materials:

  • Aldehyde

  • Amine

  • Diene (e.g., Danishefsky's diene)

  • Lewis acid catalyst (e.g., Yb(OTf)₃)

  • Solvent (e.g., acetonitrile or toluene)

Procedure:

  • To a solution of the aldehyde (1 mmol) and amine (1 mmol) in the chosen solvent (5 mL), add the Lewis acid catalyst (10 mol %).

  • Stir the mixture at room temperature to facilitate the in-situ formation of the imine.

  • Add the diene (1.2 mmol) to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the dihydropyridone product.

Visualizing the Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of key synthetic methodologies.

multicomponent_synthesis cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_product Product Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel ActiveMethylene Active Methylene (e.g., Malononitrile) ActiveMethylene->Knoevenagel NitrogenSource Nitrogen Source (e.g., Cyanoacetohydrazide) Michael Michael Addition NitrogenSource->Michael Knoevenagel->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Aromatization Oxidative Aromatization Cyclization->Aromatization Pyridone Functionalized 2-Pyridone Aromatization->Pyridone

Multicomponent synthesis of functionalized 2-pyridones.

rh_catalyzed_synthesis cluster_reactants Reactants & Catalysts cluster_cycle Catalytic Cycle cluster_final_product Product Acrylamide N-Aryl Acrylamide CH_Activation C-H Activation Acrylamide->CH_Activation Alkyne Internal Alkyne Coordination Alkyne Coordination & Insertion Alkyne->Coordination Catalyst Rh(III) Catalyst + Co-catalyst/Oxidant Catalyst->CH_Activation CH_Activation->Coordination Reductive_Elimination Reductive Elimination Coordination->Reductive_Elimination Catalyst_Regen Catalyst Regeneration Reductive_Elimination->Catalyst_Regen FinalProduct N-Substituted 2-Pyridone Reductive_Elimination->FinalProduct Catalyst_Regen->CH_Activation

Rhodium-catalyzed synthesis of N-substituted 2-pyridones.

References

Safety Operating Guide

Navigating the Disposal of Ethyl 2-Amino-2-Cyanoacetate Acetate: A Guide to Ensuring Laboratory Safety

Author: BenchChem Technical Support Team. Date: November 2025

A specific Safety Data Sheet (SDS) for Ethyl 2-amino-2-cyanoacetate acetate was not located in the available resources. The proper disposal of any chemical is dictated by its specific physical, chemical, and toxicological properties as outlined in its SDS. Providing disposal guidance without this crucial document would be contrary to safe laboratory practices.

For researchers, scientists, and drug development professionals, the absence of an SDS for a specific chemical like this compound necessitates a cautious and systematic approach to waste management. The following procedural guidance is designed to help you navigate this situation and ensure the safe and compliant disposal of your chemical waste.

Immediate Steps When an SDS is Not Available

  • Contact the Manufacturer or Supplier: The most reliable source for a Safety Data Sheet is the entity that supplied the chemical. Reach out to them to request the specific SDS for this compound. They are legally obligated to provide it.

  • Consult Your Environmental Health and Safety (EHS) Department: Your institution's EHS department is a critical resource. They have the expertise to assess the potential hazards of a novel or undocumented substance and can provide guidance on the appropriate disposal route based on its chemical structure and any available data on related compounds.

  • Review Information for Structurally Similar Chemicals: While not a substitute for a specific SDS, reviewing the disposal information for structurally related compounds such as Ethyl cyanoacetate can provide some preliminary insight into potential hazards and disposal considerations. However, this should only be done to inform your conversation with your EHS department and not as a direct basis for your disposal method. Based on information for related cyanoacetate compounds, it is likely that this substance is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2]

General Principles for Chemical Waste Disposal

The following is a generalized workflow for the safe disposal of laboratory chemicals. This should be adapted to your specific institutional policies and in consultation with your EHS department.

  • Waste Identification and Segregation: Properly identify and label all chemical waste. Never mix different chemical wastes unless explicitly instructed to do so by your EHS department.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling chemical waste.[1][2]

  • Containerization: Use only approved, compatible, and properly labeled containers for waste storage.[1]

  • Storage: Store waste in a designated, well-ventilated, and secure area, away from incompatible materials.[1]

  • Disposal Request: Follow your institution's procedures for requesting a chemical waste pickup.

Experimental Protocols

Detailed experimental protocols for the handling and disposal of a specific chemical are found in its Safety Data Sheet. In the absence of an SDS for this compound, no specific experimental protocols can be provided. The primary protocol is to follow the guidance outlined above to obtain the necessary safety information.

Logical Workflow for Chemical Disposal Determination

The following diagram illustrates the decision-making process for ensuring the safe and compliant disposal of a laboratory chemical, particularly when an SDS is not immediately available.

start Start: Chemical Waste for Disposal sds_check Is the specific SDS for 'this compound' available? start->sds_check sds_yes Follow Disposal Procedures in Section 13 of the SDS sds_check->sds_yes Yes sds_no Obtain SDS from Manufacturer/Supplier sds_check->sds_no No end End: Safe and Compliant Disposal sds_yes->end consult_ehs Consult Institutional EHS Department sds_no->consult_ehs ehs_guidance Follow EHS-Provided Disposal Protocol consult_ehs->ehs_guidance ehs_guidance->end

Caption: Workflow for determining the correct chemical disposal procedure.

By adhering to this structured approach, you can ensure that your handling and disposal of this compound, or any other laboratory chemical, is conducted with the highest regard for safety and environmental compliance, thereby building a culture of trust and responsibility in your research environment.

References

Personal protective equipment for handling Ethyl 2-amino-2-cyanoacetate acetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2-amino-2-cyanoacetate Acetate. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is a compound that combines the properties of an aminocyanoacetate and acetic acid. The primary hazards are associated with the potential for skin and eye irritation or corrosion, and toxicity if ingested or inhaled. Acetic acid is a known corrosive and flammable liquid.[1][2][3][4] The aminocyano- functionality may also present unique toxicological properties that have not been fully investigated.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields or a face shield.Protects against splashes of the chemical which can cause serious eye damage.[3][4]
Hand Protection Nitrile or neoprene gloves (double-gloving is recommended).Provides a barrier against skin contact, which can cause irritation or burns.[4]
Body Protection A flame-resistant laboratory coat.Protects against splashes and potential ignition sources due to the flammability of acetic acid.
Respiratory Protection Use in a well-ventilated area or with a chemical fume hood. A respirator with an appropriate cartridge may be necessary for large quantities or if ventilation is inadequate.Minimizes the inhalation of vapors, which can cause respiratory tract irritation.[2]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

1. Preparation and Precautionary Measures:

  • Ensure a chemical fume hood is operational and available.
  • Verify that a safety shower and eyewash station are accessible.
  • Assemble all necessary equipment (spatula, weighing paper, glassware, etc.) inside the fume hood.
  • Don all required PPE as specified in the table above.

2. Weighing and Transferring the Solid:

  • Perform all manipulations of the solid compound within the chemical fume hood.
  • Use a non-sparking spatula to weigh the desired amount of this compound onto weighing paper.
  • Carefully transfer the solid to the reaction vessel.
  • To avoid generating dust, do not pour the solid from a height.

3. Solution Preparation:

  • Add the solvent to the reaction vessel containing the solid in a slow and controlled manner.
  • If the dissolution is exothermic, allow the solution to cool before proceeding.
  • Keep the container closed when not in use to prevent the escape of vapors.

4. Post-Handling Procedures:

  • Wipe down the work area within the fume hood with an appropriate decontaminating solution.
  • Dispose of all contaminated materials (weighing paper, gloves, etc.) in a designated hazardous waste container.
  • Wash hands thoroughly with soap and water after removing gloves.

Operational and Disposal Plans

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure a safe workplace.

Spill Response:

  • Small Spills: In a fume hood, absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Waste Disposal:

  • All waste containing this compound must be treated as hazardous waste.

  • Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • The waste containers should be stored in a designated satellite accumulation area.

  • Contact your institution's EHS department for pickup and disposal of the hazardous waste. Do not dispose of this chemical down the drain.[5]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood weigh Weigh Compound prep_hood->weigh Begin Experiment transfer Transfer to Reaction Vessel weigh->transfer dissolve Prepare Solution transfer->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate Complete Experiment dispose_waste Dispose of Contaminated Materials in Labeled Hazardous Waste Container decontaminate->dispose_waste remove_ppe Remove PPE and Wash Hands dispose_waste->remove_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.